Cerium ammonium sulfate
Description
Properties
Molecular Formula |
CeH16N4O16S4 |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
azane;cerium(4+);hydrogen sulfate |
InChI |
InChI=1S/Ce.4H3N.4H2O4S/c;;;;;4*1-5(2,3)4/h;4*1H3;4*(H2,1,2,3,4)/q+4;;;;;;;;/p-4 |
InChI Key |
OKJMLYFJRFYBPS-UHFFFAOYSA-J |
Canonical SMILES |
N.N.N.N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cerium Ammonium Sulfate from Ceric Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cerium ammonium (B1175870) sulfate (B86663) from ceric oxide. The information presented herein is curated for professionals in research and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis workflows and chemical pathways.
Introduction
Cerium ammonium sulfate, an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O, is a versatile oxidizing agent in organic synthesis and a primary standard in quantitative analysis. Its synthesis from ceric oxide (CeO₂), a readily available and stable precursor, is a process of significant interest. This document outlines the chemical principles and practical methodologies for this conversion. The primary challenge lies in the dissolution of the chemically inert ceric oxide, which typically requires elevated temperatures and strong acidic conditions.
Chemical Pathway and Principles
The synthesis of this compound from ceric oxide is a two-step process. The first and most critical step is the digestion of ceric oxide in concentrated sulfuric acid to form ceric sulfate. This reaction is often slow and requires heating to proceed at a reasonable rate. The second step involves the addition of ammonium sulfate to the ceric sulfate solution, leading to the crystallization of this compound.
Step 1: Formation of Ceric Sulfate
Ceric oxide reacts with hot concentrated sulfuric acid to form ceric sulfate and water.
CeO₂ + 2H₂SO₄ → Ce(SO₄)₂ + 2H₂O
Step 2: Formation of this compound
Ceric sulfate then reacts with ammonium sulfate to form the double salt, this compound, which precipitates from the solution upon cooling.
Ce(SO₄)₂ + 2(NH₄)₂SO₄ → (NH₄)₄Ce(SO₄)₄
Experimental Protocols
Two primary methodologies for the synthesis of this compound from ceric oxide are presented below. The first is a direct high-temperature digestion method, and the second is an indirect method involving the initial reduction of ceric oxide.
Direct High-Temperature Digestion Method
This method involves the direct reaction of ceric oxide with concentrated sulfuric acid at elevated temperatures.
Materials:
-
Ceric Oxide (CeO₂)
-
Concentrated Sulfuric Acid (98%)
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
Deionized Water
Equipment:
-
Heating mantle with magnetic stirrer
-
Round-bottom flask with reflux condenser
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Digestion of Ceric Oxide: In a round-bottom flask, a specific molar ratio of ceric oxide to sulfuric acid is combined. The mixture is heated to a temperature range of 200-250°C with vigorous stirring. The initially pale-yellow slurry will gradually turn into a reddish-brown paste as the reaction progresses. This heating and stirring are continued for a minimum of 20 minutes to ensure maximum dissolution.
-
Dissolution of Ceric Sulfate: After cooling the reaction mixture, cold deionized water is carefully added to dissolve the formed ceric sulfate. The resulting solution will be amber-colored. Any unreacted ceric oxide will remain as a solid precipitate.
-
Filtration: The solution is filtered to remove any unreacted ceric oxide.
-
Crystallization: Ammonium sulfate is added to the filtrate in a stoichiometric amount. The solution is then heated to ensure complete dissolution of the ammonium sulfate.
-
Precipitation: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of this compound.
-
Isolation and Drying: The orange-red crystals of this compound are collected by vacuum filtration, washed with a small amount of cold deionized water, and then with ethanol. The crystals are then dried in a desiccator.
Indirect Method via Reduction-Oxidation
This method involves the reduction of ceric oxide to a more reactive cerous salt, followed by oxidation and precipitation.
Materials:
-
Ceric Oxide (CeO₂)
-
Hydrochloric Acid (HCl) or Nitric Acid (HNO₃)
-
Hydrogen Peroxide (H₂O₂)
-
Ammonia (B1221849) solution (NH₄OH)
-
Sulfuric Acid (H₂SO₄)
-
Ammonium Sulfate ((NH₄)₂SO₄)
Equipment:
-
Beakers
-
Magnetic stirrer
-
pH meter
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reduction of Ceric Oxide: Ceric oxide is suspended in hydrochloric acid or nitric acid. A reducing agent, such as hydrogen peroxide, is added to facilitate the dissolution by reducing Ce(IV) to the more soluble Ce(III).
-
Precipitation of Cerium Hydroxide (B78521): The pH of the cerous solution is adjusted with ammonia solution to precipitate cerium(III) hydroxide.
-
Oxidation and Dissolution: The cerium(III) hydroxide precipitate is washed and then dissolved in a mixture of sulfuric acid and an oxidizing agent (e.g., hydrogen peroxide) to form a ceric sulfate solution.
-
Crystallization: Ammonium sulfate is added to the ceric sulfate solution.
-
Precipitation and Isolation: The solution is concentrated by heating and then cooled to crystallize the this compound. The crystals are collected by filtration, washed, and dried as described in the direct method.
Quantitative Data
The following table summarizes key quantitative parameters for the synthesis of this compound from ceric oxide.
| Parameter | Direct Digestion Method | Indirect Method |
| Starting Material | Ceric Oxide (CeO₂) | Ceric Oxide (CeO₂) |
| Key Reagents | H₂SO₄, (NH₄)₂SO₄ | HCl/HNO₃, H₂O₂, NH₄OH, H₂SO₄, (NH₄)₂SO₄ |
| Reaction Temperature | 200-250°C (Digestion) | Room Temperature (Reduction), Elevated (Oxidation/Crystallization) |
| Reaction Time | 20-60 minutes (Digestion) | Variable |
| Product Formula | (NH₄)₄Ce(SO₄)₄·2H₂O | (NH₄)₄Ce(SO₄)₄·2H₂O |
| Appearance | Orange-red crystals | Orange-red crystals |
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Comparative pathways for the synthesis of this compound.
Experimental Workflow
Caption: Workflow for the direct digestion synthesis method.
A Technical Guide to the Preparation of High-Purity Cerium Ammonium Sulfate Crystals
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the preparation of high-purity cerium ammonium (B1175870) sulfate (B86663) crystals, a compound of significant interest in various chemical and pharmaceutical applications. This document outlines detailed experimental protocols for synthesis and purification, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate understanding and reproducibility in a laboratory setting.
Introduction
Cerium ammonium sulfate, with the chemical formula (NH₄)₄Ce(SO₄)₄·2H₂O, is a versatile oxidizing agent with applications in organic synthesis, analytical chemistry, and materials science.[1][2] The production of high-purity crystals is crucial for applications demanding minimal interference from other rare earth elements or metallic impurities. This guide details a robust method for synthesizing this compound with a purity exceeding 99.99%, along with alternative purification techniques to further enhance product quality.[3]
Synthesis of High-Purity this compound
A reliable method for the preparation of high-purity this compound involves the reaction of cerium carbonate with sulfuric acid, followed by oxidation and crystallization.[3]
Experimental Protocol
The following protocol is adapted from a patented method for producing high-purity this compound.[3]
Step 1: Preparation of Cerous Sulfate Solution
-
Prepare a 0.75 mol/L sulfuric acid solution.
-
Dissolve 200g of high-purity cerium carbonate (Total Rare Earth Oxide content of 50%, with a relative purity of ≥99.99%) in 1.16L of the prepared sulfuric acid solution to obtain a cerous sulfate solution.[3]
Step 2: Oxidation and Precipitation of Cerium Hydroxide (B78521)
-
Prepare 0.58L of a mixed solution containing 3 mol/L ammonia (B1221849) water and 1.51 mol/L hydrogen peroxide.[3]
-
Add the cerous sulfate solution from Step 1 into the mixed solution. The reaction is carried out at 25°C.
-
After the reaction is complete, heat the mixture to 90°C and stir for 2 hours to form a cerium hydroxide suspension.[3]
Step 3: Crystallization of this compound
-
Prepare a sulfuric acid solution with a mass concentration of 50%.
-
Add the 50% sulfuric acid solution to the cerium hydroxide suspension at a constant temperature of 80°C until the pH of the solution is adjusted to 1.
-
Heat the solution to 90°C and stir to evaporate and induce crystallization.
-
Separate the resulting crystals by centrifugation.
-
Wash the crystals three times with absolute ethanol (B145695) at 25°C, with centrifugation after each wash.
-
Dry the final crystals at 25°C for 3 hours to obtain a high-purity this compound crystal powder product.[3]
Synthesis Workflow
Advanced Purification Techniques
For applications requiring ultra-high purity, further purification steps such as solvent extraction or ion exchange can be employed. These methods are particularly effective at separating cerium from other rare earth elements.
Solvent Extraction
Solvent extraction is a highly effective method for the selective separation of cerium. This technique leverages the difference in solubility of cerium ions in two immiscible liquid phases. By oxidizing Ce(III) to Ce(IV), its extraction into an organic phase can be significantly enhanced compared to other trivalent rare earth elements.[3]
Experimental Protocol for Solvent Extraction:
-
Oxidation: In a nitric acid medium, oxidize the cerium in the feed solution from Ce(III) to Ce(IV) using an oxidizing agent such as a mixture of potassium persulfate and silver nitrate.[3]
-
Extraction: Contact the oxidized aqueous solution with an organic phase containing an extractant like P507 or D2EHPA dissolved in a suitable solvent (e.g., kerosene). The Ce(IV) ions will preferentially transfer to the organic phase.[3][4]
-
Scrubbing (Optional): To remove any co-extracted impurities, the loaded organic phase can be washed with a dilute acid solution.
-
Stripping: Recover the purified cerium from the organic phase by contacting it with a stripping solution, such as nitric, hydrochloric, or sulfuric acid containing a reducing agent like hydrogen peroxide, which reduces Ce(IV) back to Ce(III) and facilitates its transfer back to the aqueous phase.[3]
Ion Exchange Chromatography
Ion exchange chromatography is another powerful technique for purifying cerium, capable of achieving very high purity levels. This method separates ions based on their affinity to an ion exchange resin.
Experimental Protocol for Ion Exchange:
-
Column Preparation: Pack a chromatography column with a suitable strong base anion exchange resin.[5]
-
Adsorption: Prepare the cerium-containing solution in a nitric acid medium. Pass this solution through the column. Cerium (IV) will be selectively adsorbed onto the resin.[5]
-
Elution of Impurities: Wash the column with a suitable eluent to remove any weakly bound impurities.
-
Elution of Cerium: Elute the purified cerium from the resin using a different eluent, typically a dilute nitric or hydrochloric acid solution.[5]
-
Product Collection: Collect the fractions containing the purified cerium. The purity of each fraction can be monitored using analytical techniques.
Characterization and Purity Determination
Ensuring the high purity of the final product is critical. A combination of analytical techniques should be employed for comprehensive characterization.
Analytical Techniques
Experimental Protocols for Purity Analysis:
-
Oxidimetric Titration: This is a classic and reliable method for determining the assay of this compound.
-
Accurately weigh about 0.2 g of arsenic trioxide (a primary standard), previously dried at 105°C for one hour, and dissolve it in 25 mL of an 8.0% w/v sodium hydroxide solution in a 500 mL conical flask.[6][7]
-
Add 100 mL of water, 30 mL of dilute sulfuric acid, 0.15 mL of osmic acid solution, and 0.1 mL of ferroin (B110374) sulfate solution.[6][7]
-
Titrate with the prepared this compound solution until the pink color changes to a pale blue.[6][7]
-
The purity can be calculated based on the stoichiometry of the reaction.
-
-
X-Ray Diffraction (XRD): XRD is used to confirm the crystalline phase of the product and to identify any crystalline impurities. The diffraction pattern of the synthesized material should be compared with standard reference patterns for this compound.[8]
-
Scanning Electron Microscopy (SEM): SEM provides information about the morphology, size, and surface characteristics of the crystals. Homogeneous and well-defined crystal shapes can be indicative of high purity.[8]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the determination of trace elemental impurities, ICP-MS is a highly sensitive technique capable of detecting impurities at very low concentrations.[9]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of high-purity this compound as described in the primary experimental protocol.
| Parameter | Value | Reference |
| Starting Material | ||
| Cerium Carbonate Purity | ≥99.99% | [3] |
| Reactant Concentrations | ||
| Sulfuric Acid (Step 1) | 0.75 mol/L | [3] |
| Ammonia Water (Step 2) | 3 mol/L | [3] |
| Hydrogen Peroxide (Step 2) | 1.51 mol/L | [3] |
| Sulfuric Acid (Step 3) | 50% (w/w) | [3] |
| Reaction Conditions | ||
| Oxidation/Precipitation Temp. | 25°C initially, then 90°C | [3] |
| Crystallization Temperature | 80°C to 90°C | [3] |
| Crystallization pH | 1 | [3] |
| Product Characteristics | ||
| Purity | >99.99% | [3] |
| Ce⁴⁺/ΣCe | >99.5% | [3] |
| Recovery Rate | >95% | [3] |
Conclusion
The preparation of high-purity this compound crystals is achievable through carefully controlled synthesis and purification processes. The methods outlined in this guide provide a comprehensive framework for researchers and professionals to produce and characterize this important chemical compound. For applications demanding the highest purity, the use of advanced purification techniques such as solvent extraction and ion exchange chromatography is recommended. Rigorous analytical characterization is essential to verify the purity and quality of the final product.
References
- 1. Cerium Ammonium Sulphate Online | Cerium Ammonium Sulphate Manufacturer and Suppliers [scimplify.com]
- 2. mdpi.com [mdpi.com]
- 3. Cerium Separation from Light Rare Earth Concentrate by Liquid-Liquid Extraction [scirp.org]
- 4. deswater.com [deswater.com]
- 5. SEPARATION OF CERIUM BY ANION EXCHANGE (Technical Report) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 8. CN113023763A - Preparation method of high-purity this compound - Google Patents [patents.google.com]
- 9. Exploring the Concept of Relative Purity in Rare Earth Materials [stanfordmaterials.com]
Unveiling the Crystal Architecture of Cerium Ammonium Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of cerium ammonium (B1175870) sulfate (B86663), a compound of significant interest in various chemical and pharmaceutical applications. This document outlines the precise atomic arrangement, details the experimental methodologies employed for its characterization, and presents the quantitative crystallographic data in a clear, comparative format.
Crystal Structure Analysis of Cerium(IV) Ammonium Sulfate Dihydrate
The most commonly encountered form, cerium(IV) ammonium sulfate dihydrate, with the chemical formula (NH₄)₄Ce(SO₄)₄·2H₂O, has been subject to detailed crystallographic studies. These investigations reveal a complex and intricate structure.
A key crystallographic study has shown that the structure contains a dimeric anion, [Ce₂(SO₄)₈]⁸⁻. In this arrangement, each cerium atom is coordinated by nine oxygen atoms, which originate from the sulfate groups. The coordination geometry is best described as a distorted tricapped trigonal prism.[1] This leads to an alternative formulation of the compound as (NH₄)₈[Ce₂(SO₄)₈]·4H₂O.[1]
Quantitative Crystallographic Data
The following table summarizes the key crystallographic data for cerium(IV) ammonium sulfate. This data is essential for computational modeling, understanding its chemical reactivity, and for quality control in its synthesis and application.
| Parameter | Value |
| Empirical Formula | (NH₄)₄Ce(SO₄)₄·2H₂O |
| Formula Weight | 632.55 g/mol |
| Crystal System | Data not available in search results |
| Space Group | Data not available in search results |
| Unit Cell Dimensions | |
| a | Data not available in search results |
| b | Data not available in search results |
| c | Data not available in search results |
| α | Data not available in search results |
| β | Data not available in search results |
| γ | Data not available in search results |
| Volume (V) | Data not available in search results |
| Coordination Number (Ce) | 9 |
| Coordination Geometry | Distorted tricapped trigonal prism |
Crystal Structure of Cerium(III) Ammonium Sulfate Tetrahydrate
A related compound, ammonium cerium(III) bis(sulfate) tetrahydrate, NH₄Ce(SO₄)₂·4H₂O, has also been characterized. Single crystals of this compound were grown by the slow evaporation of an aqueous sulfate solution. Its crystal structure is isotypic with other ammonium rare earth sulfates.
In this structure, the cerium(III) cation is also nine-coordinated, with six oxygen atoms from the sulfate groups and three from water molecules. The coordination polyhedron is a distorted tricapped trigonal prism. The crystal structure is stabilized by hydrogen bonds between the sulfate and ammonium ions and the water molecules.
Quantitative Crystallographic Data
The crystallographic data for ammonium cerium(III) bis(sulfate) tetrahydrate is presented below.
| Parameter | Value |
| Empirical Formula | NH₄Ce(SO₄)₂·4H₂O |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| Unit Cell Dimensions | |
| a | Data not available in search results |
| b | Data not available in search results |
| c | Data not available in search results |
| α | 90° |
| β | Data not available in search results |
| γ | 90° |
| Volume (V) | 1107.3 (4) ų |
| R-factor | 0.034 |
| wR-factor | 0.068 |
Experimental Protocols
The determination of the crystal structure of cerium ammonium sulfate relies on established analytical techniques. The primary method employed is single-crystal X-ray diffraction.
Synthesis and Crystallization
A general procedure for obtaining high-purity this compound crystals involves the following steps:
-
Dissolution: Cerium carbonate is dissolved in a sulfuric acid solution to yield a cerous sulfate solution.
-
Oxidation and Precipitation: A mixed solution of ammonia (B1221849) and hydrogen peroxide is added to the cerous sulfate solution. This oxidizes the cerium to the +4 state and precipitates cerium hydroxide (B78521).
-
Redissolution and Crystallization: The cerium hydroxide suspension is then dissolved in a sulfuric acid solution. The pH is adjusted, and the solution is heated to induce crystallization of this compound.
-
Washing and Drying: The resulting crystals are washed, typically with absolute ethanol, and then dried.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a non-destructive analytical technique used for phase identification and crystal structure determination. In a typical experimental setup:
-
A powdered sample of the synthesized this compound is prepared.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The diffracted X-rays are detected at various angles.
-
The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is unique to the crystalline phase and provides information about the unit cell dimensions.
For a detailed crystal structure determination, single-crystal X-ray diffraction is employed. A suitable single crystal is mounted on a goniometer and subjected to X-ray diffraction analysis. The collected diffraction data is then used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Visualizing the Workflow and Structural Relationships
To better illustrate the processes and relationships involved in the analysis of this compound's crystal structure, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.
References
Growing Single Crystals of Cerium(IV) Ammonium Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and single-crystal growth of cerium(IV) ammonium (B1175870) sulfate (B86663) dihydrate, (NH₄)₄Ce(SO₄)₄·2H₂O. The following sections detail the necessary chemical and physical properties, a step-by-step synthesis and crystallization protocol, and the structural characteristics of the resulting crystals. This document is intended to serve as a practical resource for researchers requiring high-purity single crystals of this compound for various applications, including as an oxidizing agent in organic synthesis and a standard in analytical chemistry.
Compound Properties and Characteristics
Cerium(IV) ammonium sulfate dihydrate is an orange-red crystalline solid. It is a double salt containing cerium in its +4 oxidation state. The compound is soluble in water, and its solubility is enhanced in dilute sulfuric acid, which also helps to prevent the hydrolysis and precipitation of cerium(IV) oxide.
Table 1: Physicochemical Properties of Cerium(IV) Ammonium Sulfate Dihydrate
| Property | Value | Reference |
| Chemical Formula | (NH₄)₄Ce(SO₄)₄·2H₂O | [1][2] |
| Molar Mass | 632.55 g/mol | [3] |
| Appearance | Orange-red crystalline solid | [2] |
| Melting Point | 130 °C (decomposes) | [2] |
| Solubility | Soluble in water and dilute sulfuric acid | [1][2] |
| Density | ~2.4 g/cm³ | [2] |
Experimental Protocols
The growth of high-quality single crystals of cerium(IV) ammonium sulfate involves two primary stages: the synthesis of the high-purity compound and the subsequent crystallization process.
Synthesis of High-Purity Cerium(IV) Ammonium Sulfate
This protocol is adapted from a patented method for producing high-purity cerium ammonium sulfate.[1] The process begins with a cerium(III) source, which is then oxidized to cerium(IV) and precipitated as the double salt.
Materials:
-
Cerium(III) carbonate (Ce₂(CO₃)₃)
-
Sulfuric acid (H₂SO₄), 0.75 M and concentrated (98%)
-
Ammonia (B1221849) solution (NH₃·H₂O), 3 M
-
Hydrogen peroxide (H₂O₂), 1.51 M
-
Deionized water
Procedure:
-
Preparation of Cerous Sulfate Solution: Dissolve cerium(III) carbonate in a 0.75 M sulfuric acid solution. For example, 200g of cerium carbonate can be dissolved in 1.16L of the sulfuric acid solution.[1]
-
Oxidation of Cerium(III): Prepare a mixed solution of 3 M ammonia and 1.51 M hydrogen peroxide. Add the cerous sulfate solution to this mixed solution while stirring at room temperature (approximately 25 °C). This will precipitate cerium(III) hydroxide (B78521) and then oxidize it to cerium(IV) hydroxide.[1]
-
Formation of Cerium(IV) Hydroxide Suspension: After the reaction is complete, heat the mixture to 90 °C and stir for 2 hours to ensure complete conversion to a cerium(IV) hydroxide suspension.[1]
-
Crystallization of Cerium(IV) Ammonium Sulfate: Cool the suspension and then add concentrated sulfuric acid (50-98%) while heating and stirring. The recommended temperature range for crystallization is 50 °C to 100 °C. It is crucial to control the pH of the solution to be between 1 and 3 to ensure the stability of the cerium(IV) ions and promote crystallization.[1]
-
Isolation and Purification: The resulting cerium(IV) ammonium sulfate crystals can be isolated by suction filtration or centrifugation. The crystals should then be washed with a small amount of cold deionized water and subsequently dried.[1]
Single Crystal Growth by Slow Evaporation
The slow evaporation method is a widely used technique for growing single crystals from solution. This method is particularly suitable when the solubility of the compound does not significantly change with temperature or when a slow cooling process is difficult to control.
Materials and Equipment:
-
High-purity cerium(IV) ammonium sulfate (synthesized as described above)
-
Dilute sulfuric acid (e.g., 0.5 M)
-
Beaker or crystallizing dish
-
Filter paper
-
Seed crystal (a small, well-formed crystal of this compound)
-
Nylon thread or fine fishing line
Procedure:
-
Preparation of a Saturated Solution: Prepare a saturated solution of cerium(IV) ammonium sulfate in dilute sulfuric acid at a constant temperature (e.g., room temperature). To do this, gradually add the synthesized powder to the dilute sulfuric acid while stirring until no more solid dissolves. A small amount of excess solid at the bottom will ensure the solution remains saturated.
-
Solution Filtration: Gently heat the solution to dissolve a small amount of the excess solid and then filter it through a filter paper into a clean crystallizing dish. This will remove any undissolved particles or impurities that could act as unwanted nucleation sites.
-
Seed Crystal Selection and Mounting: Select a small, well-formed single crystal from a previous crystallization or by allowing a small amount of the saturated solution to evaporate quickly to produce a batch of small crystals. Tie the seed crystal to a nylon thread.
-
Suspension of the Seed Crystal: Suspend the seed crystal in the filtered, saturated solution, ensuring it is fully submerged and not touching the bottom or sides of the container.
-
Slow Evaporation: Cover the container with a piece of filter paper or a watch glass with a small opening to allow for slow evaporation of the solvent. Place the setup in a location with a stable temperature and minimal vibrations to promote the growth of a single, large crystal.
-
Monitoring and Harvesting: Monitor the crystal growth over several days to weeks. Once the crystal has reached the desired size, or if satellite crystals begin to form, carefully remove the crystal from the solution and dry it with a lint-free cloth.
Structural and Crystallographic Data
A crystallographic study has shown that the compound contains the Ce₂(SO₄)₈⁸⁻ anion. In this structure, the cerium atoms are coordinated by nine oxygen atoms from the sulfate groups, resulting in a distorted tricapped trigonal prism geometry.[4] The compound can be formulated as (NH₄)₈[Ce₂(SO₄)₈]·4H₂O.[4]
Visualization of Experimental Workflows
The following diagrams illustrate the key processes in the synthesis and single-crystal growth of cerium(IV) ammonium sulfate.
References
Solubility of Cerium (IV) Ammonium Sulfate in Aqueous Sulfuric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium (IV) ammonium (B1175870) sulfate (B86663), with the chemical formula (NH₄)₄Ce(SO₄)₄·2H₂O, is a strong oxidizing agent utilized in various analytical and industrial processes. Its efficacy is often dependent on its solubility and stability in acidic aqueous solutions, particularly sulfuric acid. This technical guide provides a comprehensive overview of the solubility of cerium (IV) ammonium sulfate in aqueous sulfuric acid, including available data for related compounds, detailed experimental protocols for solubility determination, and a conceptual framework for the dissolution process.
Note on Data Availability: Extensive literature searches did not yield specific quantitative solubility data for cerium (IV) ammonium sulfate in aqueous sulfuric acid at varying concentrations and temperatures. The data presented in this guide is for the closely related compound, ceric sulfate (Ce(SO₄)₂), which can serve as a valuable reference point for understanding the solubility behavior of ceric ions in a sulfate-rich, acidic environment.
Quantitative Solubility Data (for Ceric Sulfate as a Reference)
The solubility of ceric compounds in sulfuric acid is influenced by both the acid concentration and the temperature. The following tables summarize the solubility of ceric sulfate (Ce(SO₄)₂) in aqueous sulfuric acid, providing an indication of how cerium (IV) solubility is affected by these parameters.
Table 1: Solubility of Ceric Sulfate (Ce(SO₄)₂) in Aqueous Sulfuric Acid at Various Temperatures
| Sulfuric Acid Concentration (M) | Temperature (°C) | Ceric Sulfate Solubility (mol/L) |
| 0.1 | 20 | Data Unavailable |
| 0.1 | 40 | Data Unavailable |
| 0.1 | 60 | Data Unavailable |
| 1.0 | 20 | Data Unavailable |
| 1.0 | 40 | Data Unavailable |
| 1.0 | 60 | Data Unavailable |
| 2.0 | 20 | Data Unavailable |
| 2.0 | 40 | Data Unavailable |
| 2.0 | 60 | Data Unavailable |
| 4.0 | 20 | Data Unavailable |
| 4.0 | 40 | Data Unavailable |
| 4.0 | 60 | Data Unavailable |
Data for this table is based on trends observed for ceric sulfate; specific values for cerium ammonium sulfate are not available in the reviewed literature.
Table 2: Effect of Sulfuric Acid Concentration on Ceric Sulfate (Ce(SO₄)₂) Solubility at 25°C
| Sulfuric Acid Concentration (M) | Ceric Sulfate Solubility (mol/L) |
| In Water | Metastable |
| 0.1 | Metastable |
| > 0.1 | Decreasing solubility with increasing acid concentration |
Source: Adapted from studies on ceric sulfate solubility. The "common ion effect" from the increased sulfate concentration contributes to the decrease in solubility at higher acid concentrations.[1]
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the experimental determination of cerium (IV) ammonium sulfate solubility in aqueous sulfuric acid. This protocol is based on established methods for similar inorganic salts.
Materials and Equipment
-
Cerium (IV) ammonium sulfate dihydrate ((NH₄)₄Ce(SO₄)₄·2H₂O), analytical grade
-
Sulfuric acid (H₂SO₄), concentrated (98%), analytical grade
-
Deionized water
-
Thermostatic water bath or incubator with shaker
-
Borosilicate glass vessels with airtight seals
-
Magnetic stirrer and stir bars
-
Filtration apparatus with inert membrane filters (e.g., PTFE, 0.22 µm pore size)
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or ICP-OES/MS for cerium concentration analysis
-
Standard cerium solution for calibration
Procedure
-
Preparation of Sulfuric Acid Solutions: Prepare a series of aqueous sulfuric acid solutions of desired molarities (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M, 4.0 M) by diluting concentrated sulfuric acid with deionized water. Safety Note: Always add acid to water slowly while stirring.
-
Equilibration:
-
Add an excess amount of cerium (IV) ammonium sulfate to a known volume of each sulfuric acid solution in a sealed glass vessel. The excess solid is crucial to ensure saturation.
-
Place the vessels in a thermostatic shaker bath set to the desired temperature (e.g., 20°C, 40°C, 60°C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached. Preliminary studies should be conducted to determine the minimum equilibration time.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution during sampling.
-
Immediately filter the aliquot through an inert membrane filter to remove all undissolved solids. The filtration apparatus should also be maintained at the experimental temperature.
-
-
Analysis of Cerium Concentration:
-
Accurately dilute the filtered saturated solution with a known volume of the corresponding sulfuric acid solution to bring the cerium concentration into the analytical range of the chosen instrument.
-
Determine the concentration of cerium in the diluted solution using a calibrated UV-Vis spectrophotometer (measuring the absorbance of the yellow Ce⁴⁺ ion) or by Inductively Coupled Plasma (ICP) analysis for higher accuracy and lower detection limits.
-
-
Data Calculation:
-
Calculate the solubility of cerium (IV) ammonium sulfate in moles per liter (mol/L) or grams per 100 mL ( g/100 mL) of the sulfuric acid solution at the specific temperature.
-
Diagrams
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Dissolution Process Logic
References
physical and chemical properties of ceric ammonium sulfate
An In-depth Technical Guide to Ceric Ammonium (B1175870) Sulfate (B86663)
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core , also known as cerium(IV) ammonium sulfate. It includes detailed experimental protocols and key applications relevant to research and pharmaceutical development.
Core Physical and Chemical Properties
Ceric ammonium sulfate is an inorganic compound and a powerful oxidizing agent.[1][2][3] Its stability and high reactivity make it an indispensable reagent in both laboratory research and industrial applications.[1][2] The presence of the ammonium ion provides greater stability and solubility in dilute sulfuric acid compared to standard ceric sulfate salts.[2]
Physical Properties
The key physical characteristics of ceric ammonium sulfate are summarized in the table below.
| Property | Value | Source |
| Appearance | Light yellow to orange crystalline powder. | [1][2][4] |
| Molecular Formula | (NH₄)₄Ce(SO₄)₄·2H₂O | [1] |
| Molecular Weight | 632.55 g/mol | [2][5] |
| Melting Point | 130 °C (decomposes) | [2][5] |
| Boiling Point | 330 °C at 760 mmHg | [2] |
| Solubility | Soluble in water and dilute sulfuric acid.[5][6][7][8] Insoluble in ethanol[5] and glacial acetic acid.[9] | |
| Odor | Odorless | [4][5] |
Chemical Properties
The chemical properties define the reactivity and utility of ceric ammonium sulfate, particularly its function as a strong oxidizing agent.
| Property | Value / Description | Source |
| Chemical Name | Ammonium cerium(IV) sulfate dihydrate | [10] |
| CAS Number | 10378-47-9 | [2][6] |
| Function | Strong oxidizing agent. | [1][3] |
| Redox Potential | Approximately +1.44 V | [10] |
| pH | 1.2 (for a 100 g/L solution in H₂O at 20°C) | [2] |
| Decomposition | Decomposes on heating, producing toxic fumes of sulfur oxides (SOx), nitrogen oxides (NOx), and ammonia.[4] | |
| Stability | Solutions are stable and can be heated for moderate periods without decomposition.[11] Must be stored in sealed containers away from moisture.[12] |
Experimental Protocols
Accurate preparation and standardization of ceric ammonium sulfate solutions are critical for its use as a primary standard in quantitative analysis, a practice known as cerimetry.[2]
Preparation of 0.1 M Ceric Ammonium Sulfate Solution
This protocol outlines the standard procedure for preparing a 0.1 M solution.
Methodology:
-
Weighing: Accurately weigh approximately 65 g of ceric ammonium sulfate.[13][14][15]
-
Dissolution: In a suitable beaker, mix 30 ml of concentrated sulfuric acid with 500 ml of purified water. Dissolve the ceric ammonium sulfate in this mixture, using gentle heat to aid dissolution.[13][14][15][16]
-
Cooling and Filtration: Allow the solution to cool to room temperature. If the solution is turbid, filter it to remove any insoluble impurities.[13][14][15]
-
Dilution: Transfer the clear solution to a 1000 ml volumetric flask and dilute to the mark with purified water. Mix thoroughly.[13][14][15]
Standardization using Arsenic Trioxide
This is a widely accepted method for determining the precise molarity of the prepared solution.
Principle: Ceric ammonium sulfate is titrated against a primary standard, arsenic trioxide (As₂O₃). The endpoint is detected using a redox indicator, ferroin (B110374) sulfate, which changes color from pink to pale blue.[13][14][16]
Methodology:
-
Primary Standard Preparation: Accurately weigh about 0.2 g of arsenic trioxide (previously dried at 105°C for one hour) and transfer it to a 500 ml conical flask.[13][14][16]
-
Dissolution of Standard: Add 25 ml of an 8.0% w/v sodium hydroxide (B78521) solution to the flask. Swirl gently to dissolve the arsenic trioxide.[13][14]
-
Acidification and Reagent Addition: Add 100 ml of water, followed by 30 ml of dilute sulfuric acid.[13][14] Then, add 0.15 ml of osmic acid solution (as a catalyst) and 0.1 ml of ferroin sulfate solution (as an indicator).[13][14]
-
Titration: Titrate the prepared arsenic trioxide solution with the ceric ammonium sulfate solution from a burette. Add the titrant slowly as the endpoint approaches.
-
Endpoint Detection: The endpoint is reached when the pink color of the solution changes to a very pale blue or yellowish-green.[13][14][16]
-
Calculation: The molarity of the ceric ammonium sulfate solution is calculated using the following equivalence:
Core Applications and Logical Workflows
Ceric ammonium sulfate is a versatile reagent with broad applications in analytical chemistry and organic synthesis.[1][3]
Redox Titrations (Cerimetry)
As a primary standard, it is extensively used for the quantitative analysis of various reducing agents like iron (Fe²⁺), copper, and ascorbic acid.[1][2] The workflow for such a titration is a foundational analytical procedure.
Caption: General workflow for redox titration using ceric ammonium sulfate.
Organic Synthesis and Other Applications
In organic chemistry, ceric ammonium sulfate serves as a powerful and selective oxidizing agent.[1][2] It is used in reactions such as the oxidation of alcohols to carbonyl compounds and the cleavage of ethers, which are crucial steps in the synthesis of pharmaceuticals and other complex organic molecules.[3]
Caption: Key application areas of ceric ammonium sulfate.
Its diverse applications also include roles in water treatment to remove impurities, as an etching agent for integrated circuits, and as a precursor for preparing cerium oxide nanoparticles used in catalysis.[1][3][5] This versatility makes it a compound of significant interest in both academic research and industrial-scale drug development and manufacturing.
References
- 1. chemiis.com [chemiis.com]
- 2. Cerium Ammonium Sulphate Online | Cerium Ammonium Sulphate Manufacturer and Suppliers [scimplify.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sdfine.com [sdfine.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chembk.com [chembk.com]
- 8. Ammonium Ceric Sulphate AR/ACS (Ammonium Cerium (IV) Sulphate, Cerric Ammonium Sulphate) CAS No 10378-47-9 Purity 99.0% (50443) – ALC Auraiya Laboratory Chemicals Pvt. Ltd. [auraiyalabchem.com]
- 9. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 10. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 11. Ricca Chemical - Ceric Sulfate [riccachemical.com]
- 12. Cerium Ammonium Sulfate Crystal with CAS No 10378-47-9 and CE (NH4) 4 (SO4) 4 3n 4n - this compound and this compound Crystal [easchem.en.made-in-china.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 15. pharmadekho.com [pharmadekho.com]
- 16. noblesciencepress.org [noblesciencepress.org]
An In-depth Technical Guide to the Redox Potential of the Ce(IV)/Ce(III) Couple in Sulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox potential of the cerium(IV)/cerium(III) couple in sulfuric acid. It delves into the quantitative aspects of the formal potential, the influence of the sulfuric acid medium, and detailed experimental protocols for its measurement. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who utilize the Ce(IV)/Ce(III) redox system in their work, such as in ceric oxidimetry and other chemical oxidation processes.
Quantitative Data: Formal Redox Potential
The formal redox potential of the Ce(IV)/Ce(III) couple is significantly influenced by the concentration of sulfuric acid due to the complexation of cerium ions, particularly Ce(IV), with sulfate (B86663) and bisulfate anions.[1][2] In sulfuric acid, Ce(IV) is known to form complexes such as [Ce(SO₄)]²⁺, [Ce(SO₄)₂], and [Ce(SO₄)₃]²⁻. This complexation shifts the redox potential to more negative values as the sulfuric acid concentration increases.[3]
The following table summarizes the formal redox potentials of the Ce(IV)/Ce(III) couple at various concentrations of sulfuric acid and at different temperatures.
| Sulfuric Acid Concentration (M) | Temperature (°C) | Formal Redox Potential (V vs. Ag/AgCl) |
| 1 | 20 | 1.44 |
| 2 | 20 | 1.43 |
| 4 | 20 | 1.42 |
| 1 | 40 | 1.45 |
| 2 | 40 | 1.44 |
| 4 | 40 | 1.43 |
| 1 | 60 | 1.44 |
| 2 | 60 | 1.43 |
| 4 | 60 | 1.42 |
Note: The data presented in this table is compiled from experimental work aimed at evaluating the Ce(IV)/Ce(III) redox couple for use in redox flow battery technology. The formal potentials were determined using a combined platinum-Ag/AgCl electrode.[4]
Experimental Protocols for Measuring Redox Potential
The redox potential of the Ce(IV)/Ce(III) couple in sulfuric acid can be determined using several electrochemical techniques. The two primary methods detailed here are potentiometric titration and cyclic voltammetry.
Potentiometric Titration
This classic method involves titrating a solution of Ce(IV) with a standard reducing agent and monitoring the potential of an indicator electrode.
Materials and Reagents:
-
Cerium(IV) sulfate solution in sulfuric acid (concentration to be determined)
-
Standardized iron(II) sulfate or di-sodium oxalate (B1200264) solution (e.g., 0.1 M) as the titrant[5][6]
-
High-impedance voltmeter or pH/mV meter
-
Platinum indicator electrode
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Burette
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Preparation of the Cerium Solution: Prepare a solution of cerium(IV) sulfate in sulfuric acid of the desired concentration. For example, to prepare a 0.1 M Ce(SO₄)₂ solution, dissolve the appropriate amount of cerium(IV) sulfate in a solution of sulfuric acid. For instance, one can add 28 mL of 98% H₂SO₄ to 500 mL of deionized water, dissolve 40.43g of Cerium(IV) sulfate, and then dilute to 1000 mL with deionized water.[6]
-
Electrode Setup: Place a known volume of the cerium(IV) solution into a beaker with a magnetic stir bar. Immerse the platinum indicator electrode and the reference electrode into the solution. Connect the electrodes to the voltmeter.
-
Titration: Begin stirring the solution. Add the standard reducing agent from the burette in small, known increments.
-
Data Collection: After each addition of the titrant, record the volume added and the corresponding potential reading from the voltmeter.
-
Endpoint Determination: The equivalence point of the titration, where all the Ce(IV) has been reduced to Ce(III), is identified by the largest change in potential for a given volume of titrant added. The potential at the half-equivalence point, where [Ce(IV)] = [Ce(III)], provides an approximation of the formal redox potential of the couple under the specific experimental conditions.
-
Nernst Equation Application: The relationship between the potential and the concentrations of the redox species is described by the Nernst equation, which can be used to analyze the titration curve and determine the formal potential more precisely.[7][8]
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique that provides information about the kinetics and thermodynamics of the redox reaction.
Materials and Reagents:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working electrode (e.g., Platinum or Glassy Carbon)[9]
-
Reference electrode (e.g., Ag/AgCl or SCE)
-
Counter (auxiliary) electrode (e.g., Platinum wire)
-
-
Solution of Ce(III) or Ce(IV) in sulfuric acid at the desired concentration.
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the cerium solution as the electrolyte. Ensure the electrodes are properly positioned.
-
Instrument Setup: Connect the electrodes to the potentiostat. Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and the scan rate. A typical scan rate for studying this couple is between 50 and 300 mV/s.[9]
-
Data Acquisition: Initiate the potential scan. The potentiostat will apply a linearly sweeping potential to the working electrode and measure the resulting current. The potential is swept from a starting value to a vertex, then reversed back to the starting value, completing one cycle.
-
Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. For a quasi-reversible process like the Ce(IV)/Ce(III) couple in sulfuric acid, the voltammogram will show an anodic peak (oxidation of Ce(III) to Ce(IV)) and a cathodic peak (reduction of Ce(IV) to Ce(III)).[9]
-
Formal Potential Calculation: The formal potential (E°') can be estimated as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc): E°' ≈ (Epa + Epc) / 2.
-
Kinetic Information: The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. For a one-electron reversible process, ΔEp is theoretically 59 mV at 25°C. A larger separation indicates quasi-reversible or irreversible kinetics.[9]
Visualizations
Chemical Species and Complexation
The following diagram illustrates the key cerium species present in a sulfuric acid medium and the complexation of Ce(IV) ions with sulfate and bisulfate, which is a primary factor influencing the redox potential.
Caption: Cerium species and their complexation in a sulfuric acid medium.
Experimental Workflow for Potentiometric Titration
This diagram outlines the logical flow of the potentiometric titration experiment for determining the redox potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. smartsystems-eg.com [smartsystems-eg.com]
- 6. mt.com [mt.com]
- 7. The use of electrolyte redox potential to monitor the Ce(IV)/Ce(III) couple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Navigating the Thermochemical Landscape of Cerium Ammonium Sulfate: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
While specific thermochemical data is sparse, several key physical and chemical properties of cerium ammonium (B1175870) sulfate (B86663) have been documented. These are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | (NH₄)₄Ce(SO₄)₄·2H₂O | [1] |
| Molecular Weight | 632.55 g/mol | [2] |
| Appearance | Orange-red crystalline solid | [1] |
| Melting Point | 130 °C (decomposes) | [2] |
| Solubility | Soluble in water | [1] |
| Primary Hazard | Strong Oxidizer | [3] |
Experimental Protocols for Thermochemical Characterization
The determination of the thermochemical properties of a compound like cerium ammonium sulfate requires precise calorimetric and thermal analysis techniques. The following sections detail the generalized experimental protocols for these methods.
Solution Calorimetry for Enthalpy of Solution
Solution calorimetry is a technique used to measure the enthalpy change when a substance dissolves in a solvent. This data is crucial for calculating the enthalpy of formation.
Principle: The heat absorbed or released when a known quantity of this compound is dissolved in a suitable solvent (e.g., dilute sulfuric acid to prevent hydrolysis) is measured by monitoring the temperature change of the solution within a calibrated calorimeter.
Apparatus:
-
Isothermal or isoperibol solution calorimeter
-
High-precision thermometer (e.g., platinum resistance thermometer)
-
Stirrer
-
Calibration heater
-
Data acquisition system
Procedure:
-
Calorimeter Calibration: The heat capacity of the calorimeter and solvent is determined by introducing a known amount of electrical energy through the calibration heater and measuring the resulting temperature rise.[4]
-
Sample Preparation: A precisely weighed sample of this compound is encapsulated in a sealed ampoule.
-
Dissolution: The ampoule is submerged in the solvent within the calorimeter. Once thermal equilibrium is reached, the ampoule is broken, and the salt dissolves.
-
Temperature Measurement: The temperature of the solution is continuously monitored before, during, and after the dissolution process until a stable final temperature is achieved.[5]
-
Calculation: The enthalpy of solution is calculated from the observed temperature change, the heat capacity of the calorimeter system, and the moles of the dissolved sample.
References
An In-depth Technical Guide to the Stability of Ceric Ammonium Sulfate Solutions for Researchers and Drug Development Professionals
An authoritative guide on the preparation, standardization, and long-term stability of ceric ammonium (B1175870) sulfate (B86663) solutions, offering detailed protocols and insights into the factors governing their degradation. This document provides researchers, scientists, and drug development professionals with the necessary information to ensure the accuracy and reliability of assays employing this powerful oxidizing agent.
Ceric ammonium sulfate, (NH₄)₄Ce(SO₄)₄·2H₂O, is a vital reagent in analytical chemistry, prized for its strong oxidizing potential in acidic media. Its application in cerimetry, a volumetric analytical technique, is widespread in pharmaceutical analysis and various research and development settings. The accuracy of these titrations is fundamentally dependent on the precise concentration of the ceric ammonium sulfate solution, making a thorough understanding of its stability paramount. This guide delves into the critical aspects of preparing, standardizing, and maintaining the integrity of these solutions.
Preparation and Standardization of Ceric Ammonium Sulfate Solutions
The preparation of a stable ceric ammonium sulfate solution necessitates the use of sulfuric acid to prevent the hydrolysis of ceric (Ce⁴⁺) ions, which can lead to the precipitation of basic ceric salts.[1] The following protocols are widely accepted for the preparation and standardization of 0.1 N ceric ammonium sulfate solutions.
Experimental Protocols
Preparation of 0.1 N Ceric Ammonium Sulfate Solution:
A common method for preparing a 0.1 N solution involves dissolving approximately 65 g of ceric ammonium sulfate in a mixture of 30 mL of concentrated sulfuric acid and 500 mL of deionized water, with gentle heating to aid dissolution.[2] After cooling, the solution is filtered if necessary and then diluted to 1000 mL with deionized water.[2]
Standardization against Arsenic Trioxide (As₂O₃):
Arsenic trioxide is a primary standard for the standardization of ceric ammonium sulfate solutions.
-
Procedure: Accurately weigh about 0.2 g of previously dried arsenic trioxide and transfer it to a conical flask.[2] Dissolve it in 25 mL of 2 M sodium hydroxide (B78521). Dilute the solution with 100 mL of deionized water and add 30 mL of 4 M sulfuric acid.[2] Add 2-3 drops of an osmic acid solution (as a catalyst) and 1-2 drops of ferroin (B110374) sulfate indicator.[2] Titrate the solution with the prepared ceric ammonium sulfate solution until the color changes from pink to a very pale blue.[2]
-
Reaction: 2Ce⁴⁺ + AsO₃³⁻ + H₂O → 2Ce³⁺ + AsO₄³⁻ + 2H⁺
-
Calculation: The normality of the ceric ammonium sulfate solution can be calculated using the weight of arsenic trioxide and the volume of the titrant consumed. Each 4.946 mg of arsenic trioxide is equivalent to 1 mL of 0.1 N ceric ammonium sulfate.[2]
Standardization against Sodium Oxalate (B1200264) (Na₂C₂O₄):
Sodium oxalate is another suitable primary standard.
-
Procedure: Accurately weigh about 0.2 g of previously dried sodium oxalate and dissolve it in 75 mL of deionized water. Carefully add 15 mL of concentrated sulfuric acid and heat the solution to 70-80°C. Titrate the hot solution with the ceric ammonium sulfate solution until the first persistent pink or yellow color appears. The temperature should be maintained above 60°C throughout the titration.
-
Reaction: 2Ce⁴⁺ + C₂O₄²⁻ → 2Ce³⁺ + 2CO₂
Factors Influencing the Stability of Ceric Ammonium Sulfate Solutions
The stability of ceric ammonium sulfate solutions is influenced by several factors, including the concentration of sulfuric acid, exposure to light, and temperature. While solutions prepared in sulfuric acid are generally considered stable, their concentration can change over time, necessitating periodic re-standardization.[3]
Effect of Sulfuric Acid Concentration
The presence of a sufficient concentration of sulfuric acid is crucial for the stability of ceric ammonium sulfate solutions. Sulfuric acid prevents the hydrolysis of Ce(IV) ions, which would otherwise lead to the formation of insoluble basic ceric salts and a decrease in the solution's normality.[1] A sulfuric acid concentration of at least 0.5 N is generally recommended.
Photochemical Decomposition
Exposure to light, particularly ultraviolet radiation, can induce the photochemical reduction of Ce(IV) to Ce(III), leading to a decrease in the solution's oxidizing capacity. This degradation pathway involves the generation of hydroxyl radicals.
-
Reaction: 2Ce⁴⁺ + 2H₂O + hν → 2Ce³⁺ + 2H⁺ + H₂O₂ → 2Ce³⁺ + 2H⁺ + 2OH•
It is therefore recommended to store ceric ammonium sulfate solutions in amber-colored bottles to protect them from light.[4]
Thermal Decomposition
Elevated temperatures can accelerate the degradation of ceric ammonium sulfate solutions. While specific quantitative data on the thermal degradation of these solutions is limited in readily available literature, general chemical kinetics principles suggest that higher temperatures will increase the rate of decomposition reactions. Storage at room temperature is generally advised.[4]
Quantitative Stability Data
While many sources state that acidic ceric ammonium sulfate solutions are relatively stable, there is a notable lack of comprehensive, long-term quantitative stability studies in published literature. For critical applications, it is imperative to re-standardize the solution at regular intervals. The frequency of re-standardization will depend on the storage conditions and the required accuracy of the analysis. A general recommendation is to standardize the solution frequently, especially if it has been stored for an extended period or exposed to adverse conditions.[3]
| Factor | Condition | Recommendation |
| Sulfuric Acid | Minimum 0.5 N | Essential to prevent hydrolysis and precipitation. |
| Light | Store in amber-colored bottles | Minimizes photochemical decomposition.[4] |
| Temperature | Store at room temperature | Avoids acceleration of degradation reactions.[4] |
| Storage Time | Varies | Frequent re-standardization is crucial for accuracy.[3] |
Degradation Pathways and Mechanisms
The primary degradation pathways for ceric ammonium sulfate solutions involve hydrolysis and photochemical reduction.
Hydrolysis and Precipitation:
In the absence of sufficient acid, ceric ions undergo hydrolysis to form various hydroxo-complexes, which can further polymerize and precipitate as basic ceric salts or ceric hydroxide (Ce(OH)₄). This process effectively removes Ce(IV) from the solution, lowering its normality.
Hydrolysis Pathway of Ceric Ions
Photochemical Decomposition:
Upon exposure to light, particularly UV radiation, Ce(IV) ions can be photoreduced to Ce(III) ions. This process is often initiated by the absorption of a photon, leading to an excited state that can then react with water to produce hydroxyl radicals and Ce(III).
Photochemical Decomposition of Ceric Ions
Conclusion
The stability of ceric ammonium sulfate solutions is a critical factor for ensuring the accuracy of analytical results in research and pharmaceutical development. By adhering to proper preparation and standardization protocols, and by controlling the key factors that influence stability—namely acid concentration, light exposure, and temperature—scientists can maintain the integrity of these important reagents. Regular re-standardization remains the most effective strategy to guarantee the precise concentration of ceric ammonium sulfate solutions over time, thereby upholding the validity of the experimental data obtained using them.
References
Methodological & Application
Application Notes and Protocols: Redox Titration of Ferrous Ions using Cerium Ammonium Sulfate
Introduction
Cerimetric titration, the use of a standardized solution of a cerium(IV) salt, is a precise and reliable method for the quantitative analysis of various reducing agents.[1][2][3] This application note provides a detailed protocol for the determination of ferrous ions (Fe²⁺) using cerium ammonium (B1175870) sulfate (B86663) as the titrant. The reaction is a 1:1 stoichiometric redox reaction where Ce⁴⁺ oxidizes Fe²⁺ to Fe³⁺, while being reduced to Ce³⁺.[4][5] The endpoint of the titration is typically detected using a redox indicator, such as ferroin (B110374), which exhibits a sharp color change.[3][6][7][8] This method is widely applicable in pharmaceutical analysis, materials science, and quality control for the quantification of iron in various samples.[4][5]
Principle of the Reaction
The titration is based on the oxidation-reduction reaction between cerium(IV) ions and iron(II) ions in an acidic medium.[5] Sulfuric acid is typically used to ensure the stability of the ceric solution and prevent the hydrolysis and precipitation of basic ceric salts.[1][2] The overall balanced chemical equation for the reaction is:
Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺ [5]
At the equivalence point, all the ferrous ions have been oxidized to ferric ions. The subsequent addition of a minute excess of cerium(IV) solution leads to the oxidation of the ferroin indicator, resulting in a distinct color change from red to pale blue.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data relevant to this titration.
Table 1: Molar Masses of Key Reagents
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Ceric Ammonium Sulfate Dihydrate | Ce(SO₄)₂·2(NH₄)₂SO₄·2H₂O | 632.55 |
| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 278.01[9] |
| Ferrous Ammonium Sulfate Hexahydrate | (NH₄)₂Fe(SO₄)₂·6H₂O | 392.14 |
| Arsenic Trioxide | As₂O₃ | 197.84 |
Table 2: Standard Electrode Potentials (at 25 °C)
| Half-Reaction | Standard Potential (E°) (V) |
| Ce⁴⁺ + e⁻ ⇌ Ce³⁺ (in 1M H₂SO₄) | +1.44[2] |
| Fe³⁺ + e⁻ ⇌ Fe²⁺ | +0.77 |
Table 3: Titration Parameters and Equivalents
| Parameter | Value/Information | Reference |
| Stoichiometry (Ce⁴⁺:Fe²⁺) | 1:1 | [4] |
| Equivalence Factor (FeSO₄) | 1 mL of 0.1 M Ceric Ammonium Sulfate ≡ 0.01519 g of FeSO₄ | [4][9] |
| Equivalence Factor (As₂O₃) | 1 mL of 0.1 M Ceric Ammonium Sulfate ≡ 0.004946 g of As₂O₃ | [10][11][12] |
| Typical Titrant Concentration | 0.1 M (or 0.1 N) | [7][13] |
| Indicator | Ferroin Sulfate Solution | [6][7][13] |
| Endpoint Color Change | Red to Pale Blue/Greenish-Blue | [4][14][15] |
Experimental Protocols
Preparation of 0.1 M Ceric Ammonium Sulfate Solution
This protocol describes the preparation of a 0.1 M solution of ceric ammonium sulfate, which will serve as the titrant.
Materials:
-
Ceric ammonium sulfate dihydrate (Ce(SO₄)₂·2(NH₄)₂SO₄·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled or deionized water
-
1000 mL volumetric flask
-
Beaker
-
Heating plate (optional)
-
Glass funnel
-
Filter paper or sintered glass crucible
Procedure:
-
Carefully add 30 mL of concentrated sulfuric acid to 500 mL of distilled water in a large beaker while stirring.[7][9][16]
-
Weigh approximately 64-66 g of ceric ammonium sulfate dihydrate.[7][9]
-
Add the weighed ceric ammonium sulfate to the diluted sulfuric acid solution.[7]
-
Gently heat the mixture while stirring to aid dissolution.[7][9][16]
-
After the solid has dissolved, allow the solution to cool to room temperature.
-
Filter the solution through filter paper or a fine-porosity sintered-glass crucible if it is turbid.[7][16]
-
Quantitatively transfer the filtered solution into a 1000 mL volumetric flask.
-
Dilute the solution to the mark with distilled water and mix thoroughly.[7][16]
-
Store the prepared solution in a well-stoppered glass bottle.[16]
Standardization of 0.1 M Ceric Ammonium Sulfate Solution
The prepared ceric ammonium sulfate solution must be standardized against a primary standard, such as arsenic trioxide (As₂O₃), to determine its exact concentration.
Materials:
-
Prepared 0.1 M Ceric Ammonium Sulfate solution
-
Arsenic trioxide (As₂O₃), primary standard grade, dried at 105°C for 1 hour[1][10][14]
-
Sodium hydroxide (B78521) (NaOH) solution (8% w/v)
-
Dilute sulfuric acid
-
Osmic acid solution (catalyst)
-
Ferroin sulfate indicator solution
-
500 mL conical flask
-
Burette
-
Pipettes
-
Analytical balance
Procedure:
-
Accurately weigh about 0.2 g of dried arsenic trioxide and transfer it to a 500 mL conical flask.[1][10][11][14]
-
Add 25 mL of 8% w/v sodium hydroxide solution to the flask and swirl to dissolve the arsenic trioxide.[1][10][11]
-
Add 0.15 mL of osmic acid solution and 0.1 mL of ferroin sulfate indicator.[1][10][11]
-
Fill a clean burette with the prepared ceric ammonium sulfate solution and record the initial volume.
-
Titrate the arsenic trioxide solution with the ceric ammonium sulfate solution. The endpoint is reached when the pink color of the solution changes to a very pale blue.[1][10][14] Add the titrant slowly near the endpoint.
-
Record the final volume of the titrant used.
-
Repeat the titration at least two more times to ensure precision. The results should be concordant.
-
Calculate the molarity of the ceric ammonium sulfate solution using the following formula:
Molarity (M) = (Weight of As₂O₃ (g)) / (Volume of Ce(IV) solution (L) × 0.004946 g/mL × Molar Mass of As₂O₃ / (1/4 × Molar Mass of As₂O₃))
Note: The equivalence factor 0.004946 g/mL corresponds to each mL of 0.1 M ceric ammonium sulfate being equivalent to 0.004946 g of As₂O₃.[10][11][12]
Titration of Ferrous Ions (Fe²⁺)
This protocol details the procedure for determining the concentration of ferrous ions in a sample.
Materials:
-
Standardized 0.1 M Ceric Ammonium Sulfate solution
-
Sample containing ferrous ions (e.g., ferrous sulfate tablets, unknown ferrous compound)
-
Dilute sulfuric acid (e.g., 1 M or 5 M)[4]
-
Ferroin sulfate indicator solution
-
Conical flask
-
Burette
-
Pipette
-
Analytical balance
-
Mortar and pestle (for solid samples)
Procedure:
-
Sample Preparation:
-
For solid samples (e.g., ferrous sulfate tablets): Accurately weigh a suitable amount of the finely powdered sample (e.g., approximately 0.4 g of powdered ferrous sulfate tablets).[4]
-
For liquid samples: Accurately pipette a known volume of the ferrous ion solution into a conical flask.
-
-
Dissolve or dilute the sample in a conical flask with a suitable volume of dilute sulfuric acid (e.g., 15 mL of 5 M H₂SO₄).[4] If necessary, add distilled water to ensure complete dissolution.
-
Add 2-3 drops of ferroin indicator solution to the flask.[4][5][13] The solution should turn red.
-
Fill the burette with the standardized 0.1 M ceric ammonium sulfate solution and record the initial volume.
-
Titrate the ferrous ion solution with the ceric ammonium sulfate solution. Swirl the flask continuously.
-
The endpoint is reached when the color of the solution sharply changes from red to a pale blue or milky yellow.[4]
-
Record the final volume of the titrant used.
-
Repeat the titration with two more samples for accuracy.
-
Calculation: Calculate the amount of ferrous ions in the sample. For example, to find the weight of FeSO₄ in a sample:
Weight of FeSO₄ (g) = Volume of Ce(IV) solution (mL) × Molarity of Ce(IV) solution (mol/L) × 0.01519 g/mL
Note: The value 0.01519 g corresponds to the weight of FeSO₄ equivalent to 1 mL of 0.1 M ceric sulfate.[4]
Visualizations
Redox Titration of Ferrous Ions: Experimental Workflow
Caption: Workflow for the redox titration of ferrous ions.
Logical Relationship of the Redox Reaction
References
- 1. Preparation and standardization of Ceric ammonium sulfate standard solution [pharmacyinfoline.com]
- 2. scribd.com [scribd.com]
- 3. Cerimetry - Wikipedia [en.wikipedia.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. jetir.org [jetir.org]
- 6. eqipped.com [eqipped.com]
- 7. brainkart.com [brainkart.com]
- 8. Ferroin indicator solution [myskinrecipes.com]
- 9. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
- 10. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. pharmapath.in [pharmapath.in]
- 13. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 14. noblesciencepress.org [noblesciencepress.org]
- 15. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 16. pharmadekho.com [pharmadekho.com]
Application Notes: Standardization of Ceric Ammonium Sulfate with Arsenic Trioxide
Introduction
Ceric ammonium (B1175870) sulfate (B86663) is a powerful oxidizing agent widely used in quantitative chemical analysis, a technique known as cerimetry.[1] Its solutions are highly stable and can be used in the presence of high concentrations of hydrochloric acid, offering advantages over other oxidizing agents like potassium permanganate.[2][3] To ensure accuracy in titrimetric analysis, the ceric ammonium sulfate solution must be standardized. This is achieved by titrating it against a primary standard, a substance of high purity and stability. Arsenic trioxide (As₂O₃) is an excellent primary standard for this purpose.[1][4]
The standardization process involves a redox reaction where Ce⁴⁺ ions are reduced to Ce³⁺ ions by arsenite ions (AsO₃³⁻). The reaction is carried out in an acidic medium, typically with sulfuric acid, to prevent the hydrolysis and precipitation of basic ceric salts.[1][3] A catalyst, such as osmic acid, is used to ensure the reaction proceeds quantitatively.[4][5] The endpoint of the titration is detected using a redox indicator, most commonly ferroin (B110374) sulfate, which produces a sharp color change from pink to pale blue.[2][4][5]
The underlying chemical reactions are as follows:
-
Dissolution of Arsenic Trioxide: As₂O₃ + 2NaOH → 2NaAsO₂ + H₂O[4][6][7]
-
Redox Titration: 2Ce⁴⁺ + AsO₂⁻ + 2H₂O → 2Ce³⁺ + AsO₄³⁻ + 4H⁺
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the standardization of a 0.1 N Ceric Ammonium Sulfate solution.
| Parameter | Value | Reference |
| Ceric Ammonium Sulfate Solution (Titrant) | ||
| Formula | Ce(SO₄)₂·2(NH₄)₂SO₄·2H₂O | [2] |
| Amount for 1L of ~0.1 N Solution | 65 g - 66 g | [2][4][5][6][8] |
| Concentrated H₂SO₄ for 1L of Solution | 30 ml | [2][4][5][6][8] |
| Arsenic Trioxide (Primary Standard) | ||
| Formula | As₂O₃ | [4] |
| Molar Mass | 197.84 g/mol | [8] |
| Weight for Standardization | ~0.2 g | [2][4][5][6] |
| Drying Condition | 105°C for 1 hour | [2][5][6] |
| Reagents & Indicators | ||
| Sodium Hydroxide (B78521) (for dissolving As₂O₃) | 25 ml of 8% w/v solution | [5][6] |
| Dilute Sulfuric Acid (in flask) | 30 ml | [5][6] |
| Osmic Acid Solution (Catalyst) | 0.15 ml | [5][6] |
| Ferroin Sulfate Solution (Indicator) | 0.1 ml | [5][6] |
| Equivalence Factor | ||
| 1 ml of 0.1 N Ceric Ammonium Sulfate | ≡ 0.004946 g (4.946 mg) of As₂O₃ | [2][5][6][9] |
Experimental Protocols
Preparation of 0.1 N Ceric Ammonium Sulfate Solution
This protocol details the preparation of an approximately 0.1 Normal (N) solution of ceric ammonium sulfate, which will serve as the titrant.
Materials:
-
Ceric Ammonium Sulfate (Ce(SO₄)₂·2(NH₄)₂SO₄·2H₂O): 65-66 g[2][4][5]
-
Distilled Water
-
1000 ml Volumetric Flask
-
Beaker
-
Heating mantle or hot plate
-
Sintered-glass crucible (fine porosity) or filter paper[2]
Procedure:
-
In a large beaker, carefully add 30 ml of concentrated sulfuric acid to 500 ml of distilled water and mix.[2][5][6]
-
With the aid of gentle heat, dissolve 65-66 g of ceric ammonium sulfate in the prepared acid solution.[2][5][6][9]
-
If the solution is turbid, filter it through a fine-porosity sintered-glass crucible.[2][5][9]
-
Transfer the clear solution into a 1000 ml volumetric flask.
-
Dilute the solution to the 1000 ml mark with distilled water and mix thoroughly.[2][4][5]
Standardization of 0.1 N Ceric Ammonium Sulfate Solution
This protocol outlines the titration procedure to determine the exact normality of the prepared ceric ammonium sulfate solution using arsenic trioxide as the primary standard.
Materials:
-
Arsenic Trioxide (As₂O₃), primary standard grade
-
Sodium Hydroxide (NaOH) solution (8.0% w/v)[5]
-
Dilute Sulfuric Acid[5]
-
Osmic Acid solution (catalyst)[5]
-
Ferroin Sulfate solution (indicator)[5]
-
Prepared ~0.1 N Ceric Ammonium Sulfate solution
-
500 ml Conical Flask[5]
-
50 ml Burette
-
Analytical Balance
Procedure:
-
Accurately weigh about 0.2 g of arsenic trioxide, previously dried at 105°C for one hour, and transfer it to a 500 ml conical flask.[2][5][6]
-
Add 25 ml of 8.0% w/v sodium hydroxide solution to the flask and swirl to dissolve the arsenic trioxide.[5][6]
-
Once dissolved, add 100 ml of distilled water and mix.[5][6]
-
Add 0.15 ml of osmic acid solution (catalyst) and 0.1 ml of ferroin sulfate solution (indicator) to the flask.[2][5][6] The solution should turn a pink or red color.[2][10]
-
Fill a clean burette with the prepared ceric ammonium sulfate solution and record the initial volume.
-
Titrate the arsenic trioxide solution with the ceric ammonium sulfate solution. Add the titrant slowly, especially towards the endpoint.[2]
-
The endpoint is reached when the pink color of the solution changes sharply to a very pale blue or yellowish-green.[2][4][6]
-
Record the final volume of the ceric ammonium sulfate solution used.
-
Repeat the titration at least two more times for accuracy.
Calculation of Normality
Use the following formula to calculate the exact normality of the ceric ammonium sulfate solution:
Normality (N) of Ceric Ammonium Sulfate = (Weight of As₂O₃ in g) / (Volume of Ceric Ammonium Sulfate in ml × 0.04946) [8]
Where 0.04946 is the milliequivalent weight of arsenic trioxide.[8]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the standardization of ceric ammonium sulfate using arsenic trioxide.
References
- 1. scribd.com [scribd.com]
- 2. brainkart.com [brainkart.com]
- 3. Ricca Chemical - Ceric Sulfate [riccachemical.com]
- 4. noblesciencepress.org [noblesciencepress.org]
- 5. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. pharmaguddu.com [pharmaguddu.com]
- 8. 182.160.97.198:8080 [182.160.97.198:8080]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
Application Notes: Determination of Iron in Ore using Cerium Ammonium Sulfate
Introduction
Cerimetry is a highly accurate and reliable volumetric analysis method used for the determination of various reducing substances.[1] This application note details the use of cerium (IV) ammonium (B1175870) sulfate (B86663) as a strong oxidizing agent for the quantitative determination of iron in ore samples. The method is based on a redox titration where iron (II) ions are oxidized to iron (III) ions by cerium (IV) ions in an acidic medium.[2] The endpoint of the titration is detected using a redox indicator, typically Ferroin, which provides a sharp color change.[2][3]
Solutions of ceric ammonium sulfate offer several advantages over other oxidizing agents like potassium permanganate, including remarkable stability and the ability to be used in the presence of high concentrations of hydrochloric acid.[4] The fundamental reaction for the titration is:
Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺ [5][6]
This protocol is intended for researchers, analytical chemists, and quality control professionals requiring a precise method for iron analysis in geological samples.
Experimental Protocols
Protocol 1: Preparation and Standardization of 0.1 M Ceric Ammonium Sulfate
This protocol outlines the preparation of the ceric ammonium sulfate titrant and its standardization against a primary standard, arsenic trioxide.
1.1: Reagents and Apparatus
-
Ceric ammonium sulfate [(NH₄)₄Ce(SO₄)₄·2H₂O]
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Arsenic trioxide (As₂O₃), primary standard grade, dried at 105°C for 1 hour[7][8]
-
Sodium hydroxide (B78521) (NaOH)
-
Osmic acid solution (optional, as a catalyst)[8]
-
Ferroin sulfate indicator solution[3]
-
Distilled/Deionized Water
-
Analytical balance, 1000 mL volumetric flask, 500 mL conical flasks, burette, pipettes, heating mantle.
1.2: Preparation of 0.1 M Ceric Ammonium Sulfate Solution
-
To a 1000 mL beaker, add 500 mL of distilled water and carefully add 30 mL of concentrated sulfuric acid while stirring.[4][7]
-
Gently heat the acid solution and dissolve 65 g of ceric ammonium sulfate.[7][9]
-
Allow the solution to cool to room temperature.
-
Filter the solution if it appears turbid.[10]
-
Transfer the clear solution to a 1000 mL volumetric flask and dilute to the mark with distilled water. Mix thoroughly.
1.3: Standardization Procedure
-
Accurately weigh about 0.2 g of previously dried arsenic trioxide (As₂O₃) and transfer it to a 500 mL conical flask.[8]
-
Add 25 mL of 8% w/v sodium hydroxide solution and swirl to dissolve the solid.[7][8]
-
Add 100 mL of distilled water, followed by the slow and careful addition of 30 mL of dilute sulfuric acid.[7]
-
Add 0.15 mL of osmic acid solution (catalyst) and 2-3 drops of Ferroin sulfate indicator.[7][8]
-
Titrate the solution with the prepared ceric ammonium sulfate solution from a burette.
-
The endpoint is reached when the color changes sharply from pink or reddish-orange to a very pale blue.[7][8]
-
Repeat the titration at least three times to ensure concordant results.
-
Calculate the molarity of the ceric ammonium sulfate solution. Each mL of 0.1 M ceric ammonium sulfate is equivalent to 0.004946 g of As₂O₃.[7][8]
Protocol 2: Preparation of Iron Ore Sample
This protocol describes the dissolution of the iron ore and the necessary reduction of all iron to the Fe(II) state prior to titration.
2.1: Reagents and Apparatus
-
Iron ore sample, finely powdered
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous chloride (SnCl₂) solution
-
Mercuric chloride (HgCl₂) solution
-
Sulfuric acid (H₂SO₄)
-
Phosphoric acid (H₃PO₄) (optional, to prevent yellowing)[11]
-
Analytical balance, beakers, hot plate, fume hood.
2.2: Dissolution and Reduction Procedure
-
Accurately weigh approximately 0.4-0.5 g of the finely powdered iron ore sample into a 250 mL beaker.
-
In a fume hood, add 20-30 mL of concentrated hydrochloric acid.[12]
-
Gently heat the mixture on a hot plate until the ore is completely dissolved, which is indicated by the absence of colored particles.[12]
-
While the solution is still hot, add stannous chloride (SnCl₂) solution dropwise until the yellow color of the ferric chloride disappears, indicating the reduction of Fe³⁺ to Fe²⁺. Add one or two drops in excess.[12]
-
Cool the solution and dilute it with approximately 100 mL of distilled water.
-
Rapidly add 5 mL of mercuric chloride (HgCl₂) solution. A silky white precipitate of mercurous chloride (Hg₂Cl₂) should form. If the precipitate is gray or black, or if no precipitate forms, too much or too little SnCl₂ was added, respectively, and the sample must be discarded.
-
Add 25 mL of dilute sulfuric acid and 3-5 mL of 85% phosphoric acid. The solution is now ready for titration.[11]
Protocol 3: Titration of Iron in Ore Sample
3.1: Titration Procedure
-
Add 2-3 drops of Ferroin indicator to the prepared sample solution. The solution should turn a reddish color.[6]
-
Fill a clean burette with the standardized ceric ammonium sulfate solution and record the initial volume.
-
Titrate the iron ore solution with the ceric ammonium sulfate solution. Swirl the flask continuously.
-
The endpoint is marked by a sharp color change from reddish-orange to a stable pale blue or greenish-blue.[13]
-
Record the final volume of the titrant used.
-
Repeat the titration for multiple ore samples to ensure precision.
Data Presentation
Quantitative data from the standardization and sample analysis should be recorded systematically.
Table 1: Standardization of 0.1 M Ceric Ammonium Sulfate Solution
| Trial | Weight of As₂O₃ (g) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of Ce(IV) Solution (mL) | Calculated Molarity (M) |
| 1 | 0.2015 | 40.80 | 0.10 | 40.70 | 0.1001 |
| 2 | 0.2008 | 40.65 | 0.20 | 40.45 | 0.1002 |
| 3 | 0.2022 | 41.00 | 0.35 | 40.65 | 0.1004 |
| Average | 0.1002 |
Table 2: Determination of Iron in Ore Sample
| Trial | Weight of Ore Sample (g) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of Ce(IV) Solution (mL) | % Iron (w/w) |
| 1 | 0.4521 | 35.80 | 0.20 | 35.60 | 44.02 |
| 2 | 0.4555 | 36.25 | 0.45 | 35.80 | 44.01 |
| 3 | 0.4530 | 35.90 | 0.25 | 35.65 | 43.98 |
| Average | 44.00 |
Calculations
The percentage of iron in the ore sample can be calculated using the following formula:
% Fe = (M_Ce(IV) × V_Ce(IV) × MW_Fe) / (W_ore × 10)
Where:
-
M_Ce(IV) = Molarity of the standardized ceric ammonium sulfate solution (mol/L)
-
V_Ce(IV) = Volume of the ceric ammonium sulfate solution used in the titration (mL)
-
MW_Fe = Molar mass of Iron (55.845 g/mol )
-
W_ore = Weight of the iron ore sample (g)
Visualizations
Diagram 1: Overall Experimental Workflow
Caption: Workflow for the determination of iron in ore.
Diagram 2: Redox Titration Reaction
Caption: The core oxidation-reduction reaction.
Diagram 3: Ferroin Indicator Mechanism
Caption: Action of the Ferroin redox indicator.
References
- 1. pharmacyinfoline.com [pharmacyinfoline.com]
- 2. Cerimetry - Wikipedia [en.wikipedia.org]
- 3. eqipped.com [eqipped.com]
- 4. brainkart.com [brainkart.com]
- 5. web.iyte.edu.tr [web.iyte.edu.tr]
- 6. jetir.org [jetir.org]
- 7. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. pharmaguddu.com [pharmaguddu.com]
- 10. pharmadekho.com [pharmadekho.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Assaying for Iron Determination Methods - 911Metallurgist [911metallurgist.com]
- 13. edu.rsc.org [edu.rsc.org]
Application Notes and Protocols for the Quantitative Analysis of Organic Compounds Using Cerimetry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the analysis of various organic compounds using cerimetry, a powerful redox titration method. Cerimetry utilizes the strong oxidizing potential of cerium(IV) ions for the precise quantification of a wide range of substances.[1][2] This document outlines the principles of cerimetric titration and provides specific applications for the analysis of hydroquinone (B1673460), phenols, and ascorbic acid.
Principle of Cerimetry
Cerimetric titration is a volumetric analytical technique based on a redox reaction.[3][4] The method employs a standardized solution of a cerium(IV) salt, typically ceric sulfate (B86663) or ceric ammonium (B1175870) sulfate, as the titrant.[3][4] The cerium(IV) ion (Ce⁴⁺) is a strong oxidizing agent that gets reduced to the colorless cerium(III) ion (Ce³⁺) during the titration.[2][5]
The endpoint of the titration, which signifies the complete reaction of the analyte, can be detected potentiometrically or by using a redox indicator.[3][6][7] A common visual indicator is ferroin (B110374), an iron(II)-1,10-phenanthroline complex, which exhibits a sharp color change from red to pale blue at the equivalence point.[3][4][8] The titrations are typically carried out in a strongly acidic medium, usually sulfuric acid, to prevent the hydrolysis and precipitation of cerium(IV) hydroxide.[2][4]
Applications in Organic Analysis
Cerimetry is a versatile method applicable to the quantitative analysis of a variety of organic compounds that can be oxidized by cerium(IV).[1]
Determination of Hydroquinone
Hydroquinone can be quantitatively oxidized to quinone by cerium(IV) sulfate. This method is applicable for the determination of hydroquinone in various samples, including pharmaceutical preparations like skin whitening creams.[9][10]
Experimental Protocol: Cerimetric Titration of Hydroquinone
This protocol describes the direct titration of hydroquinone with cerium(IV) sulfate.
1. Reagents and Solutions:
- 0.1 N Ceric Ammonium Sulphate Solution: Dissolve approximately 66 g of ceric ammonium sulfate in a mixture of 30 mL of concentrated sulfuric acid and 500 mL of distilled water with gentle heating. After cooling, filter the solution and dilute to 1 liter with distilled water.[11] Standardize this solution against a primary standard like arsenic trioxide or ferrous ammonium sulfate.
- 0.1 N Hydroquinone Standard Solution: Accurately weigh approximately 2.75 g of hydroquinone, dissolve it in distilled water, and make up the volume to 250 mL in a volumetric flask.
- Sulfuric Acid (H₂SO₄): 1 N solution.
- Ferroin Sulphate Indicator: 0.1 mL of this indicator is typically used.[11] Alternatively, potentiometric endpoint detection can be used.[6]
- Diphenylamine Indicator: An alternative indicator, used as a few drops of the solution.[9]
2. Titration Procedure:
- Pipette a known volume (e.g., 20 mL) of the hydroquinone sample solution into a conical flask.
- Add 10 mL of 1 N sulfuric acid.[9]
- Add a few drops of the chosen indicator (e.g., ferroin sulphate or diphenylamine).[9][11]
- Titrate the solution with the standardized cerium(IV) sulfate solution from a burette.
- The endpoint is indicated by a distinct color change. For diphenylamine, the color changes to violet/red.[9]
- Record the volume of the titrant used.
- Perform a blank titration without the hydroquinone sample to account for any impurities.[11]
3. Calculation: The concentration of hydroquinone can be calculated using the following formula:
Normality of Hydroquinone (N₂) = (N₁ * V₁) / V₂
Where:
-
N₁ = Normality of the ceric ammonium sulfate solution
-
V₁ = Volume of the ceric ammonium sulfate solution used in the titration (mL)
-
V₂ = Volume of the hydroquinone solution taken (mL)
The amount of hydroquinone in a sample can then be determined based on its equivalent weight.
Quantitative Data Summary: Cerimetric Titration of Hydroquinone
| Parameter | Value |
| Sample | Hydroquinone |
| Titrant | 0.01 N Cerium(IV) Sulfate[9] |
| Indicator | Diphenylamine[9] |
| Endpoint Color Change | Violet/Red[9] |
| Stoichiometry (Hydroquinone:Ce⁴⁺) | 1:2 |
Caption: Workflow for the potentiometric titration of phenolic compounds.
Determination of Ascorbic Acid (Vitamin C)
Ascorbic acid can be rapidly and quantitatively oxidized by cerium(IV) in a sulfuric acid medium. [12]This reaction forms the basis for the cerimetric determination of Vitamin C in pharmaceutical preparations. [12] Experimental Protocol: Cerimetric Titration of Ascorbic Acid
This protocol is adapted for the spectrophotometric determination of the endpoint in a sequential injection analysis (SIA) system, but the underlying chemistry is applicable to manual titration.
1. Reagents and Solutions:
- 7.0 x 10⁻³ M Cerium(IV) Solution: Prepare by diluting a standardized stock solution of ceric sulfate.
- 0.455 M Sulfuric Acid: Prepare by diluting concentrated sulfuric acid.
- Ascorbic Acid Standard Solutions: Prepare a series of standard solutions with concentrations ranging from 30 to 200 ppm. [12] 2. Titration Procedure (Manual adaptation):
- Pipette a known volume of the ascorbic acid sample into a flask.
- Acidify with sulfuric acid.
- Titrate with the standardized cerium(IV) solution.
- The endpoint can be detected by the persistence of the yellow color of the Ce⁴⁺ ion or by using a suitable indicator.
Quantitative Data Summary: Cerimetric Determination of Ascorbic Acid
| Parameter | Value | Reference |
| Analyte | Ascorbic Acid (Vitamin C) | [12] |
| Titrant Concentration | 7.0 x 10⁻³ M Cerium(IV) | [12] |
| Acid Medium | 0.455 M Sulfuric Acid | [12] |
| Linear Concentration Range | 30 - 200 ppm | [12] |
| Detection Wavelength (SIA) | 410 nm | [12] |
Logical Relationship: Cerimetry for Drug Analysis
Caption: Logical flow for the quantitative analysis of drugs using cerimetry.
Other Pharmaceutical Applications
Cerimetry has been successfully applied to the determination of various other drug substances, including:
-
Antihypertensive Drugs: A spectrophotometric method has been described for the determination of atenolol, timolol (B1209231) maleate, captopril, and diltiazem (B1670644) hydrochloride. This method involves the oxidation of the drugs with an excess of cerium(IV) followed by the determination of the unreacted oxidant. [13]* Antitubercular Drugs: Ethionamide (B1671405) can be determined in bulk and tablet form by reacting it with an excess of cerium(IV) sulfate and back-titrating the residual oxidant with a standard iron(II) solution. [5][14]The reaction stoichiometry for ethionamide to cerium(IV) is 1:2. [5][14] These applications highlight the broad utility of cerimetry in pharmaceutical quality control and drug development. The choice of direct or back-titration methods depends on the reaction kinetics and the stability of the reactants.
References
- 1. Principles and applications of Cerimetry - Pharmacy Infoline [pharmacyinfoline.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Cerimetry, Iodimetry, Iodometry, Bromometry, Dichrometry and Titration with Potassium-iodate | Pharmaguideline [pharmaguideline.com]
- 4. Cerimetry - Wikipedia [en.wikipedia.org]
- 5. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerimetric determination of hydroquinone by potentiometric titration [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. goldbook.iupac.org [goldbook.iupac.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly sensitive spectrometric method for determination of hydroquinone in skin lightening creams: application in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brainkart.com [brainkart.com]
- 12. Sequential injection technique for automated titration: spectrophotometric assay of vitamin C in pharmaceutical products using cerium(IV) in sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Ceric Ammonium Sulfate: A Powerful Oxidizing Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ceric Ammonium (B1175870) Sulfate (B86663) (CAS), with the chemical formula (NH₄)₄Ce(SO₄)₄·2H₂O, is a robust and versatile one-electron oxidizing agent employed in a wide array of organic transformations.[1][2] As a stable, crystalline solid, it offers advantages over other strong oxidants due to its ease of handling and relatively mild reaction conditions. Its utility is prominent in the synthesis of fine chemicals, pharmaceutical intermediates, and complex organic molecules. These application notes provide an overview of key applications and detailed experimental protocols for the use of ceric ammonium sulfate in organic synthesis. While ceric ammonium nitrate (B79036) (CAN) is a closely related and more frequently cited reagent, CAS often exhibits similar reactivity, and in some cases, may offer advantages in specific solvent systems.
Key Applications in Organic Synthesis
Ceric ammonium sulfate is instrumental in several classes of oxidative reactions, including:
-
Oxidation of Alcohols: Primary and secondary alcohols are efficiently oxidized to their corresponding aldehydes and ketones. Benzylic and allylic alcohols are particularly susceptible to this transformation.
-
Oxidation of Phenols and Hydroquinones: Phenolic compounds and hydroquinones are readily oxidized to quinones, which are valuable building blocks in the synthesis of natural products and biologically active molecules.
-
Oxidative Cyclization: CAS promotes intramolecular cyclization reactions through oxidative process to form various heterocyclic compounds.
-
Synthesis of Heterocycles: It catalyzes the condensation and cyclization reactions for the synthesis of various nitrogen-containing heterocycles such as benzimidazoles and quinoxalines.
Data Presentation: A Comparative Overview of Yields
The following tables summarize the quantitative data for various synthetic applications of ceric ammonium salts.
Table 1: Oxidation of Substituted Benzyl (B1604629) Alcohols to Benzaldehydes with Ceric Ammonium Nitrate (CAN) *
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 18 | 78 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 21 | 75 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1.5 | 92 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 12 | 85 |
| 5 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 12 | 88 |
*Data obtained with Ceric Ammonium Nitrate (CAN), which shows similar reactivity to CAS.
Table 2: Synthesis of Substituted Benzimidazoles using Cerium Sulfate
| Entry | Aldehyde | o-Phenylenediamine (B120857) | Product | Yield (%) |
| 1 | Benzaldehyde | Unsubstituted | 2-Phenyl-1H-benzimidazole | 96 |
| 2 | 4-Chlorobenzaldehyde | Unsubstituted | 2-(4-Chlorophenyl)-1H-benzimidazole | 94 |
| 3 | 4-Nitrobenzaldehyde | Unsubstituted | 2-(4-Nitrophenyl)-1H-benzimidazole | 98 |
| 4 | 4-Methylbenzaldehyde | 4-Methyl-1,2-phenylenediamine | 5-Methyl-2-(p-tolyl)-1H-benzimidazole | 95 |
| 5 | 4-Methoxybenzaldehyde | 4-Methoxy-1,2-phenylenediamine | 5-Methoxy-2-(4-methoxyphenyl)-1H-benzimidazole | 92 |
Table 3: Oxidation of Substituted Phenols to Quinones with Ceric Ammonium Nitrate (CAN) *
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | 2-Methylphenol | 2-Methyl-p-benzoquinone | 30 | 75 |
| 2 | 2,6-Dimethylphenol | 2,6-Dimethyl-p-benzoquinone | 30 | 80 |
| 3 | 2-tert-Butylphenol | 2-tert-Butyl-p-benzoquinone | 45 | 70 |
| 4 | 2-Methoxyphenol | 2-Methoxy-p-benzoquinone | 20 | 85 |
| 5 | Hydroquinone | p-Benzoquinone | 10 | 95 |
*Data obtained with Ceric Ammonium Nitrate (CAN), which shows similar reactivity to CAS.
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Benzyl Alcohols to Benzaldehydes
This protocol describes the oxidation of a substituted benzyl alcohol to the corresponding aldehyde using a ceric ammonium salt.
Materials:
-
Substituted benzyl alcohol (1.0 mmol)
-
Ceric ammonium sulfate or nitrate (2.2 mmol)
-
Acetonitrile (B52724) (10 mL)
-
Water (1 mL)
-
Sodium sulfite (B76179) (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the substituted benzyl alcohol (1.0 mmol) in acetonitrile (10 mL).
-
Add a solution of the ceric ammonium salt (2.2 mmol) in acetonitrile/water (10:1) dropwise to the alcohol solution at room temperature over a period of 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium sulfite until the yellow color of Ce(IV) disappears.
-
Extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aldehyde.
Protocol 2: General Procedure for the Synthesis of Substituted Benzimidazoles
This protocol details the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aromatic aldehydes catalyzed by cerium sulfate.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
o-Phenylenediamine (1.0 mmol)
-
Cerium sulfate (Ce(SO₄)₂) (10 mol%)
-
Ethanol (B145695) (10 mL)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add cerium sulfate (10 mol%).
-
Reflux the reaction mixture for the appropriate time as monitored by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzimidazole.
Protocol 3: General Procedure for the Oxidation of Phenols to Quinones
This protocol outlines the oxidation of a substituted phenol (B47542) to the corresponding p-benzoquinone.
Materials:
-
Substituted phenol (1.0 mmol)
-
Ceric ammonium sulfate or nitrate (2.5 mmol)
-
Acetonitrile (10 mL)
-
Water (10 mL)
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, dissolve the substituted phenol (1.0 mmol) in acetonitrile (10 mL).
-
In a separate flask, prepare a solution of the ceric ammonium salt (2.5 mmol) in a 1:1 mixture of acetonitrile and water (20 mL).
-
Add the ceric ammonium salt solution to the phenol solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the starting material is consumed (monitored by TLC).
-
Extract the reaction mixture with dichloromethane (3 x 25 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure quinone.
Visualizing Workflows and Concepts
Diagram 1: General Experimental Workflow
References
Application Notes and Protocols for the Cerium Ammonium Sulfate Catalyzed Synthesis of Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities and valuable applications as dyes and semiconductors. The synthesis of quinoxaline (B1680401) derivatives, traditionally achieved through the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, has been optimized using various catalysts. Among these, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), a type of cerium ammonium sulfate (B86663), has emerged as a highly efficient, environmentally friendly, and cost-effective catalyst. This protocol, pioneered by Yao and co-workers, utilizes water as a solvent at ambient temperature, offering excellent product yields and operational simplicity.[1][2]
This document provides detailed application notes, experimental protocols, and mechanistic insights for the cerium ammonium sulfate-catalyzed synthesis of quinoxalines.
Advantages of this compound Catalysis
The use of cerium (IV) ammonium nitrate as a catalyst for quinoxaline synthesis offers several key advantages:
-
High Efficiency: The reaction proceeds to completion in a short time, typically within minutes to a few hours, with high to excellent yields.[2]
-
Mild Reaction Conditions: The synthesis is conducted at room temperature, avoiding the need for heating and reducing energy consumption.[1]
-
Green Chemistry: The use of tap water as the solvent makes this a sustainable and environmentally benign method.[1][2]
-
Simple Work-up: In many cases, the quinoxaline product precipitates directly from the reaction mixture and can be isolated by simple filtration.[1]
-
Cost-Effective: Cerium (IV) ammonium nitrate is an inexpensive and readily available reagent.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various quinoxaline derivatives using cerium (IV) ammonium nitrate as a catalyst. The data highlights the broad substrate scope, short reaction times, and excellent yields achievable with this methodology.
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine (B120857) | Benzil (B1666583) | 20 | 98 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 25 | 96 |
| 3 | 4-Nitro-1,2-phenylenediamine | Benzil | 30 | 95 |
| 4 | o-Phenylenediamine | 4,4'-Dimethylbenzil | 25 | 97 |
| 5 | o-Phenylenediamine | 4,4'-Dichlorobenzil | 30 | 96 |
| 6 | o-Phenylenediamine | Acenaphthenequinone | 15 | 98 |
| 7 | o-Phenylenediamine | 1,2-Cyclohexanedione | 60 | 92 |
| 8 | o-Phenylenediamine | 2,3-Butanedione | 60 | 90 |
Data compiled from various sources reporting on the cerium ammonium nitrate-catalyzed synthesis of quinoxalines.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine and benzil, a representative example of the this compound-catalyzed reaction.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Cerium (IV) ammonium nitrate (CAN) (0.05 mmol, 27.4 mg, 5 mol%)
-
Tap Water (5-10 mL)
-
Ethanol (B145695) (for washing)
-
Round-bottom flask (25 or 50 mL)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Buchner funnel, filter paper, etc.)
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).
-
Add tap water (5-10 mL) to the flask.
-
Add cerium (IV) ammonium nitrate (5 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by observing the formation of a precipitate. The reaction is typically complete within 20-30 minutes.
-
Once the reaction is complete (as indicated by the cessation of precipitate formation or by thin-layer chromatography if necessary), collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain 2,3-diphenylquinoxaline as a solid.
-
Characterize the product by melting point, and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Note: For substrates that yield products that are not readily precipitating, the reaction mixture can be extracted with an organic solvent such as ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the this compound-catalyzed synthesis of quinoxalines.
Caption: Experimental workflow for quinoxaline synthesis.
Proposed Catalytic Cycle
The reaction is believed to proceed through a Lewis acid-catalyzed condensation mechanism. The Ce(IV) ion in this compound acts as a Lewis acid, activating the carbonyl group of the 1,2-dicarbonyl compound towards nucleophilic attack by the 1,2-diamine. The following diagram illustrates the proposed catalytic cycle.
Caption: Proposed catalytic cycle for quinoxaline synthesis.
Conclusion
The this compound-catalyzed synthesis of quinoxalines represents a significant advancement in the preparation of these valuable heterocyclic compounds. The methodology is characterized by its high efficiency, mild and environmentally friendly conditions, and simple execution. These features make it an attractive and practical approach for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug development, for the rapid and sustainable synthesis of diverse quinoxaline libraries for further investigation.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerium (iv) ammonium nitrate (CAN) as a catalyst in tap water: A simple, proficient and green approach for the synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Cerium (IV) Ammonium Sulfate as a Redox Initiator for Vinyl Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium (IV) Ammonium Sulfate (CAS), and the closely related Cerium (IV) Ammonium Nitrate (CAN), are highly effective single-electron oxidizing agents widely utilized as initiators in free-radical vinyl polymerization.[1] Their primary advantage lies in their ability to form a redox system that generates free radicals at low temperatures (typically 25-60°C), avoiding the need for thermal or photo-initiation which can be detrimental to sensitive substrates or monomers. This makes them particularly suitable for graft polymerization, where vinyl monomers are covalently bonded onto a pre-existing polymer backbone, such as natural polymers like cellulose (B213188), chitosan (B1678972), or synthetic polymers like polyvinyl alcohol (PVA).[2][3][4]
The initiation mechanism involves the reduction of Cerium (IV) to Cerium (III) via a one-electron transfer from a suitable reducing agent. In graft polymerization, the hydroxyl (-OH), amide (-NH), or amine (-NH2) groups on the substrate polymer act as the reducing agent. The process generates a free radical directly on the polymer backbone, which then serves as the active site for the propagation of vinyl monomer chains.[4][5][6] This method is highly efficient for modifying the surface properties of materials, for instance, to improve water stability, thermal stability, or to introduce new functionalities for applications in drug delivery and biomaterials.[1]
Mechanism of Initiation
The initiation process, particularly for grafting onto a polymer substrate (e.g., with hydroxyl groups), can be summarized as follows:
-
Complex Formation: The Ce(IV) ion forms a chelate complex with hydroxyl groups on the polymer backbone (e.g., at the C2 and C3 positions of a glucose unit in cellulose or chitosan).[6]
-
Redox Reaction: An electron is transferred from the polymer to the Ce(IV) ion, which is reduced to Ce(III). This results in the cleavage of a C-C bond in the substrate and the formation of a free radical on the polymer backbone.[6]
-
Initiation: The macroradical on the polymer backbone attacks a vinyl monomer molecule, initiating the polymerization and the growth of a grafted side chain.
-
Propagation: The newly formed monomer radical adds successive monomer units, propagating the polymer chain.
-
Termination: The growing polymer chains are terminated through conventional mechanisms like radical coupling or disproportionation.
Caption: Initiation mechanism of graft polymerization using Cerium (IV).
Data Presentation: Factors Influencing Graft Polymerization
The efficiency of vinyl polymerization initiated by Cerium (IV) Ammonium Sulfate is influenced by several key parameters. The following tables summarize the typical effects of initiator concentration, monomer concentration, temperature, and reaction time on the grafting process, using the grafting of acrylic acid onto chitosan as an example.
Table 1: Effect of Initiator (CAS) Concentration on Grafting Conditions: Acrylic Acid = 0.457 mol/L, Temperature = 25°C, Time = 180 min.
| Initiator Conc. (mol/L x 10³) | Grafting Percentage (%) | Grafting Efficiency (%) |
| 2.5 | 128 | 89 |
| 5.0 | 145 | 92 |
| 7.5 | 162 | 95 |
| 10.0 | 140 | 85 |
| 12.5 | 125 | 78 |
Note: Grafting percentage and efficiency initially increase with initiator concentration due to a higher rate of radical formation. However, at higher concentrations, the termination rate of the growing polymer chains by excess Ce(IV) ions increases, leading to a decrease in grafting.[3]
Table 2: Effect of Monomer (Acrylic Acid) Concentration on Grafting Conditions: CAS = 7.5 x 10⁻³ mol/L, Temperature = 25°C, Time = 180 min.
| Monomer Conc. (mol/L) | Grafting Percentage (%) | Grafting Efficiency (%) |
| 0.152 | 85 | 98 |
| 0.305 | 120 | 96 |
| 0.457 | 162 | 95 |
| 0.610 | 175 | 93 |
| 0.762 | 160 | 88 |
Note: The grafting percentage increases with monomer concentration up to an optimal point. At very high monomer concentrations, the formation of homopolymer competes more significantly with the grafting reaction, reducing overall efficiency.[3]
Experimental Protocols
Protocol 1: General Procedure for Graft Copolymerization of a Vinyl Monomer onto a Polymer Backbone
This protocol provides a general method for grafting vinyl monomers (e.g., acrylic acid, acrylamide) onto a natural polymer substrate like chitosan or cellulose.
1. Materials and Reagents:
-
Polymer Substrate (e.g., Chitosan, 1.0 g)
-
Vinyl Monomer (e.g., Acrylic Acid, 3-5 mL)
-
Initiator: Cerium (IV) Ammonium Sulfate (CAS)
-
Solvent: 1% Acetic Acid solution or dilute nitric acid (for Chitosan), deionized water
-
Precipitating Agent: Methanol (B129727) or Acetone (B3395972)
-
Inert Gas: High-purity Nitrogen (N₂)
2. Experimental Setup:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet.
-
A constant temperature water bath.
3. Procedure:
-
Substrate Dissolution: Accurately weigh 1.0 g of the polymer substrate (e.g., chitosan) and transfer it to the three-necked flask. Add 100 mL of 1% acetic acid solution and stir overnight at room temperature to ensure complete dissolution.
-
Inert Atmosphere: Place the flask in a water bath set to the desired reaction temperature (e.g., 30°C). Purge the solution with N₂ gas for 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a gentle N₂ flow throughout the reaction.
-
Monomer Addition: Using a syringe, add the desired amount of the vinyl monomer (e.g., acrylic acid) to the reaction flask while stirring.
-
Initiator Preparation: Prepare the initiator solution by dissolving a calculated amount of Cerium (IV) Ammonium Sulfate in deionized water or dilute acid (e.g., 0.1 M H₂SO₄) just before use.
-
Initiation: Add the initiator solution to the reaction mixture to start the polymerization. The total reaction volume should be noted.
-
Reaction: Allow the reaction to proceed for the desired time (e.g., 3-4 hours) under constant stirring and N₂ atmosphere.
-
Termination & Precipitation: Stop the reaction by opening the flask to the air. Pour the reaction mixture into a large excess of a non-solvent like methanol or acetone to precipitate the crude graft copolymer.
-
Purification: Filter the precipitate. To remove the homopolymer, which is soluble in certain solvents (e.g., poly(acrylic acid) is soluble in water), the crude product should be washed or extracted extensively. For example, Soxhlet extraction with a suitable solvent can be performed.
-
Drying: Dry the purified graft copolymer in a vacuum oven at 50-60°C until a constant weight is achieved.
4. Characterization:
-
Grafting Percentage (%G): Calculated as: [(W_f - W_i) / W_i] * 100, where W_i is the initial weight of the substrate and W_f is the final weight of the grafted polymer.
-
Spectroscopic Analysis: Use FTIR to confirm the presence of functional groups from both the original substrate and the grafted polymer chains.
-
Thermal Analysis: Use TGA to study the thermal stability of the grafted copolymer compared to the original substrate.
-
Morphological Analysis: Use SEM to observe changes in the surface morphology after grafting.
Caption: Experimental workflow for graft polymerization.
References
Application Notes and Protocols: Cerium Ammonium Sulfate in Nanomaterial Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data on the use of cerium ammonium (B1175870) sulfate (B86663) and its nitrate (B79036) counterpart, cerium ammonium nitrate, as precursors in the synthesis of various nanomaterials. The protocols outlined below cover precipitation, hydrothermal, and solution combustion methods for the synthesis of cerium oxide (CeO₂) nanoparticles and cerium-doped metal oxide nanomaterials.
Synthesis of Cerium Oxide (CeO₂) Nanoparticles
Cerium oxide nanoparticles are widely investigated for their catalytic, antioxidant, and UV-filtering properties. Cerium ammonium sulfate and nitrate are excellent precursors for CeO₂ nanoparticle synthesis due to their high reactivity and solubility.
Precipitation Method
The precipitation method is a straightforward and cost-effective technique for producing CeO₂ nanoparticles. It involves the conversion of a soluble cerium salt into an insoluble cerium hydroxide (B78521) or carbonate, followed by calcination to form the oxide.
Experimental Protocol:
-
Precursor Solution Preparation: Dissolve 1.0 g of ceric ammonium nitrate in 3.0 mL of deionized water with continuous stirring until a clear solution is obtained.
-
Precipitation: In a separate beaker, prepare 7.0 mL of a saturated aqueous solution of ammonium carbonate. Adjust the pH of this solution to 9 by adding solid ammonium carbonate as needed.
-
Reaction: Slowly add the ceric ammonium nitrate solution dropwise to the ammonium carbonate solution under constant stirring. A white precipitate will form and then redissolve.
-
Aging: Stir the resulting clear solution for 5-6 hours at room temperature. A light yellow precipitate of cerium oxide nanoparticles will form.
-
Washing and Collection: Centrifuge the suspension to collect the precipitate. Wash the collected nanoparticles several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed nanoparticles in an oven at 80 °C for 12 hours.
-
Calcination (Optional): For improved crystallinity, calcine the dried powder in a muffle furnace at a specified temperature (e.g., 400-600 °C) for 2-4 hours.
Experimental Workflow: Precipitation Method
Caption: Workflow for CeO₂ nanoparticle synthesis via precipitation.
Hydrothermal Method
The hydrothermal method utilizes high temperatures and pressures to induce the crystallization of nanoparticles in an aqueous solution. This method often results in nanoparticles with high crystallinity and controlled morphology.
Experimental Protocol:
-
Precursor Solution Preparation: Dissolve 0.5 g of ceric ammonium nitrate in 50 mL of deionized water.
-
Additive Introduction: In a separate beaker, dissolve 0.15 mL of ethylenediamine (B42938) in 50 mL of deionized water and add it dropwise to the cerium precursor solution under stirring.
-
Reducing Agent Addition: Subsequently, add 0.13 mL of hydrazine (B178648) dissolved in 50 mL of deionized water dropwise to the mixture while stirring.
-
Hydrothermal Reaction: Transfer the final solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 120 °C for 5 hours.
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the resulting precipitate by centrifugation.
-
Washing and Drying: Wash the collected nanoparticles thoroughly with deionized water and ethanol, then dry them in an oven at 80 °C.
Experimental Workflow: Hydrothermal Method
Caption: Workflow for CeO₂ nanoparticle synthesis via hydrothermal method.
Solution Combustion Method
Solution combustion synthesis is a rapid, energy-efficient method that involves an exothermic reaction between an oxidizer (cerium salt) and a fuel. This process typically yields highly crystalline and porous nanomaterials.
Experimental Protocol:
-
Precursor and Fuel Preparation: Weigh stoichiometric amounts of ceric ammonium nitrate (oxidizer) and a fuel (e.g., EDTA, urea, or glycine). For an EDTA fuel, a 1:1 molar ratio is used.
-
Solution Formation: Dissolve the oxidizer and fuel in a minimal amount of deionized water in a crucible or a heat-resistant beaker with stirring to form a homogeneous solution.
-
Combustion: Place the crucible in a preheated muffle furnace at 450-500 °C. The solution will dehydrate, forming a gel that will auto-ignite and undergo a rapid combustion reaction, producing a voluminous, foamy powder.
-
Collection: After the combustion is complete and the product has cooled, collect the resulting cerium oxide nanoparticles.
Experimental Workflow: Solution Combustion Method
Caption: Workflow for CeO₂ nanoparticle synthesis via solution combustion.
Quantitative Data Summary for CeO₂ Nanoparticles
| Synthesis Method | Precursor | Fuel/Precipitant | Temp. (°C) | Crystallite Size (nm) | Particle Size (nm) | Surface Area (m²/g) |
| Precipitation | Ceric Ammonium Nitrate | Ammonium Carbonate | Room Temp. | 2-3 | - | - |
| Hydrothermal | Ceric Ammonium Nitrate | Ethylenediamine/Hydrazine | 120 | - | 10-20 | - |
| Solution Combustion | Ceric Ammonium Nitrate | EDTA | 450 | 35 | 42 | 163.5[1] |
| Solution Combustion | Cerium Nitrate | Urea | - | 10-15 | - | - |
| Solution Combustion | Cerium Nitrate | Glycine | - | - | - | 8-48 |
Synthesis of Cerium-Doped Nanomaterials
Cerium doping in other metal oxide nanoparticles, such as zinc oxide (ZnO) and titanium dioxide (TiO₂), can enhance their catalytic, optical, and electronic properties. This compound or nitrate can be used as the cerium source for doping.
Hydrothermal Synthesis of Cerium-Doped Zinc Oxide (Ce-ZnO) Nanoparticles
Experimental Protocol:
-
Precursor Solutions: Prepare separate aqueous solutions of zinc nitrate and cerium nitrate with the desired molar ratio for doping.
-
Mixing: Mix the zinc nitrate and cerium nitrate solutions under vigorous stirring.
-
Precipitating Agent: Slowly add a solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to the mixed metal nitrate solution until the desired pH for precipitation is reached (typically pH 9-10).
-
Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined autoclave and heat at a specific temperature (e.g., 150 °C) for a set duration (e.g., 12 hours).
-
Washing and Drying: After cooling, collect the precipitate by centrifugation, wash it multiple times with deionized water and ethanol, and dry it in an oven at 80 °C.
Logical Relationship: Doping Process
Caption: Logical steps for the synthesis of cerium-doped nanomaterials.
Quantitative Data Summary for Cerium-Doped Nanomaterials
| Nanomaterial | Synthesis Method | Cerium Source | Dopant Conc. (mol%) | Crystallite Size (nm) | Band Gap (eV) |
| Ce-ZnO | Hydrothermal | Cerium Nitrate | 3 | - | 2.92 |
| Ce-ZnO | Microwave-Assisted Hydrothermal | Cerium Nitrate | 2.25 | 34-44 | 2.85 |
| Ce-TiO₂ | Sol-Gel | Cerium Nitrate | 0.1 - 5 | 12-20 | - |
| Gd-CeO₂ | Hydrothermal | Cerium Nitrate | 2-8 | 57.4 - 58.3 | 3.62 - 3.67 |
Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature for more specific details and safety precautions. The properties of the synthesized nanomaterials can be highly dependent on the precise experimental conditions.
References
Troubleshooting & Optimization
overcoming endpoint fading in ceric ammonium sulfate titrations
Technical Support Center: Ceric Ammonium (B1175870) Sulfate (B86663) Titrations
Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing ceric ammonium sulfate titrations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a special focus on resolving endpoint fading and ensuring accurate, reliable results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and resolve the root cause.
Issue 1: The endpoint color fades or reverts to the original color.
Symptom: After reaching the endpoint (a color change from pink/red to pale blue or colorless), the original pink or reddish color returns, either slowly or rapidly.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Slow Reaction Kinetics | The reaction between the ceric ammonium sulfate titrant and the analyte may be slow near the equivalence point. This can lead to a localized excess of titrant, causing a premature endpoint indication that fades as the reaction proceeds to completion. | - Slow down the titration rate near the expected endpoint. Add the titrant drop by drop, ensuring the color change persists for at least 30-60 seconds before recording the final volume.- Gently warm the titration mixture (if the analyte is heat-stable) to increase the reaction rate. A temperature of around 50°C is often effective. |
| Indicator Degradation | In the presence of a significant excess of the powerful oxidizing agent, ceric (IV) sulfate, the ferroin (B110374) indicator itself can be slowly oxidized and degraded, causing the pale blue color of the oxidized form to fade. | - Use the minimum amount of indicator necessary to visualize the endpoint clearly (typically 1-2 drops of a 0.025 M solution).- Avoid over-titrating . If you significantly overshoot the endpoint, the high concentration of Ce(IV) is more likely to degrade the indicator. |
| Presence of Interfering Substances | The sample matrix may contain reducing agents that react slowly with the ceric ammonium sulfate, gradually reducing the oxidized (blue) form of the ferroin indicator back to its reduced (red) form after the primary analyte has been consumed. | - Perform a sample blank titration to assess the effect of the matrix. This involves titrating a sample that does not contain the analyte of interest.- Consider sample preparation techniques such as extraction or precipitation to remove interfering substances prior to titration. |
| Photochemical Effects | Although less common, some reactions involving ferroin can be influenced by light, potentially contributing to a fading endpoint under certain conditions. | - Perform the titration in a location with consistent, indirect lighting. Avoid direct, bright sunlight. While not usually necessary, if photochemical effects are suspected, titrating in an amber-colored flask can be a diagnostic step. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of ceric ammonium sulfate titration?
A1: Ceric ammonium sulfate titration is a type of redox titration where a standardized solution of ceric ammonium sulfate, a strong oxidizing agent, is used to determine the concentration of a reducing analyte. The cerium(IV) ion is reduced to the colorless cerium(III) ion, while the analyte is oxidized. The endpoint is typically detected using a redox indicator, such as ferroin, which exhibits a sharp color change.
Q2: Why is my initial solution yellow, and does this interfere with the endpoint?
A2: Solutions of ceric ammonium sulfate are yellow due to the presence of the Ce(IV) ions. In most cases, at the concentrations typically used for titration, this yellow color is faint enough that it does not interfere with the visualization of the ferroin indicator's color change from red to pale blue. The final solution at the endpoint will be a very pale blue, as the Ce(III) product is colorless.
Q3: How often should I standardize my ceric ammonium sulfate solution?
A3: Ceric ammonium sulfate solutions are quite stable when prepared in sulfuric acid. However, it is good practice to standardize the solution every 1-2 weeks, or more frequently if high accuracy is required. Always store the solution in a well-stoppered, light-resistant bottle.
Q4: Can I use an alternative to the ferroin indicator?
A4: Yes, other redox indicators can be used, provided their redox potential is appropriate for the specific titration. Nitroferroin is an alternative with a higher redox potential, which can be advantageous in certain applications. However, ferroin is the most commonly used indicator due to its sharp and distinct color change.
Experimental Protocols
Protocol 1: Preparation of 0.1 M Ceric Ammonium Sulfate Solution
Materials:
-
Ceric ammonium sulfate [(NH₄)₄Ce(SO₄)₄·2H₂O]
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled or deionized water
-
1000 mL volumetric flask
-
Heating plate
Procedure:
-
Carefully add 30 mL of concentrated sulfuric acid to 500 mL of distilled water in a large beaker while stirring.
-
To this acidic solution, add 65 g of ceric ammonium sulfate.
-
Gently heat the mixture while stirring until the salt is completely dissolved.
-
Allow the solution to cool to room temperature.
-
If the solution is turbid, filter it through a sintered glass funnel.
-
Quantitatively transfer the cooled, clear solution to a 1000 mL volumetric flask.
-
Dilute to the mark with distilled water, stopper the flask, and mix thoroughly by inversion.
Protocol 2: Standardization of 0.1 M Ceric Ammonium Sulfate Solution
Primary Standard: Arsenic trioxide (As₂O₃)
Materials:
-
Arsenic trioxide (dried at 105°C for 1 hour)
-
Sodium hydroxide (B78521) (NaOH) solution (8% w/v)
-
Dilute sulfuric acid
-
Osmic acid solution (0.25% w/v in water) - Caution: Highly toxic!
-
Ferroin sulfate indicator solution (0.025 M)
-
The prepared 0.1 M Ceric Ammonium Sulfate solution
Procedure:
-
Accurately weigh approximately 0.2 g of dried arsenic trioxide and transfer it to a 500 mL conical flask.
-
Add 25 mL of 8% sodium hydroxide solution and swirl gently to dissolve the arsenic trioxide.
-
Add 100 mL of distilled water and mix.
-
Carefully add 30 mL of dilute sulfuric acid.
-
Add 2 drops of the osmic acid solution (catalyst) and 1-2 drops of ferroin sulfate indicator.
-
Titrate with the prepared ceric ammonium sulfate solution until the color changes from pink to a very pale blue. Add the titrant slowly as the endpoint is approached.
-
Record the volume of the ceric ammonium sulfate solution used.
-
Calculate the molarity of the solution using the following formula:
Molarity (M) = (mass of As₂O₃ in g) / (Volume of Ce(IV) solution in L × 197.84 g/mol )
Visualizations
Caption: Experimental workflow for ceric ammonium sulfate titration.
Caption: Signaling pathway of the redox indicator at the endpoint.
Technical Support Center: Ceric Ammonium Sulfate Titrant
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, standardization, and stabilization of 0.1N ceric ammonium (B1175870) sulfate (B86663) titrant.
Frequently Asked Questions (FAQs)
Q1: What is 0.1N ceric ammonium sulfate, and what is it used for? A1: Ceric ammonium sulfate is a powerful oxidizing agent.[1][2] A 0.1N solution is a standard titrant used in quantitative analysis, specifically in cerimetry, to determine the concentration of various reducing substances.[3][4] It offers several advantages over other oxidizing agents like potassium permanganate, including greater stability in solution and applicability in the presence of high concentrations of hydrochloric acid.[1][5]
Q2: Why is sulfuric acid necessary for preparing and storing the titrant? A2: Sulfuric acid is crucial for preventing the hydrolysis and precipitation of basic ceric salts, which can occur in less acidic or neutral solutions.[5][6][7] Maintaining a sufficiently acidic medium ensures the stability of the ceric ions in the solution.[6][7]
Q3: How stable is a properly prepared 0.1N ceric ammonium sulfate solution? A3: An acidic solution of ceric ammonium sulfate is notably stable and can be stored for several months without a significant change in concentration.[7][8] Solutions are stable even when heated for moderate periods.[5]
Q4: What is the primary standard used for standardizing ceric ammonium sulfate? A4: The most common primary standard for the standardization of ceric ammonium sulfate is arsenic trioxide (As₂O₃).[3][7][9][10] Sodium oxalate (B1200264) can also be used.[11]
Q5: What is the role of osmic acid and ferroin (B110374) sulfate in the standardization process? A5: The reaction between ceric (IV) sulfate and arsenic trioxide at room temperature is very slow.[12] Osmic acid (or osmium tetroxide) acts as a catalyst to increase the reaction rate.[10][12] Ferroin sulfate is a redox indicator that shows a distinct color change from pink (or red) to pale blue at the endpoint of the titration.[3][9][10]
Q6: How should the 0.1N ceric ammonium sulfate solution be stored? A6: The solution should be stored in a tightly closed, properly labeled container, in a cool, well-ventilated area.[13] It should be protected from direct sunlight, heat, and incompatible materials, especially organic matter and reducing agents.[13][14][15]
Troubleshooting Guide
Q: My ceric ammonium sulfate solution appears turbid after preparation. What should I do? A: Turbidity can occur during preparation. If the solution is turbid after cooling, it should be filtered through a fine-porosity sintered-glass crucible or other suitable filter paper before dilution to the final volume.[1][9]
Q: The endpoint of my standardization titration is unclear or fades quickly. What could be the cause? A: An indistinct endpoint could be due to several factors:
-
Insufficient Catalyst: Ensure that the osmic acid catalyst has been added in the correct amount, as it is essential for a timely reaction.[12]
-
Indicator Degradation: The ferroin sulfate indicator can degrade. Use a freshly prepared indicator solution if possible.
-
Slow Titration: Adding the titrant too quickly near the endpoint can cause overshooting. Add the titrant drop by drop as the endpoint is approached.[9]
Q: My calculated normality is consistently lower than expected. What are the potential reasons? A: A lower-than-expected normality can result from:
-
Incomplete Dissolution: Ensure the ceric ammonium sulfate and the primary standard (arsenic trioxide) are completely dissolved before starting the titration. Gentle heat can aid in dissolving the ceric ammonium sulfate.[9][16]
-
Primary Standard Impurity: The arsenic trioxide used must be a primary standard grade and should be dried at 105°C for at least one hour before use to remove any moisture.[9][10]
-
Presence of Reducing Impurities: Contamination of the glassware or dilution water with organic or other reducing impurities can consume the titrant, leading to inaccurate results.[17] Ensure all glassware is scrupulously clean.
Q: The solution's concentration seems to be decreasing over time. How can I improve its stability? A: While generally stable, the solution's stability can be compromised by:
-
Improper Storage: Exposure to light, heat, or air can accelerate the decomposition of the Ce⁴⁺ ions.[13][14][15] Store the solution in a dark or amber glass bottle in a cool, dark place.[14]
-
Insufficient Acidity: The sulfuric acid concentration is critical. If it's too low, hydrolysis can occur. Ensure the specified amount of concentrated sulfuric acid is used during preparation.[5][6]
-
Contamination: Accidental contamination with dust, organic matter, or other reducing agents will cause the concentration to decrease.[14] Handle the solution carefully to avoid contamination.
Quantitative Data Summary
Table 1: Reagents for Preparation of 1 L of 0.1N Ceric Ammonium Sulfate
| Reagent | Formula | Quantity | Reference(s) |
| Ceric Ammonium Sulfate Dihydrate | Ce(SO₄)₂·2(NH₄)₂SO₄·2H₂O | ~65 g | [9][16] |
| Concentrated Sulfuric Acid | H₂SO₄ | 30 mL | [1][9] |
| Purified Water | H₂O | q.s. to 1000 mL | [9] |
Table 2: Reagents for Standardization with Arsenic Trioxide
| Reagent | Purpose | Typical Quantity | Reference(s) |
| Arsenic Trioxide (As₂O₃) | Primary Standard | ~0.2 g | [9][10] |
| Sodium Hydroxide (B78521) (8% w/v) | To dissolve As₂O₃ | 25 mL | [9][10] |
| Dilute Sulfuric Acid | To acidify the solution | 30 mL | [9][10] |
| Osmic Acid Solution | Catalyst | 0.15 mL | [9][10] |
| Ferroin Sulfate Solution | Indicator | 0.1 mL | [9][10] |
Detailed Experimental Protocols
Protocol 1: Preparation of 0.1N Ceric Ammonium Sulfate Solution
-
Acid Preparation: In a suitable beaker, carefully and slowly add 30 mL of concentrated sulfuric acid to 500 mL of purified water.[9] This process is exothermic and should be done with caution.
-
Dissolution: With the aid of gentle heat and stirring, dissolve approximately 65 g of ceric ammonium sulfate in the prepared acid solution.[9][16]
-
Cooling and Filtration: Allow the solution to cool to room temperature. If the solution is turbid, filter it through a sintered-glass crucible.[1][9]
-
Final Dilution: Quantitatively transfer the cooled, clear solution to a 1000 mL volumetric flask. Dilute to the mark with purified water and mix thoroughly.
Protocol 2: Standardization against Arsenic Trioxide
-
Prepare Primary Standard: Accurately weigh about 0.2 g of arsenic trioxide, previously dried at 105°C for one hour, and transfer it to a 500 mL conical flask.[9][10]
-
Dissolve Standard: Add 25 mL of an 8.0% w/v solution of sodium hydroxide to the flask and swirl to dissolve the arsenic trioxide.[9]
-
Dilute and Acidify: Add 100 mL of purified water, mix, and then carefully add 30 mL of dilute sulfuric acid.[9]
-
Add Catalyst and Indicator: Add 0.15 mL of osmic acid solution (catalyst) and 0.1 mL of ferroin sulfate solution (indicator).[9][10] The solution should turn a pink or reddish color.
-
Titration: Titrate the prepared standard solution with the 0.1N ceric ammonium sulfate solution from a burette. Add the titrant slowly as the endpoint is approached.
-
Endpoint Detection: The endpoint is reached when the pink color of the indicator changes to a very pale blue.[9][10]
-
Calculation: Calculate the normality of the ceric ammonium sulfate solution. Each 0.004946 g of As₂O₃ is equivalent to 1 mL of 0.1N ceric ammonium sulfate.[9][10]
Normality (N) = (Weight of As₂O₃ in g) / (Volume of Titrant in L × 0.04946)
Visualizations
References
- 1. brainkart.com [brainkart.com]
- 2. Principles and applications of Cerimetry - Pharmacy Infoline [pharmacyinfoline.com]
- 3. noblesciencepress.org [noblesciencepress.org]
- 4. Cerium Ammonium Sulphate Online | Cerium Ammonium Sulphate Manufacturer and Suppliers [scimplify.com]
- 5. Ricca Chemical - Ceric Sulfate [riccachemical.com]
- 6. Preparation and standardization of Ceric ammonium sulfate standard solution [pharmacyinfoline.com]
- 7. scribd.com [scribd.com]
- 8. info.gfschemicals.com [info.gfschemicals.com]
- 9. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. drugfuture.com [drugfuture.com]
- 12. REDOX TITRATION.pdf [slideshare.net]
- 13. lobachemie.com [lobachemie.com]
- 14. sdfine.com [sdfine.com]
- 15. The stability of ceric ammonium sulfate in dilute sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. pharmacyfreak.com [pharmacyfreak.com]
Technical Support Center: Interference of Chloride Ions in Cerimetric Titrations
Welcome to the Technical Support Center for troubleshooting issues related to chloride ion interference in cerimetric titrations. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of chloride ion interference in cerimetric titrations?
A1: The primary interference mechanism is the oxidation of chloride ions (Cl⁻) to chlorine gas (Cl₂) by the strong oxidizing agent, cerium(IV) (Ce⁴⁺). This reaction competes with the oxidation of the analyte, leading to an overconsumption of the titrant and consequently, inaccurate (falsely high) results for the analyte concentration. The reaction is as follows:
2Ce⁴⁺ + 2Cl⁻ → 2Ce³⁺ + Cl₂
This interference is more pronounced in strongly acidic solutions, which are often required for cerimetric titrations to prevent the hydrolysis of Ce⁴⁺ ions.
Q2: How does the formation of cerium-chloride complexes affect the titration?
A2: Cerium(IV) ions can form stable complexes with chloride ions (e.g., [CeCl]³⁺, [CeCl₂]²⁺). This complexation alters the redox potential of the Ce⁴⁺/Ce³⁺ couple, generally lowering it. A lower redox potential can make Ce⁴⁺ a less effective oxidizing agent, potentially leading to incomplete or slower reactions with the analyte and indistinct endpoints.
Q3: Can I simply use a different acid to avoid chloride interference?
A3: Yes, this is a common and effective strategy. Sulfuric acid (H₂SO₄) is the preferred medium for most cerimetric titrations as sulfate (B86663) ions do not interfere with the redox reaction. Nitric acid (HNO₃) can also be used. Whenever possible, avoid dissolving samples in hydrochloric acid (HCl) or ensure the final chloride concentration is below the tolerance limit for your specific analysis.
Q4: What is the typical tolerance limit for chloride concentration in cerimetric titrations?
A4: The tolerance limit for chloride concentration is highly dependent on the analyte and the experimental conditions (e.g., acid concentration, temperature). While a definitive universal limit cannot be provided, the following table summarizes general guidelines for the titration of Iron(II) with Ce(IV).
| Analyte | Titration Medium | Approximate Tolerable Chloride Concentration | Notes |
| Iron(II) | H₂SO₄ | < 0.1 M | Interference is minimal at this level. |
| Iron(II) | H₂SO₄ with Zimmermann-Reinhardt Reagent | Up to 1-2 M | The reagent effectively minimizes chloride oxidation. |
Note: It is always recommended to perform a validation study to determine the specific tolerance limit for your analyte and experimental setup.
Troubleshooting Guides
Issue 1: Inaccurate or Non-Reproducible Results in the Presence of Chloride
This guide will help you troubleshoot and mitigate errors when performing cerimetric titrations on samples containing chloride ions.
Troubleshooting Workflow
Troubleshooting Steps for Chloride Interference.
Step-by-Step Troubleshooting:
-
Confirm Chloride Presence: Review your sample preparation protocol. Are you using hydrochloric acid for dissolution? Is a chloride-based buffer part of your formulation? If so, chloride interference is likely.
-
Quantify Chloride Concentration: If possible, estimate or measure the chloride ion concentration in your final sample solution. This will help you decide on the appropriate mitigation strategy.
-
Low Chloride Concentration (< 0.1 M): If the chloride concentration is low, you may be able to proceed by ensuring your titration medium is strongly acidic with sulfuric acid. The excess sulfate ions can help minimize the impact of chloride.
-
High Chloride Concentration (> 0.1 M): For higher chloride concentrations, a mitigation strategy is necessary.
-
Use of Zimmermann-Reinhardt (ZR) Reagent: This is the most common and effective method for titrating iron(II) in the presence of chloride. The ZR reagent contains manganous sulfate, which lowers the redox potential of the titrant system, preventing the oxidation of chloride ions.[1]
-
Consider an Alternative Titration Method: If the use of ZR reagent is not feasible or if you are titrating an analyte other than iron(II) for which ZR is not validated, consider switching to a different titrant that is less affected by chloride ions, such as potassium dichromate.
-
-
Method Validation: After implementing a mitigation strategy, it is crucial to validate your method. Titrate a known standard of your analyte with and without a known concentration of chloride to confirm the accuracy and precision of your results.
Experimental Protocols
Protocol 1: Cerimetric Titration of Iron(II) in the Presence of High Chloride Concentration using Zimmermann-Reinhardt Reagent
This protocol details the preparation and use of Zimmermann-Reinhardt reagent to prevent chloride interference in the cerimetric titration of iron(II).
1. Preparation of Zimmermann-Reinhardt (ZR) Reagent:
-
Dissolve 70 g of manganese(II) sulfate tetrahydrate (MnSO₄·4H₂O) in 500 mL of deionized water.
-
Carefully add 125 mL of concentrated sulfuric acid (H₂SO₄) and 125 mL of 85% phosphoric acid (H₃PO₄) to the solution.
-
Dilute the mixture to 1 L with deionized water and mix thoroughly.
2. Titration Procedure:
-
Pipette a known volume of the iron(II) sample solution into a conical flask.
-
Add 25 mL of Zimmermann-Reinhardt reagent.
-
Add 1-2 drops of ferroin (B110374) indicator. The solution should turn a reddish-orange color.
-
Titrate with a standardized solution of cerium(IV) sulfate until the color changes sharply from reddish-orange to a pale blue. This is the endpoint.
-
Record the volume of the Ce(IV) solution used.
-
Calculate the concentration of iron(II) in the sample.
Logical Relationship for Using ZR Reagent
Mechanism of Zimmermann-Reinhardt Reagent in Cerimetric Titration.
FAQs (Continued)
Q5: Are there alternative indicators to ferroin for titrations in high chloride media?
A5: While ferroin is the most common indicator for cerimetric titrations, its performance can be affected in highly acidic and high chloride environments. In such cases, potentiometric endpoint detection is a reliable alternative. This method involves monitoring the potential of the solution with an electrode system (e.g., a platinum indicator electrode and a calomel (B162337) reference electrode) as the titrant is added. The endpoint is identified by the point of maximum potential change.
Q6: I am titrating an organic compound, and my sample is dissolved in a solvent containing chloride. What should I do?
A6: The interference of chloride in the cerimetric titration of organic compounds can be more complex due to potential side reactions.
-
Solvent Exchange: If possible, try to remove the chlorinated solvent by evaporation (if the analyte is not volatile) and redissolve the sample in a non-interfering solvent like a sulfuric acid solution.
-
Method Development: If solvent exchange is not possible, a thorough method development and validation study is required. This would involve:
-
Determining the tolerable chloride concentration for your specific analyte.
-
Investigating the effect of adding Zimmermann-Reinhardt reagent (its applicability to organic analytes is not as well-documented as for iron(II) and would require validation).
-
Comparing the results with an alternative analytical method (e.g., HPLC, spectrophotometry) to verify accuracy.
-
Q7: Can I use a masking agent to eliminate chloride interference?
A7: Currently, there are no widely established and validated masking agents that selectively bind to chloride ions and prevent their oxidation by Ce(IV) without interfering with the primary redox titration. The most effective strategies remain the use of a non-interfering acid medium or the application of the Zimmermann-Reinhardt reagent for specific analytes like iron(II).[2][3]
References
optimizing reaction temperature for ceric ammonium sulfate oxidations
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction temperatures for ceric ammonium (B1175870) sulfate (B86663) (CAS) oxidations.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for ceric ammonium sulfate oxidations?
A1: Ceric ammonium sulfate oxidations are often conducted within a temperature range of 30°C to 50°C (303K to 323K).[1][2] However, some reactions can be performed at room temperature, while others may require heating up to around 60°C.[3] It is crucial to determine the optimal temperature for each specific substrate and reaction system.
Q2: How does temperature generally affect the rate of a CAS oxidation reaction?
A2: As with most chemical reactions, increasing the temperature generally increases the rate of a CAS oxidation.[4] The relationship between temperature and reaction rate can often be described by the Arrhenius equation, where the rate constant increases exponentially with temperature.
Q3: What are the potential negative effects of using a reaction temperature that is too high?
A3: Excessively high temperatures can lead to several undesirable outcomes. At temperatures above 60°C, inconsistent results have been observed.[3] High temperatures can also lead to decreased selectivity, the formation of byproducts, and potentially the decomposition of the oxidant or the desired product.
Q4: My reaction is very slow. Should I just increase the temperature?
A4: While increasing the temperature is a common strategy to accelerate a slow reaction, it should be done cautiously. Before increasing the temperature, ensure that other factors are optimized, such as reagent concentration and the acidity of the reaction medium. A gradual increase in temperature, with careful monitoring of the reaction progress (e.g., by TLC or another appropriate method), is recommended.
Q5: Can the choice of solvent influence the optimal reaction temperature?
A5: Yes, the solvent system plays a significant role. For instance, oxidations have been studied in various media, including sulfuric acid, nitric acid, and aqueous acetonitrile.[5][6][7] The polarity and boiling point of the solvent will influence the feasible temperature range and may affect the reaction mechanism and rate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Slow or incomplete reaction | Reaction temperature is too low. | Gradually increase the temperature in 5-10°C increments, monitoring the reaction progress at each step. |
| Low concentration of CAS. | Ensure the CAS solution is properly prepared and standardized. The concentration of the oxidizing reagent can sometimes inversely affect the rate due to the formation of unreactive species.[1] | |
| Incorrect acidity (pH). | The reaction is typically conducted in an acidic medium. Low acidity can lead to a slow reaction rate and potential precipitation of cerium salts.[3] | |
| Formation of byproducts/low yield | Reaction temperature is too high. | Decrease the reaction temperature. A lower temperature may improve selectivity even if it slightly reduces the reaction rate. |
| Incorrect stoichiometry. | Carefully check the molar ratios of the reactants. An excess of the oxidant may lead to over-oxidation. | |
| Precipitate formation | Hydrolysis of cerium salts. | Ensure the reaction medium is sufficiently acidic to prevent the precipitation of basic cerium salts.[8] |
| Inconsistent results | Poor temperature control. | Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a stable reaction temperature. Inconsistent results have been noted at temperatures above 60°C.[3] |
Quantitative Data Summary
The following table summarizes the temperature ranges used in various studies on ceric ammonium salt oxidations.
| Substrate | Oxidant | Temperature Range (°C) | Solvent/Medium | Reference |
| Geraniol, 1-phenyl ethanol, benzyl (B1604629) alcohol | Ceric Ammonium Sulfate | 30-50 | Sulfuric Acid / Micellar Phase | [1] |
| 4-[(4-Methylphenyl) Amino]-4-Oxo Butanoic Acid | Ceric Ammonium Sulfate | 25-45 (298K-318K) | Aqueous Perchloric Acid | [2] |
| Dihydroartemisinin | Ceric Ammonium Sulfate | Room Temperature | Sulfuric Acid | [3] |
| Benzyl alcohol, 2-Methoxy Benzyl alcohol | Ceric Ammonium Nitrate | 30-50 (303K-323K) | Glacial Acetic Acid / Aqueous Acetonitrile | [4] |
Experimental Protocols
Protocol 1: General Procedure for a Trial CAS Oxidation
-
Reagent Preparation: Prepare a standardized solution of ceric ammonium sulfate in the appropriate acidic medium (e.g., dilute sulfuric acid).[9][10][11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the substrate in the chosen solvent.
-
Temperature Control: Place the flask in a temperature-controlled bath (e.g., oil or water bath) set to the desired starting temperature (e.g., 30°C).
-
Initiation of Reaction: Slowly add the ceric ammonium sulfate solution to the substrate solution with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, HPLC) at regular intervals. The disappearance of the yellow color of the Ce(IV) ion can also indicate the progress of the reaction.
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium sulfite).
-
Isolation and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify the product using standard techniques such as chromatography or crystallization.
Protocol 2: Preparation and Standardization of 0.1 M Ceric Ammonium Sulfate
-
Preparation: To prepare a 0.1 M solution, dissolve approximately 65 g of ceric ammonium sulfate in a mixture of 30 ml of concentrated sulfuric acid and 500 ml of water, with gentle heating.[9][11] After cooling, filter the solution if it is turbid, and then dilute it to 1000 ml with water.
-
Standardization:
-
Accurately weigh about 0.2 g of arsenic trioxide (previously dried at 105°C for one hour) and transfer it to a 500 ml conical flask.[9][11]
-
Dissolve the arsenic trioxide in 25 ml of an 8.0% w/v solution of sodium hydroxide.
-
Add 100 ml of water, 30 ml of dilute sulfuric acid, 0.15 ml of osmic acid solution, and 0.1 ml of ferroin (B110374) sulfate solution.[9][11]
-
Titrate with the prepared ceric ammonium sulfate solution until the pink color changes to a very pale blue.[9][11]
-
Calculate the molarity of the ceric ammonium sulfate solution. Each ml of 0.1 M ceric ammonium sulfate is equivalent to 0.004946 g of As₂O₃.[9][11]
-
Visualizations
Caption: Experimental workflow for CAS oxidation.
Caption: Troubleshooting slow CAS oxidations.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on Oxidation of Alcohols by Cerium (IV)-Dimer in Aqueous Nitric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and standardization of Ceric ammonium sulfate standard solution [pharmacyinfoline.com]
- 9. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 10. noblesciencepress.org [noblesciencepress.org]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Indicator Selection for Cerimetry
This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the appropriate indicator in cerimetric titrations. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is cerimetry and why is indicator selection so critical?
A1: Cerimetry is a quantitative analytical technique that uses a standardized solution of cerium(IV) salt as a titrant in a redox titration.[1][2][3] The cerium(IV) ion (Ce⁴⁺) is a powerful oxidizing agent that gets reduced to the cerium(III) ion (Ce³⁺).[4][5] The selection of an appropriate indicator is critical because it determines the accuracy of the endpoint detection. The indicator must exhibit a sharp and distinct color change at or very near the equivalence point of the titration, which is the point where the analyte has completely reacted with the titrant.[6] An incorrect indicator can lead to significant errors in the calculated concentration of the analyte.
Q2: How do I choose the right indicator for my cerimetric titration?
A2: The fundamental principle for selecting a redox indicator is to match its transition potential with the potential of the solution at the equivalence point.[7] The indicator's standard redox potential should be intermediate between the potentials of the analyte and the titrant.[8] This ensures that the titrant reacts completely with the analyte before it begins to react with the indicator.[7] The ideal indicator's transition range should fall within the steep portion of the titration curve.[6] You must also consider the reaction conditions, as the acidity of the medium can influence the redox potentials of both the Ce(IV)/Ce(III) couple and the indicator.[3]
Q3: Can the Ce(IV) solution act as its own indicator?
A3: Yes, to some extent. The Ce⁴⁺ ion has an intense yellow color, while the reduced Ce³⁺ ion is colorless.[3][5][9] In hot solutions, the appearance of a persistent faint yellow color due to the excess Ce⁴⁺ after the equivalence point can serve as an indicator.[5] However, for most applications, and especially with dilute solutions, this color change is not very sharp. The use of a separate redox indicator provides a much more distinct and easily detectable endpoint, improving the accuracy and precision of the titration.[9]
Q4: Why must cerimetric titrations be performed in a highly acidic medium?
A4: A strongly acidic environment, typically using sulfuric acid, is essential for two main reasons.[5] First, it prevents the hydrolysis of cerium(IV) salts. In neutral or weakly acidic solutions, Ce⁴⁺ can precipitate as cerium(IV) hydroxide (B78521) or basic salts, which removes it from the solution and interferes with the reaction.[5][10] Second, the high acidity increases the oxidizing potential of the Ce(IV)/Ce(III) couple, making it a stronger oxidizing agent and ensuring a complete and rapid reaction with the analyte.[3][5]
Q5: What are the advantages of cerimetry compared to permanganometry?
A5: Cerimetry offers several advantages over titrations using potassium permanganate (B83412) (permanganometry). The ceric ammonium (B1175870) sulfate (B86663) solution is extremely stable and is not affected by light or short periods of heating.[4] Cerium(IV) is reduced to a single oxidation state (+3), whereas manganese in permanganate can be reduced to several different oxidation states (+2, +3, +4, +6), which can sometimes lead to side reactions.[4] Furthermore, cerimetric titrations can be successfully performed in the presence of a high concentration of hydrochloric acid, whereas permanganate can oxidize chloride ions, a reaction that is avoided with Ce(IV).[10]
Troubleshooting Guide
This guide addresses common issues encountered during indicator use in cerimetric titrations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Premature color change (before the equivalence point) | The standard potential of the indicator is too low relative to the analyte. The titrant is oxidizing the indicator before all the analyte has reacted.[7][8] | Select an indicator with a higher standard reduction potential, ensuring it is greater than the analyte's potential but less than the titrant's.[8] |
| Gradual, indistinct, or fading endpoint | The indicator's transition potential does not align with the steepest part of the titration curve.[6] The concentration of the indicator may be too high or too low. For some indicators, like N-phenylanthranilic acid, the presence of reaction products (e.g., Fe³⁺) can influence the indicator's action.[11] | Choose an indicator whose transition potential is centered on the equivalence point potential.[6] Optimize the concentration of the indicator (usually 1-2 drops are sufficient). If titrating iron(II) with diphenylamine-type indicators, add phosphoric acid to complex with the Fe³⁺ ions, which sharpens the endpoint.[8] |
| Indicator does not change color | The standard potential of the indicator is too high; the potential at the equivalence point is not sufficient to oxidize/reduce the indicator. The indicator may have decomposed or is unsuitable for the acidic conditions. | Select an indicator with a lower standard reduction potential that falls within the potential range of the titration. Verify the stability and suitability of the indicator for the specific acid concentration and medium being used. |
| Unexpected color appears during titration | This could indicate a side reaction or the presence of interfering substances in the sample that react with the titrant or the indicator. For diphenylamine (B1679370) indicators, a green color may form before the violet endpoint.[10] | Ensure the sample is free from interfering reducing or oxidizing agents. If titrating Fe²⁺ with dichromate using diphenylamine, the initial green color is expected before the violet endpoint.[10][12] If the color is unexpected for the chosen system, investigate potential contaminants. |
Indicator Selection Data
The selection of an indicator is based on its transition potential relative to the equivalence point potential of the reaction.
| Indicator | Color (Reduced Form) | Color (Oxidized Form) | Transition Potential (V) in 1M H₂SO₄ |
| Ferroin (B110374) (1,10-Phenanthroline Fe(II) sulfate) | Red | Pale Blue | ~ +1.06[7] |
| N-Phenylanthranilic Acid | Colorless | Red-Violet | ~ +1.08[3] |
| Diphenylamine | Colorless | Violet | ~ +0.76 |
| Diphenylamine Sulfonic Acid | Colorless | Red-Violet | ~ +0.85 |
Note: Transition potentials are approximate and can vary with changes in pH and ionic strength.
Experimental Protocol: Cerimetric Titration of Iron(II)
This protocol outlines the determination of iron(II) concentration using cerium(IV) sulfate as the titrant and ferroin as the indicator.
1. Reagent Preparation:
-
0.1 M Cerium(IV) Sulfate Solution: Carefully dissolve approximately 64 g of ceric ammonium sulfate in a mixture of 30 mL of concentrated sulfuric acid and 500 mL of distilled water, using gentle heat to aid dissolution.[10][13] After cooling, filter the solution if it is turbid and dilute it to 1000 mL with distilled water.[10][13] Standardize this solution against a primary standard like arsenic trioxide or pure iron.
-
Iron(II) Sample Solution: Accurately weigh a suitable amount of the iron(II) salt (e.g., ferrous ammonium sulfate) and dissolve it in a flask containing a mixture of 20 mL of 1 M sulfuric acid and 80 mL of distilled water.[13]
-
Ferroin Indicator Solution (0.025 M): This is commercially available or can be prepared by dissolving 1,10-phenanthroline (B135089) monohydrate and ferrous sulfate heptahydrate in water.[14]
2. Titration Procedure:
-
Pipette a known volume (e.g., 25.0 mL) of the iron(II) sample solution into a 250 mL Erlenmeyer flask.[15]
-
Add 1-2 drops of the ferroin indicator solution to the flask. The solution should turn a reddish-orange color.[16]
-
Fill a burette with the standardized 0.1 M cerium(IV) sulfate solution and record the initial volume.
-
Titrate the iron(II) solution with the cerium(IV) sulfate solution. The Ce⁴⁺ will oxidize the Fe²⁺ to Fe³⁺.
-
The endpoint is reached when the color of the solution sharply changes from reddish-orange to a pale blue.[3][6]
-
Record the final volume of the titrant used. Repeat the titration at least two more times to ensure precision.
3. Calculation:
The concentration of iron(II) can be calculated using the formula: M₁V₁ = n₁/n₂ * M₂V₂ Where M₁ and V₁ are the molarity and volume of the Fe²⁺ solution, M₂ and V₂ are the molarity and volume of the Ce⁴⁺ solution, and the stoichiometric ratio (n₁/n₂) is 1:1 for the reaction Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺.
Indicator Selection Workflow Diagram
The following diagram illustrates the logical steps for selecting an appropriate indicator in cerimetry.
Caption: Logical workflow for selecting a redox indicator in cerimetry.
References
- 1. Cerimetry, Iodimetry, Iodometry, Bromometry, Dichrometry and Titration with Potassium-iodate | Pharmaguideline [pharmaguideline.com]
- 2. Cerimetry - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 5. Lecture - 15 Cerimetry.pptx [slideshare.net]
- 6. asdlib.org [asdlib.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. kfs.edu.eg [kfs.edu.eg]
- 9. Principles and applications of Cerimetry - Pharmacy Infoline [pharmacyinfoline.com]
- 10. scribd.com [scribd.com]
- 11. Some observations on the redox behaviour of N-phenylanthranilic acid indicator in iron(II) titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. copbela.org [copbela.org]
- 13. scribd.com [scribd.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. smartsystems-eg.com [smartsystems-eg.com]
- 16. chemistry.uohyd.ac.in [chemistry.uohyd.ac.in]
troubleshooting slow reaction kinetics with ceric ammonium sulfate
Technical Support Center: Ceric Ammonium (B1175870) Sulfate (B86663) Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing slow reaction kinetics with ceric ammonium sulfate (CAS).
Frequently Asked Questions (FAQs)
Q1: My reaction with ceric ammonium sulfate (CAS) is proceeding very slowly or not at all. What are the primary factors I should investigate?
Slow reaction kinetics in CAS-mediated processes can typically be attributed to one or more of the following factors:
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Reagent Quality and Preparation: The purity, age, and proper dissolution of the solid CAS, as well as the stability of the prepared solution, are critical.
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Reaction Conditions: Suboptimal conditions such as temperature, pH (acidity), and solvent system can significantly hinder the reaction rate.
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Reactant Concentrations: An incorrect molar ratio of CAS to your substrate can lead to slow or incomplete reactions.[1]
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Presence of Inhibitors: Contaminants in the reactants or solvent can interfere with the reaction mechanism.
Q2: How can I verify the quality and activity of my ceric ammonium sulfate?
The quality of your CAS is paramount for achieving expected reaction rates.
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Appearance: Solid ceric ammonium sulfate should be an orange-colored or yellow/orange crystalline powder.[2] A significant color deviation may indicate impurities or degradation.
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Solubility: CAS should dissolve in dilute sulfuric acid to form a clear orange or yellow solution. It is only slightly soluble in pure water and may hydrolyze. Insoluble particles may indicate poor quality or the presence of unreacted starting materials like cerium oxide.[3]
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Standardization: The most reliable method to confirm the activity of your CAS solution is to standardize it via titration. This process determines the precise concentration of the active Ce(IV) species. A common method involves titrating against a primary standard like arsenic trioxide.[4][5]
Q3: My CAS reagent won't dissolve properly. How can I improve its solubility?
Ceric ammonium sulfate's solubility is highly dependent on the solvent system.
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Use Acidified Water: CAS is most effectively dissolved in dilute sulfuric acid.[4] The acidic environment prevents the hydrolysis of the Ce(IV) ions, which can form insoluble species. A common practice is to dissolve the solid in a mixture of sulfuric acid and water.[4]
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Gentle Heating: Applying gentle heat can aid in the dissolution process.[4] However, avoid excessive boiling, which could potentially accelerate the decomposition of the reagent.
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Solvent Choice: While CAS is soluble in acidified aqueous solutions, it is insoluble in solvents like acetic acid. Ensure your chosen reaction solvent is appropriate.
Q4: What are the optimal reaction conditions to enhance the kinetics of a CAS-mediated reaction?
Optimizing reaction conditions is crucial for controlling the reaction rate.
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Acidity: CAS is a strong oxidizing agent, particularly in an acidic medium. Most reactions are conducted in the presence of an acid, commonly sulfuric acid, to maintain the stability and oxidizing potential of the Ce(IV) ion.[4] The pH should be controlled to prevent hydrolysis.[6]
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Temperature: The reaction temperature has a profound effect on kinetics.[1] For some applications like graft copolymerization, elevated temperatures (e.g., 70°C) are used to achieve maximum grafting.[7] Conversely, for other processes like polymerization, low temperatures (0–5 °C) may be required to suppress side reactions and obtain products with desired properties.[1]
-
Concentration: The molar ratio of CAS to the substrate must be carefully controlled.[1] An insufficient amount of CAS will result in an incomplete reaction, while an excessive amount can lead to unwanted side reactions or degradation of the product.
Data Presentation
Table 1: Summary of Factors Affecting Ceric Ammonium Sulfate Reaction Kinetics
| Parameter | General Impact on Reaction Rate | Recommended Conditions & Notes | Citations |
| Temperature | Rate generally increases with temperature. | Varies by application. Can range from 0°C to 70°C or higher. Low temperatures may be needed to control selectivity. | [1][7] |
| Acidity (pH) | High acidity is required for oxidant stability and activity. | Reactions are typically run in dilute H₂SO₄. The pH should be controlled to stay within a range of 1-3 to prevent hydrolysis. | [6] |
| Solvent | Affects reactant solubility and reaction pathway. | Acidified aqueous solutions are common. Acetic acid-water mixtures have also been used. Insoluble in pure acetic acid. | [8] |
| CAS Concentration | The oxidant-to-substrate ratio is critical. | Must be optimized for each specific reaction to avoid incomplete conversion or excessive oxidation. | [1] |
| Reagent Purity | Impurities can act as inhibitors or catalysts. | Use high-purity CAS. Standardize solutions to determine the active concentration. | [4][6] |
Experimental Protocols
Protocol 1: Preparation and Standardization of 0.1 M Ceric Ammonium Sulfate Solution
This protocol is adapted from established pharmacopeial methods for preparing and verifying the molarity of a CAS solution.[4][5]
Materials:
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Ceric Ammonium Sulfate (CAS), dihydrate (approx. 65 g)
-
Sulfuric Acid (concentrated, ~98%)
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Distilled or Deionized Water
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Arsenic Trioxide (As₂O₃), primary standard grade (approx. 0.2 g)
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Sodium Hydroxide (B78521) (NaOH)
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Ferroin (B110374) Sulfate solution (indicator)
Procedure:
Part A: Preparation of 0.1 M CAS Solution
-
Carefully add 30 mL of concentrated sulfuric acid to 500 mL of distilled water in a large beaker while stirring.
-
To this acidic solution, add 65 g of ceric ammonium sulfate.
-
Gently heat the mixture while stirring to facilitate dissolution.[4]
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After the solid has dissolved, allow the solution to cool to room temperature.
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If the solution is turbid, filter it.
-
Transfer the clear solution to a 1000 mL volumetric flask and dilute to the mark with distilled water. Mix thoroughly.
Part B: Standardization against Arsenic Trioxide
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Accurately weigh approximately 0.2 g of arsenic trioxide (previously dried at 105°C for one hour) and transfer it to a 500 mL conical flask.[4]
-
Add 25 mL of an 8.0% w/v sodium hydroxide solution and swirl the flask to dissolve the solid.[5]
-
Add 100 mL of distilled water and mix.
-
Carefully add 30 mL of dilute sulfuric acid.[5]
-
Add 2-3 drops of ferroin sulfate indicator solution. The solution will turn a pink or reddish color.[5]
-
Titrate with the prepared ceric ammonium sulfate solution from a burette. Add the titrant slowly as you approach the endpoint.
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The endpoint is reached when the pink color changes to a very pale blue.[4]
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Record the volume of CAS solution used.
-
Calculate the molarity using the following formula: Molarity (M) = (Weight of As₂O₃ in g) / (Volume of CAS in L × 49.46)[4]
Visualizations
Caption: Troubleshooting workflow for slow CAS reactions.
Caption: Key factors influencing CAS reaction kinetics.
References
- 1. mdpi.com [mdpi.com]
- 2. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Ceric Ammonium Sulphate: attempted preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 5. youtube.com [youtube.com]
- 6. CN113023763A - Preparation method of high-purity cerium ammonium sulfate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ceric Ammonium Sulfate Titrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of their ceric ammonium (B1175870) sulfate (B86663) titrations.
Troubleshooting Guide
Problem: Inconsistent or drifting titrant molarity.
Question: My standardized ceric ammonium sulfate solution seems to change its concentration over time. What could be the cause and how can I prevent it?
Answer: The stability of the ceric ammonium sulfate titrant is crucial for accurate and reproducible results. Several factors can contribute to a change in molarity.
-
Decomposition: Ceric ammonium sulfate solutions, while relatively stable, can slowly decompose, especially when exposed to light and heat. The Ce⁴⁺ ion is a strong oxidizing agent and can react with water, although this reaction is slow in acidic conditions.
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Precipitation: In solutions with insufficient acidity, ceric hydroxide (B78521) or basic salts may precipitate, leading to a decrease in the concentration of Ce⁴⁺ in the solution.
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Contamination: Accidental introduction of reducing agents or organic matter can consume the titrant, lowering its effective concentration.
Solutions:
-
Proper Preparation: Dissolve ceric ammonium sulfate in a solution containing sulfuric acid to prevent the hydrolysis and precipitation of basic salts. A common recommendation is to use a mixture of sulfuric acid and water.
-
Proper Storage: Store the standardized solution in a tightly sealed, clean, glass bottle away from direct sunlight and heat. Amber glass bottles are recommended.
-
Regular Standardization: It is best practice to standardize the titrant frequently, ideally on the day of use. If stored properly, the solution can be stable for several months, but regular checks are advisable for high-accuracy work.
Problem: Difficulty in determining the endpoint.
Question: I am finding it difficult to consistently and accurately determine the endpoint of my titration. The color change is not sharp, or I am unsure if I have overshot it.
Answer: Accurate endpoint detection is critical for any titration. Issues with endpoint determination in ceric ammonium sulfate titrations can arise from several sources.
-
Indicator Choice and Usage: The most common indicator for this titration is ferroin (B110374) sulfate. An incorrect amount of indicator or a degraded indicator solution can lead to a sluggish or indistinct color change. The color transition of ferroin is from pink or red-orange in the presence of the analyte (reduced form) to a pale blue or colorless state at the endpoint when an excess of Ce⁴⁺ is present.
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Titration Speed: Adding the titrant too quickly near the endpoint is a common cause of overshooting.
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Matrix Effects: The sample matrix may contain substances that interfere with the indicator's color change or mask the endpoint.
Solutions:
-
Optimize Indicator Usage: Use a fresh, properly prepared ferroin sulfate indicator solution. Typically, only a few drops (0.1 mL) are needed.
-
Slow Down Near the Endpoint: As the pink/red color begins to fade, add the titrant drop by drop, allowing for complete reaction and observation of the color change.
-
Use a Blank Titration: Perform a blank titration to determine the volume of titrant required to change the color of the indicator in the absence of the analyte. This volume can then be subtracted from the sample titration volume for a more accurate result.
-
Consider Potentiometric Titration: For highly colored or turbid solutions, or for analyses requiring the highest precision, potentiometric endpoint detection is a superior alternative to visual indicators. This method relies on measuring the change in electrode potential as the titrant is added, with the endpoint being the point of maximum inflection on the titration curve.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of adding sulfuric acid when preparing the ceric ammonium sulfate solution?
A1: Sulfuric acid is essential to maintain the stability of the ceric ammonium sulfate solution. It prevents the hydrolysis of Ce⁴⁺ ions and the subsequent precipitation of basic ceric salts, which would alter the molarity of the solution. The acidic medium also enhances the oxidizing power of the Ce⁴⁺ ion.
Q2: What are the advantages of using ceric ammonium sulfate as a titrant compared to potassium permanganate (B83412)?
A2: Ceric ammonium sulfate offers several advantages over potassium permanganate:
-
Stability: Solutions of ceric ammonium sulfate are remarkably stable over long periods and are not as susceptible to decomposition by light as potassium permanganate solutions.
-
Selectivity: Ceric ammonium sulfate is a more selective oxidizing agent, which can reduce interferences from other substances in the sample.
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Reaction in the Presence of Chloride: Unlike potassium permanganate, ceric ammonium sulfate can be used for titrations in the presence of high concentrations of chloride ions without the risk of oxidizing the chloride.
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Single Reduction State: Ce⁴⁺ is always reduced to Ce³⁺, which simplifies the stoichiometry of the reaction. Permanganate can be reduced to several different oxidation states.
Q3: Can I use a primary standard other than arsenic trioxide to standardize my ceric ammonium sulfate solution?
A3: Yes, while arsenic trioxide is a widely recognized primary standard for cerimetry, other primary standards such as sodium oxalate (B1200264) or ferrous ammonium sulfate (Mohr's salt) can also be used. The choice of primary standard may depend on the specific application and available resources.
Q4: How do I know if my sample contains interfering substances, and what can I do about them?
A4: Interfering substances are typically other reducing agents present in the sample matrix that can react with the ceric ammonium sulfate, leading to an overestimation of the analyte concentration. A preliminary analysis of the sample composition is the best way to identify potential interferences. If interferences are suspected, a sample preparation step, such as extraction or precipitation, may be necessary to remove them before titration. In some cases, adjusting the reaction conditions (e.g., pH) can minimize the interference from certain substances.
Quantitative Data Summary
Table 1: Stability of 0.1 M Ceric Ammonium Sulfate Solution
| Storage Condition | Approximate Molarity Change over 30 days | Reference |
| Amber bottle, room temperature (20-25°C) | < 0.1% | |
| Clear bottle, room temperature (20-25°C) | 0.2 - 0.5% | |
| Amber bottle, refrigerated (4°C) | < 0.05% | |
| Elevated temperature (40°C) | > 1% |
Note: The stability of the solution is highly dependent on the initial preparation, particularly the concentration of sulfuric acid.
Table 2: Comparison of Endpoint Detection Methods
| Method | Typical Precision | Advantages | Disadvantages | Reference |
| Visual (Ferroin) | ± 0.02 mL | Simple, inexpensive, rapid. | Subjective, can be difficult in colored/turbid solutions. | |
| Potentiometric | ± 0.005 mL | Highly accurate and precise, objective, suitable for automated systems and colored/turbid solutions. | Requires specialized equipment (potentiometer, electrodes). |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Ceric Ammonium Sulfate Solution
-
Reagents and Materials:
-
Ceric ammonium sulfate [(NH₄)₄Ce(SO₄)₄·2H₂O]
-
Concentrated sulfuric acid (H₂SO₄)
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Purified water
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1000 mL volumetric flask
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Heating plate
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Filter paper or sintered glass funnel
-
-
Procedure:
-
To 500 mL of purified water, cautiously add 30 mL of concentrated sulfuric acid while stirring.
-
Gently heat the acidic solution.
-
Slowly dissolve 65 g of ceric ammonium sulfate in the heated acidic solution.
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Allow the solution to cool to room temperature.
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If the solution is turbid, filter it through a sintered glass funnel or appropriate filter paper.
-
Quantitatively transfer the solution to a 1000 mL volumetric flask.
-
Dilute to the mark with purified water and mix thoroughly.
-
Store in a well-stoppered amber glass bottle.
-
Protocol 2: Standardization of 0.1 M Ceric Ammonium Sulfate with Arsenic Trioxide
-
Reagents and Materials:
-
Arsenic trioxide (As₂O₃), primary standard grade, dried at 105°C for 1 hour
-
8% (w/v) Sodium hydroxide (NaOH) solution
-
Dilute sulfuric acid
-
Osmic acid solution (catalyst)
-
Ferroin sulfate indicator solution
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The prepared 0.1 M ceric ammonium sulfate solution
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500 mL conical flask
-
Analytical balance
-
Burette
-
-
Procedure:
-
Accurately weigh about 0.2 g of dried arsenic trioxide and transfer it to a 500 mL conical flask.
-
Add 25 mL of 8% sodium hydroxide solution and swirl to dissolve the arsenic trioxide.
-
Add 100 mL of purified water and mix.
-
Carefully add 30 mL of dilute sulfuric acid.
-
Add 0.15 mL of osmic acid solution and 0.1 mL of ferroin sulfate indicator.
-
Titrate with the prepared ceric ammonium sulfate solution until the color changes from pink to a very pale blue. Add the titrant slowly as the endpoint is approached.
-
Record the volume of the titrant used.
-
Calculate the molarity of the ceric ammonium sulfate solution using the following formula: Molarity (M) = (mass of As₂O₃ in g) / (Volume of titrant in L × 49.46) (The equivalent weight of As₂O₃ is 49.46 g/eq)
-
Visualizations
Caption: Workflow for Ceric Ammonium Sulfate Titration.
Caption: Troubleshooting Logic for Inaccurate Titrations.
minimizing errors in the preparation of ceric ammonium sulfate standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing errors during the preparation of ceric ammonium (B1175870) sulfate (B86663) standards.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and standardization of ceric ammonium sulfate solutions.
| Problem | Possible Cause | Solution |
| Solution is turbid or contains a precipitate after preparation. | Insufficient sulfuric acid, leading to hydrolysis of ceric salts. | Ensure the correct amount of concentrated sulfuric acid is added to the water before dissolving the ceric ammonium sulfate. Gentle heating can aid dissolution, but the solution must be cooled before final dilution.[1] If turbidity persists, filter the solution before standardization. |
| Use of low-quality or contaminated water. | Always use distilled or deionized water for solution preparation. | |
| Difficulty in dissolving the ceric ammonium sulfate. | The salt is not readily soluble in water or dilute acid alone. | Dissolve the ceric ammonium sulfate in a pre-prepared mixture of sulfuric acid and water, with the aid of gentle heat.[1] |
| Inconsistent titration results (poor precision). | Improper mixing of the standard solution. | After dilution to the final volume in a volumetric flask, ensure the solution is thoroughly mixed by inverting the flask multiple times. |
| Contaminated glassware. | All glassware (beakers, volumetric flasks, pipettes, burettes) must be scrupulously cleaned and rinsed with distilled or deionized water. | |
| Air bubbles in the burette. | Before starting the titration, ensure no air bubbles are trapped in the burette tip by running some titrant through. | |
| Inconsistent endpoint determination. | The color change at the endpoint should be sharp and consistent between titrations. Ensure proper lighting and a consistent background to aid in visualizing the color change. | |
| Calculated molarity is significantly lower than expected. | Use of impure or hydrated primary standard (e.g., arsenic trioxide). | The primary standard, arsenic trioxide, should be of high purity (ACS grade or primary standard grade) and dried at 105°C for at least one hour before use to remove any moisture.[1] |
| Inaccurate weighing of the primary standard. | Use a calibrated analytical balance and ensure accurate weighing of the primary standard. | |
| Loss of primary standard during transfer. | Ensure complete transfer of the weighed primary standard into the titration flask. Rinse the weighing vessel with distilled water and add the rinsing to the flask. | |
| Calculated molarity is significantly higher than expected. | Overshooting the endpoint. | Add the titrant dropwise near the endpoint to avoid over-titration. The use of a proper indicator with a sharp color change is crucial. |
| Contamination of the primary standard solution with a reducing agent. | Ensure all reagents and glassware are free from contaminants that could react with the ceric ammonium sulfate. | |
| Endpoint color fades or is premature. | Presence of interfering substances in the reagents or water. | Use high-purity water and analytical grade reagents. |
| Insufficient indicator. | Ensure the correct amount of ferroin (B110374) sulfate indicator is added to the primary standard solution. | |
| Instability of the ceric ammonium sulfate solution. | Ceric ammonium sulfate solutions can slowly decompose over time. It is recommended to standardize the solution frequently, especially if it has been stored for an extended period.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is sulfuric acid necessary in the preparation of ceric ammonium sulfate solutions?
A1: Sulfuric acid is crucial to prevent the hydrolysis of ceric salts in aqueous solution.[1] Without a sufficiently acidic environment, ceric hydroxide (B78521), a basic salt, will precipitate, leading to a turbid solution and an inaccurate standard concentration.
Q2: What is the recommended primary standard for ceric ammonium sulfate, and why?
A2: Arsenic trioxide (As₂O₃) is a commonly used and highly reliable primary standard for ceric ammonium sulfate solutions.[1] It is a stable, non-hygroscopic solid that can be obtained in high purity. Ferrous ammonium sulfate (Mohr's salt) can also be used.[2]
Q3: What indicator should be used for the standardization titration, and what is the expected color change?
A3: Ferroin sulfate is the recommended indicator for the standardization of ceric ammonium sulfate with arsenic trioxide.[1] The endpoint is marked by a sharp color change from pink (or reddish-orange) to a very pale blue.[1]
Q4: How should ceric ammonium sulfate solutions be stored, and what is their stability?
A4: Ceric ammonium sulfate solutions should be stored in a well-stoppered, light-resistant bottle in a cool, dark place. While relatively stable, the concentration can change over time due to slow reduction of the Ce⁴⁺ ions. Therefore, it is good practice to re-standardize the solution at regular intervals, especially before critical applications.[2][3]
Q5: Can hydrochloric acid be used instead of sulfuric acid?
A5: It is generally not recommended to use hydrochloric acid. Ceric ions are strong oxidizing agents and can oxidize chloride ions to chlorine gas, which can interfere with the titration and lead to inaccurate results.[2]
Data Presentation
Table 1: Recommended Reagent Purity for Ceric Ammonium Sulfate Standardization
| Reagent | Recommended Grade | Typical Purity | Implications of Using Lower Grades |
| Ceric Ammonium Sulfate | ACS Reagent Grade | ≥99.0% | Lower purity will result in a lower than expected molarity of the prepared solution. |
| Arsenic Trioxide | Primary Standard Grade | ≥99.95% | Inaccurate weighing due to impurities will lead to a significant error in the standardization, resulting in an incorrect molarity of the ceric ammonium sulfate solution. |
| Sulfuric Acid | ACS Reagent Grade | 95.0-98.0% | Impurities may interfere with the titration reaction or introduce contaminants. |
| Ferroin Sulfate Indicator | Reagent Grade | N/A | Low-quality indicator may result in an indistinct or fading endpoint, leading to inconsistent and inaccurate results. |
Note: ACS (American Chemical Society) reagent grade chemicals meet the specifications of the American Chemical Society.[4]
Experimental Protocols
Protocol 1: Preparation of 0.1 M Ceric Ammonium Sulfate Solution
-
Acid Preparation: Carefully add 30 mL of concentrated sulfuric acid to 500 mL of distilled water in a large beaker while stirring. Allow the solution to cool to room temperature.
-
Dissolution: Accurately weigh approximately 65 g of ceric ammonium sulfate and add it to the cooled sulfuric acid solution.
-
Heating: Gently heat the mixture while stirring until the salt is completely dissolved.
-
Cooling and Filtration: Allow the solution to cool to room temperature. If the solution is turbid, filter it through a sintered glass funnel.
-
Dilution: Quantitatively transfer the cooled, clear solution to a 1000 mL volumetric flask. Dilute to the mark with distilled water and mix thoroughly by inverting the flask several times.
Protocol 2: Standardization of 0.1 M Ceric Ammonium Sulfate with Arsenic Trioxide
-
Primary Standard Preparation: Accurately weigh about 0.2 g of arsenic trioxide (previously dried at 105°C for 1 hour) and transfer it to a 500 mL conical flask.
-
Dissolution of Primary Standard: Add 25 mL of 8% (w/v) sodium hydroxide solution to the flask and swirl to dissolve the arsenic trioxide.
-
Acidification and Indicator Addition: Add 100 mL of distilled water, followed by the slow and careful addition of 30 mL of dilute sulfuric acid. Add 0.15 mL of osmic acid solution (catalyst) and 0.1 mL of ferroin sulfate indicator. The solution should turn pink.[1]
-
Titration: Titrate the arsenic trioxide solution with the prepared ceric ammonium sulfate solution from a burette. The pink color will transition to a very pale blue at the endpoint. Add the titrant slowly near the endpoint.[1]
-
Replicates: Repeat the titration at least two more times to ensure precision. The volumes of titrant used should agree closely.
-
Calculation: Calculate the molarity of the ceric ammonium sulfate solution using the following formula:
Molarity (M) = (mass of As₂O₃ (g)) / (Volume of Ce(IV) solution (L) × 0.04946 g/mmol )
Note: The equivalent weight of As₂O₃ in this reaction is 49.46 g/mol , hence 1 mL of 0.1 M ceric ammonium sulfate is equivalent to 0.004946 g of As₂O₃.[5]
Visualizations
Caption: Workflow for preparing and standardizing ceric ammonium sulfate.
Caption: Troubleshooting decision tree for inaccurate standardization results.
References
Validation & Comparative
A Comparative Guide to Iron Titration: Cerium Ammonium Sulfate vs. Potassium Permanganate
For researchers, scientists, and professionals in drug development, the accurate determination of iron concentration is a critical analytical procedure. Redox titration remains a fundamental and highly precise method for this purpose. Two of the most common titrants employed are cerium ammonium (B1175870) sulfate (B86663) and potassium permanganate (B83412). This guide provides an objective, data-driven comparison of their performance in the titration of iron, complete with detailed experimental protocols and supporting data to inform your choice of methodology.
Performance Comparison: A Quantitative Overview
A direct comparison of the key analytical parameters for cerium ammonium sulfate and potassium permanganate reveals distinct advantages and disadvantages for each titrant. The choice between them often depends on the specific requirements of the analysis, including sample matrix, desired accuracy, and laboratory conditions.
| Parameter | This compound | Potassium Permanganate |
| Molar Ratio (Titrant:Fe²⁺) | 1:1[1][2] | 1:5[3][4][5] |
| Standard Electrode Potential (E°) | ~1.44 V (in 1M H₂SO₄)[6] | ~1.51 V[7] |
| Solution Stability | Highly stable, even when boiled[8][9] | Less stable; susceptible to decomposition by heat, light, and organic matter[7][9] |
| Primary Standard for Standardization | Arsenic Trioxide (As₂O₃)[6][10][11], Sodium Oxalate[8] | Sodium Oxalate (B1200264) (Na₂C₂O₄)[12][13], Oxalic Acid[14] |
| Indicator | Ferroin (B110374) (o-phenanthroline ferrous sulfate)[6][8][15] | Self-indicating (endpoint is the first persistent pink color)[4][5][16][17] |
| Color Change at Endpoint | Sharp change from red to pale blue[6][15] | Appearance of a faint, persistent pink color[3][5][17] |
| Interferences | Fewer interferences. Can be used in the presence of high chloride concentrations[8][9]. | Chloride ions can be oxidized, leading to inaccurate results. This can be mitigated by using a Zimmermann-Reinhardt solution[18]. |
| Cost | Relatively expensive[9][16] | Inexpensive and widely available |
Logical Workflow of Titration
The following diagram illustrates the general workflow for the titration of an iron(II) solution using either cerium(IV) or permanganate.
Caption: General workflow for the redox titration of iron(II).
Experimental Protocols
Below are detailed methodologies for the standardization of both titrants and the subsequent titration of an iron(II) sample.
I. Standardization of 0.1 N Potassium Permanganate (KMnO₄) Solution
Primary Standard: Sodium Oxalate (Na₂C₂O₄)
Principle: In an acidic medium, permanganate ions oxidize oxalate ions to carbon dioxide and water. The permanganate is reduced to manganese(II) ions.
Reaction: 5 C₂O₄²⁻ + 2 MnO₄⁻ + 16 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O
Procedure:
-
Preparation of Standard Sodium Oxalate Solution: Accurately weigh approximately 0.3 g of dried primary standard sodium oxalate and dissolve it in 250 mL of deionized water in a volumetric flask.
-
Titration: a. Pipette 25.00 mL of the standard sodium oxalate solution into a 250 mL Erlenmeyer flask. b. Add 10 mL of 1 M sulfuric acid (H₂SO₄) to the flask.[3] c. Heat the solution to between 55-60°C.[12] d. Titrate the hot solution with the prepared potassium permanganate solution from a burette. The purple color of the permanganate will disappear as it is added. e. The endpoint is reached when the first persistent faint pink color remains for at least 30 seconds.[18] f. Repeat the titration at least two more times to obtain concordant results.
-
Calculation: Calculate the exact normality of the potassium permanganate solution using the volume of titrant and the known concentration of the sodium oxalate solution.
II. Standardization of 0.1 N this compound (Ce(NH₄)₄(SO₄)₄) Solution
Primary Standard: Arsenic Trioxide (As₂O₃)
Principle: In a sulfuric acid medium, and in the presence of an osmic acid catalyst, cerium(IV) ions oxidize arsenic(III) to arsenic(V).
Reaction: 2 Ce⁴⁺ + AsO₂⁻ + 2 H₂O → 2 Ce³⁺ + H₂AsO₄⁻ + 2 H⁺
Procedure:
-
Preparation of Standard Arsenic Trioxide Solution: a. Accurately weigh about 0.2 g of arsenic trioxide, previously dried at 105°C for one hour, and transfer it to a 500 mL conical flask.[11] b. Add 25 mL of 8% w/v sodium hydroxide (B78521) solution and swirl to dissolve the solid.[11] c. Add 100 mL of water and mix.[11] d. Carefully add 30 mL of dilute sulfuric acid.[11]
-
Titration: a. Add 0.15 mL of osmic acid solution and 0.1 mL of ferroin sulfate indicator to the arsenic trioxide solution.[11] b. Titrate with the ceric ammonium sulfate solution until the pink color changes to a pale blue or yellowish-green.[10][11] c. Repeat the titration for concordant readings.
-
Calculation: Determine the precise normality of the ceric ammonium sulfate solution based on the stoichiometry of the reaction.
III. Titration of an Iron(II) Sample
Principle: Both permanganate and cerium(IV) will oxidize iron(II) to iron(III) in a quantitative manner.
Reactions:
Procedure:
-
Sample Preparation: Accurately weigh a sample containing iron and dissolve it in a mixture of dilute sulfuric acid and water. If the iron is in the +3 oxidation state, it must first be reduced to Fe²⁺ using a suitable reducing agent (e.g., a Jones reductor or stannous chloride).
-
Titration with Potassium Permanganate: a. To the prepared Fe²⁺ solution, add 10 mL of 1 M H₂SO₄.[3] b. Titrate with the standardized potassium permanganate solution to the first persistent pink endpoint.
-
Titration with this compound: a. To the prepared Fe²⁺ solution, add 15 mL of dilute sulfuric acid.[8] b. Add 1-2 drops of ferroin indicator. c. Titrate with the standardized ceric ammonium sulfate solution until the red color disappears and a pale blue color persists.[6]
-
Calculation: Calculate the percentage of iron in the original sample based on the volume and normality of the titrant used and the initial mass of the sample.
Conclusion
Both this compound and potassium permanganate are effective titrants for the determination of iron.
Potassium permanganate is a powerful, inexpensive, and self-indicating oxidant, making it a common choice in many laboratories. However, its lower stability and susceptibility to interferences from chloride ions can be significant drawbacks.
This compound , while more expensive, offers superior stability, a sharper endpoint with the use of an indicator, and the significant advantage of being usable in the presence of hydrochloric acid.[8][9] For analyses requiring high accuracy and for samples containing chloride, this compound is often the superior choice.
The selection of the appropriate titrant should be based on a careful consideration of the specific analytical requirements, including the sample matrix, potential interferences, and the desired level of precision and accuracy.
References
- 1. jetir.org [jetir.org]
- 2. vernier.com [vernier.com]
- 3. Permanganate Titrations [staff.buffalostate.edu]
- 4. savemyexams.com [savemyexams.com]
- 5. mccscience.yolasite.com [mccscience.yolasite.com]
- 6. scribd.com [scribd.com]
- 7. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 8. brainkart.com [brainkart.com]
- 9. Ricca Chemical - Ceric Sulfate [riccachemical.com]
- 10. noblesciencepress.org [noblesciencepress.org]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. hiranuma.com [hiranuma.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. scribd.com [scribd.com]
- 15. Preparation and Standardization of 0.1 M Ferrous Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Experiment 16 Help!!! [faculty.uml.edu]
- 18. titrations.info [titrations.info]
A Comparative Guide to Ceric Ammonium Sulfate and Potassium Dichromate as Primary Standards in Redox Titrimetry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the choice of a primary standard is paramount to the accuracy and reliability of experimental results. In redox titrimetry, both ceric ammonium (B1175870) sulfate (B86663) and potassium dichromate have long been utilized as robust oxidizing agents. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal primary standard for their specific applications.
At a Glance: Key Performance Indicators
| Property | Ceric Ammonium Sulfate | Potassium Dichromate |
| Purity | Typically ≥99.0% | Can be obtained at ≥99.9% purity[1][2] |
| Stability of Solid | Stable | Highly stable, not hygroscopic[1][3] |
| Stability of Solution | Solutions in sulfuric acid are stable for extended periods[4][5] | Aqueous solutions are extremely stable[2] |
| Oxidizing Power | Strong oxidizing agent[4] | Strong oxidizing agent, but less powerful than permanganate[6] |
| Color Change | Ce⁴⁺ (yellow) to Ce³⁺ (colorless)[4] | Cr₂O₇²⁻ (orange) to Cr³⁺ (green) |
| Toxicity | Moderately toxic | Highly toxic and carcinogenic (contains hexavalent chromium)[7] |
| Cost | Generally more expensive than potassium dichromate[8] | Relatively low cost[9] |
| Primary Standard Status | Often used as a secondary standard, requiring standardization[6][10] | A true primary standard[1][2][8] |
Delving Deeper: A Head-to-Head Comparison
Ceric Ammonium Sulfate: A powerful oxidizing agent, ceric ammonium sulfate offers the distinct advantage of a simple, clear color change in its titrations, as the ceric ion (Ce⁴⁺) is yellow and the reduced cerous ion (Ce³⁺) is colorless.[4] This property can simplify endpoint detection. Solutions of ceric ammonium sulfate in sulfuric acid exhibit excellent stability.[4][5] However, it is not always available in a sufficiently pure form to be considered a true primary standard and often requires standardization against a substance like arsenic trioxide.[6][10][11]
Potassium Dichromate: Renowned for its exceptional purity (often exceeding 99.9%) and stability, potassium dichromate is a quintessential primary standard.[1][2] It is non-hygroscopic, meaning it does not readily absorb moisture from the air, which allows for accurate weighing.[1] Its solutions are also remarkably stable over long periods.[2] A significant drawback of potassium dichromate is its high toxicity and carcinogenicity, as it contains hexavalent chromium.[7] The color change at the endpoint, from the orange of the dichromate ion to the green of the chromic ion, can be more difficult to discern accurately compared to the change seen with ceric ammonium sulfate.
Experimental Protocols
Preparation and Standardization of 0.1 N Ceric Ammonium Sulfate Solution
Methodology:
-
Preparation of 0.1 N Ceric Ammonium Sulfate Solution:
-
Accurately weigh approximately 65 g of ceric ammonium sulfate.
-
In a flask, mix 30 mL of concentrated sulfuric acid and 500 mL of distilled water.
-
With gentle heating and stirring, dissolve the ceric ammonium sulfate in the acid solution.
-
After cooling to room temperature, filter the solution if it is turbid.
-
Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with distilled water. Mix thoroughly.[11]
-
-
Standardization against Arsenic Trioxide:
-
Accurately weigh about 0.2 g of primary standard arsenic trioxide (As₂O₃), previously dried at 105°C for one hour.
-
Transfer the As₂O₃ to a 500 mL conical flask and add 25 mL of 2 M sodium hydroxide (B78521) solution. Swirl to dissolve.
-
Add 100 mL of distilled water, 30 mL of 4 M sulfuric acid, and 2-3 drops of osmic acid catalyst (0.01 M).
-
Add 2-3 drops of ferroin (B110374) indicator.
-
Titrate with the prepared ceric ammonium sulfate solution until the color changes from pink to a very pale blue.[11]
-
The normality of the ceric ammonium sulfate solution can be calculated using the following formula: N = (mass of As₂O₃ in g) / (volume of Ce(IV) solution in L × 0.04946 g/meq )
-
Preparation of 0.1 N Potassium Dichromate Solution
Methodology:
-
Preparation of 0.1 N Potassium Dichromate Solution:
-
Accurately weigh approximately 4.9 g of primary standard grade potassium dichromate, previously dried at 140-150°C for at least 4 hours and cooled in a desiccator.
-
Dissolve the weighed potassium dichromate in distilled water in a 1000 mL volumetric flask.
-
Dilute to the mark with distilled water and mix the solution thoroughly.[2] Due to its high purity, a standard solution of potassium dichromate can be prepared directly by weighing.
-
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: General workflow for preparation and titration.
Caption: Redox reaction of Ceric ion.
Caption: Redox reaction of Dichromate ion.
Conclusion: Making an Informed Decision
The selection between ceric ammonium sulfate and potassium dichromate as a primary standard hinges on the specific requirements of the analysis.
-
For applications demanding the highest accuracy and where the cost and toxicity are manageable, potassium dichromate remains the superior primary standard due to its exceptional purity and stability. [1][2][3]
-
Ceric ammonium sulfate is an excellent choice when a clear and easily detectable endpoint is prioritized, and when the analyst is equipped to perform an initial standardization. Its lower toxicity compared to potassium dichromate is also a significant advantage.
Ultimately, a thorough understanding of the properties and procedural nuances of each compound will empower researchers to make an informed decision that best aligns with their analytical goals, ensuring the integrity and precision of their results.
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Principles and applications of Cerimetry - Pharmacy Infoline [pharmacyinfoline.com]
- 5. info.gfschemicals.com [info.gfschemicals.com]
- 6. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
- 7. Ricca Chemical - Potassium Dichromate [riccachemical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 10. Preparation and standardization of Ceric ammonium sulfate standard solution [pharmacyinfoline.com]
- 11. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Cerimetry and Other Titration Methods for Researchers and Drug Development Professionals
In the landscape of analytical chemistry, titration remains a cornerstone for quantitative analysis, offering a blend of simplicity, cost-effectiveness, and high accuracy. Among the various titrimetric methods, cerimetry, a redox titration technique, has garnered significant attention. This guide provides an objective comparison of the accuracy and precision of cerimetry against other widely used titration methods: permanganometry, dichrometry, and iodometry. The information presented is supported by a synthesis of available experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their analytical needs.
Principles of Redox Titration Methods
Redox titrations involve the use of an oxidizing or reducing agent as a titrant to determine the concentration of an analyte. The endpoint of the titration is reached when the analyte has been completely reacted with the titrant, and this is typically observed by a color change of an indicator or the titrant itself.
Cerimetry utilizes a solution of Cerium(IV) sulfate (B86663) as the titrant. Ce(IV) is a strong oxidizing agent, and its reduction to Ce(III) forms the basis of this method. One of the key advantages of cerimetry is the high stability of the Ce(IV) solution and the sharp, easily detectable endpoints it produces.[1]
Permanganometry employs potassium permanganate (B83412) (KMnO₄) as the titrant. The permanganate ion (MnO₄⁻) is a powerful oxidizing agent, and its intense purple color serves as a self-indicator, turning colorless upon reduction. However, the stability of the KMnO₄ solution can be a concern, as it can be decomposed by light and heat.
Dichrometry uses a standard solution of potassium dichromate (K₂Cr₂O₇) as the titrant. Dichromate is a strong oxidizing agent, particularly in acidic solutions. A key advantage of dichrometry is the high stability and purity of potassium dichromate, which allows it to be used as a primary standard.[1]
Iodometry is an indirect titration method where an oxidizing agent is added to an excess of iodide to produce iodine, which is then titrated with a standard solution of sodium thiosulfate (B1220275).[1] The endpoint is typically detected using a starch indicator, which forms a distinct blue-black complex with iodine.
Comparative Analysis of Accuracy and Precision
The selection of a titration method is often dictated by the specific analytical requirements, including the desired levels of accuracy and precision. While comprehensive, directly comparative studies across all four methods under identical conditions are limited in publicly available literature, a review of individual validation studies and general principles provides valuable insights.
Cerimetry is frequently lauded for its high accuracy and precision.[2] The stability of the ceric sulfate titrant contributes to reproducible results. The sharp endpoints, often visualized with indicators like ferroin (B110374), minimize subjective error in endpoint detection.
Permanganometry , while widely used, can be susceptible to inaccuracies due to the instability of the potassium permanganate solution, which requires frequent standardization. The endpoint, though self-indicating, can sometimes be challenging to discern precisely, potentially affecting precision.
Dichrometry benefits from the use of potassium dichromate as a primary standard, which inherently contributes to higher accuracy as the concentration of the titrant is known with greater certainty. The endpoint detection, often requiring a redox indicator, is generally reliable.
Iodometry , being an indirect method, can be prone to errors from various sources, such as the volatility of iodine and the air oxidation of iodide ions.[1] Careful control of experimental conditions is crucial to ensure accurate and precise results.
The following table summarizes hypothetical comparative data based on typical performance characteristics reported in analytical chemistry literature. This data is intended to be illustrative of the relative performance of these methods.
| Titration Method | Analyte | Mean Recovery (%) | Relative Standard Deviation (%) |
| Cerimetry | Ferrous Ammonium (B1175870) Sulfate | 99.8 | 0.2 |
| Permanganometry | Ferrous Ammonium Sulfate | 99.5 | 0.4 |
| Dichrometry | Ferrous Ammonium Sulfate | 99.7 | 0.3 |
| Iodometry | Copper Sulfate | 99.2 | 0.6 |
Experimental Protocols
Detailed and standardized experimental protocols are critical for achieving accurate and precise results in any titrimetric analysis. Below are representative methodologies for the determination of a common analyte, ferrous iron, using cerimetry, permanganometry, and dichrometry, and the determination of copper using iodometry.
Cerimetric Titration of Ferrous Ammonium Sulfate
Objective: To determine the concentration of a ferrous ammonium sulfate solution using a standard solution of ceric sulfate.
Reagents:
-
Standard 0.1 N Ceric Sulfate solution
-
Ferrous Ammonium Sulfate solution of unknown concentration
-
Ferroin indicator solution
-
Dilute Sulfuric Acid (1 M)
Procedure:
-
Pipette 25.00 mL of the ferrous ammonium sulfate solution into a 250 mL Erlenmeyer flask.
-
Add 20 mL of 1 M sulfuric acid to the flask.
-
Add 2-3 drops of ferroin indicator to the solution.
-
Titrate the solution with the standard 0.1 N ceric sulfate solution from a burette until the color changes sharply from reddish-orange to a pale blue.
-
Record the volume of ceric sulfate solution used.
-
Repeat the titration at least two more times to ensure concordant results.
-
Calculate the concentration of the ferrous ammonium sulfate solution.
Permanganometric Titration of Ferrous Ammonium Sulfate
Objective: To determine the concentration of a ferrous ammonium sulfate solution using a standard solution of potassium permanganate.
Reagents:
-
Standard 0.1 N Potassium Permanganate solution
-
Ferrous Ammonium Sulfate solution of unknown concentration
-
Dilute Sulfuric Acid (1 M)
Procedure:
-
Pipette 25.00 mL of the ferrous ammonium sulfate solution into a 250 mL Erlenmeyer flask.
-
Add 20 mL of 1 M sulfuric acid to the flask.
-
Titrate the solution with the standard 0.1 N potassium permanganate solution from a burette. The permanganate solution is added dropwise with constant swirling.
-
The endpoint is reached when a faint, persistent pink color is observed in the solution.
-
Record the volume of potassium permanganate solution used.
-
Repeat the titration at least two more times to obtain concordant readings.
-
Calculate the concentration of the ferrous ammonium sulfate solution.
Dichromate Titration of Ferrous Ammonium Sulfate
Objective: To determine the concentration of a ferrous ammonium sulfate solution using a standard solution of potassium dichromate.
Reagents:
-
Standard 0.1 N Potassium Dichromate solution
-
Ferrous Ammonium Sulfate solution of unknown concentration
-
Diphenylamine (B1679370) sulfonate indicator solution
-
Sulfuric Acid (concentrated)
-
Phosphoric Acid (85%)
Procedure:
-
Pipette 25.00 mL of the ferrous ammonium sulfate solution into a 250 mL Erlenmeyer flask.
-
Carefully add 5 mL of concentrated sulfuric acid and 5 mL of 85% phosphoric acid to the flask.
-
Add 2-3 drops of diphenylamine sulfonate indicator.
-
Titrate the solution with the standard 0.1 N potassium dichromate solution from a burette until the color changes from green to a violet-blue.[3]
-
Record the volume of potassium dichromate solution used.
-
Repeat the titration for a total of three concordant results.
-
Calculate the concentration of the ferrous ammonium sulfate solution.
Iodometric Titration of Copper(II) Sulfate
Objective: To determine the concentration of a copper(II) sulfate solution.
Reagents:
-
Standard 0.1 M Sodium Thiosulfate solution
-
Copper(II) Sulfate solution of unknown concentration
-
Potassium Iodide (solid)
-
Starch indicator solution (1%)
-
Dilute Acetic Acid
Procedure:
-
Pipette 25.00 mL of the copper(II) sulfate solution into a 250 mL Erlenmeyer flask.
-
Add a few drops of dilute acetic acid to acidify the solution.
-
Add approximately 2 g of solid potassium iodide to the flask and swirl to dissolve. The solution will turn a dark brown due to the liberation of iodine.
-
Titrate the liberated iodine with the standard 0.1 M sodium thiosulfate solution until the brown color fades to a pale yellow.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate, adding it drop by drop, until the blue color disappears completely, leaving a milky white precipitate of cuprous iodide.[4]
-
Record the total volume of sodium thiosulfate solution used.
-
Repeat the titration to obtain at least three concordant results.
-
Calculate the concentration of the copper(II) sulfate solution.
Visualizing Titration Workflows
The following diagrams illustrate the general experimental workflows for cerimetry and a comparative titration method, permanganometry.
Caption: Experimental Workflow for Cerimetric Titration.
Caption: Experimental Workflow for Permanganometric Titration.
Conclusion
The choice of a titrimetric method depends on a variety of factors including the nature of the analyte, the required level of accuracy and precision, and practical considerations such as the stability of reagents. Cerimetry stands out as a robust method offering high accuracy and precision, primarily due to the stability of the ceric sulfate titrant and the sharpness of its endpoints. Permanganometry, while simple and self-indicating, requires careful handling of the less stable titrant. Dichrometry provides excellent accuracy due to the use of a primary standard. Iodometry is a versatile indirect method, but it is more susceptible to procedural errors. For researchers and professionals in drug development, where accuracy and reliability are paramount, cerimetry presents a highly favorable option for the quantitative analysis of a wide range of substances.
References
- 1. Cerimetry, Iodimetry, Iodometry, Bromometry, Dichrometry and Titration with Potassium-iodate | Pharmaguideline [pharmaguideline.com]
- 2. Comparison of flame atomic absorption spectrometry (FAAS) and Cerimetric methods for the determination of ferrous sulfate content of some pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
A Head-to-Head Battle of Oxidants: Ceric Ammonium Nitrate vs. Ceric Ammonium Sulfate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of an oxidizing agent is a critical decision that can significantly impact the outcome of a synthetic route. Among the myriad of available oxidants, cerium(IV) salts, particularly ceric ammonium (B1175870) nitrate (B79036) (CAN) and ceric ammonium sulfate (B86663) (CAS), have carved out a significant niche. This guide provides an objective, data-driven comparison of these two powerful reagents, offering insights into their respective performances in key organic transformations.
This comprehensive analysis delves into the physical and chemical properties, reactivity, and applications of both CAN and CAS, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic needs.
At a Glance: Key Properties of CAN and CAS
A fundamental understanding of the physicochemical properties of these oxidants is paramount in predicting their behavior in a reaction. The following table summarizes their key characteristics.
| Property | Ceric Ammonium Nitrate (CAN) | Ceric Ammonium Sulfate (CAS) |
| Chemical Formula | (NH₄)₂[Ce(NO₃)₆] | (NH₄)₄Ce(SO₄)₄·2H₂O |
| Appearance | Orange-red crystalline solid | Yellow to orange crystalline powder |
| Molecular Weight | 548.22 g/mol | 632.55 g/mol |
| Redox Potential (vs. NHE) | ~ +1.61 V[1] | ~ +1.44 V[2] |
| Solubility in Water | High (141 g/100 mL at 25 °C)[1] | Soluble |
| Solubility in Acetonitrile (B52724) | Soluble[3] | Soluble in acetonitrile/dilute H₂SO₄ mixtures[4] |
| Solubility in Alcohols | Soluble[3] | Information not readily available |
Performance in Key Organic Transformations
The efficacy of an oxidizing agent is best judged by its performance in specific chemical reactions. Here, we compare CAN and CAS in three common applications: the oxidation of alcohols, the synthesis of quinoxalines, and the deprotection of benzyl (B1604629) ethers.
Oxidation of Alcohols to Carbonyl Compounds
The oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis. Both CAN and CAS are capable of effecting this conversion, operating via a one-electron transfer mechanism.
Experimental Data:
| Substrate | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Benzyl Alcohol | CAN | Acetonitrile/Water, rt | Benzaldehyde | Not specified | [5] |
| Benzyl Alcohol | CAS | Biphasic electro-oxidation, rt | Benzaldehyde | 98 | [6] |
| 4-Methoxybenzyl alcohol | CAN | Acetonitrile/Water, rt | 4-Methoxybenzaldehyde | Good | [7] |
Discussion:
While both reagents effectively oxidize benzyl alcohol, the available data suggests that CAS, particularly in an electrochemical setup, can achieve a remarkably high yield of 98% for the synthesis of benzaldehyde.[6] CAN is also a widely used reagent for this transformation, often in a mixture of acetonitrile and water.[5] The choice between the two may depend on the desired reaction setup and scale.
Experimental Protocol: Oxidation of Benzyl Alcohol with Ceric Ammonium Nitrate
-
In a round-bottom flask, dissolve benzyl alcohol (1 equivalent) in a mixture of acetonitrile and water (typically 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ceric ammonium nitrate (2.2 equivalents) in acetonitrile/water to the reaction mixture with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain benzaldehyde.
Reaction Workflow: Oxidation of Benzyl Alcohol
Caption: General workflow for the oxidation of benzyl alcohol.
Synthesis of Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocycles with diverse biological activities. Their synthesis often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, a reaction that can be efficiently catalyzed by cerium(IV) salts.
Experimental Data:
| 1,2-Diamine | 1,2-Dicarbonyl | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine (B120857) | Benzil (B1666583) | CAN (5 mol%) | Tap water, rt | 2,3-Diphenylquinoxaline | 98 | [8] |
| o-Phenylenediamine | Benzil | - | Toluene, 25°C, 2h | No reaction | [9] |
Discussion:
Experimental Protocol: CAN-Catalyzed Synthesis of 2,3-Diphenylquinoxaline
-
To a suspension of o-phenylenediamine (1 mmol) and benzil (1 mmol) in tap water (5 mL) in a round-bottom flask, add ceric ammonium nitrate (0.05 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a short period.
-
Upon completion, collect the solid product by filtration.
-
Wash the product with water and dry to obtain pure 2,3-diphenylquinoxaline.
Logical Relationship: Quinoxaline (B1680401) Synthesis
Caption: Catalytic role of Ce(IV) in quinoxaline synthesis.
Deprotection of Benzyl Ethers
The p-methoxybenzyl (PMB) ether is a common protecting group for alcohols in multi-step organic synthesis. Its removal is often achieved through oxidative cleavage, a reaction where CAN is a frequently employed reagent.
Mechanism of Oxidative Deprotection:
The deprotection of PMB ethers with CAN proceeds through a single-electron transfer mechanism. The Ce(IV) ion oxidizes the electron-rich p-methoxybenzyl group, leading to the formation of a radical cation. This intermediate is then attacked by water, ultimately leading to the cleavage of the ether linkage and the release of the free alcohol.
Experimental Data:
| Substrate | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| N-(p-Methoxybenzyl) lactams | CAN | Acetonitrile/Water, with additive | N-deprotected lactam | Good | [10] |
| N-(p-Ethoxyphenyl)-2-azetidinones | CAN (2.8 eq) | Acetonitrile/Water | N-unsubstituted-2-azetidinones | Good to excellent | [11] |
Discussion:
CAN is a well-established reagent for the oxidative deprotection of PMB and other electron-rich benzyl ethers.[1][10][11] The reaction typically requires at least two equivalents of CAN and is often carried out in a mixture of acetonitrile and water.[1][11] While direct comparative data with CAS for this specific transformation is scarce in the reviewed literature, the strong oxidizing nature of CAS suggests it could also be effective. However, the nitrate counter-ion in CAN may play a role in the reaction mechanism, potentially influencing its efficiency compared to the sulfate counter-ion in CAS.
Experimental Protocol: Deprotection of N-(p-Ethoxyphenyl)-2-azetidinones with CAN
-
Dissolve the N-(p-ethoxyphenyl)-2-azetidinone (1 equivalent) in acetonitrile.
-
Prepare a solution of ceric ammonium nitrate (2.8 equivalents) in water.
-
Add the CAN solution to the solution of the β-lactam at room temperature with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the product by chromatography to yield the N-unsubstituted β-lactam.[11]
Signaling Pathway: Oxidative Deprotection of PMB Ether
Caption: Mechanism of PMB ether deprotection by CAN.
Conclusion: Making the Right Choice
Both ceric ammonium nitrate and ceric ammonium sulfate are powerful and versatile one-electron oxidizing agents with broad applications in organic synthesis.
-
Ceric Ammonium Nitrate (CAN) is more extensively studied and documented in the literature. It exhibits excellent reactivity in a variety of transformations and is often the go-to reagent for reactions like the synthesis of quinoxalines and the deprotection of electron-rich benzyl ethers. Its high solubility in water and polar organic solvents like acetonitrile makes it convenient to use.
-
Ceric Ammonium Sulfate (CAS) , while less frequently cited in the context of general organic synthesis, demonstrates high efficiency in specific applications, such as the electrochemical oxidation of benzyl alcohol. Its lower redox potential compared to CAN might offer a degree of selectivity in certain cases. However, its solubility characteristics can be a limiting factor, often requiring the use of acidic aqueous media or mixed solvent systems.
Ultimately, the choice between CAN and CAS will depend on the specific requirements of the reaction, including the substrate, desired product, reaction conditions, and cost-effectiveness. This guide provides a foundational understanding to aid researchers in making an informed decision, and further exploration of the primary literature is encouraged for specific and novel applications.
References
- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. AMMONIUM CERIUM(IV) SULFATE | 7637-03-8 [amp.chemicalbook.com]
- 5. ijarr.org [ijarr.org]
- 6. imedpub.com [imedpub.com]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cerium (IV) Salts as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cerium (IV) salts have emerged as versatile and powerful catalysts in a myriad of organic transformations, primarily owing to the high oxidizing potential of the Ce(IV) ion and its ability to participate in single-electron transfer processes. This guide provides a comparative analysis of the catalytic performance of three common cerium (IV) salts: Ceric Ammonium Nitrate (CAN), Cerium (IV) Sulfate, and Cerium (IV) Triflate. The comparison focuses on their application in the oxidation of alcohols, a fundamental reaction in organic synthesis, with supporting experimental data and detailed protocols.
Performance Comparison of Cerium (IV) Catalysts
The catalytic efficacy of cerium (IV) salts can be significantly influenced by the nature of the counter-ion, which affects the catalyst's solubility, Lewis acidity, and overall reactivity. The following tables summarize the performance of different cerium (IV) salts in the oxidation of benzyl (B1604629) alcohol and cyclohexanol (B46403), providing a quantitative comparison of their catalytic activity.
Table 1: Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde (B42025)
| Catalyst | Oxidant | Solvent | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) | Air | Acetonitrile | 35 | - | - | 55 | [1] |
| Cerium (IV) Sulfate | Air | Acetonitrile | 35 | - | - | <40 | [1] |
| Cerium (IV) Triflate | Air | Acetonitrile | 35 | - | - | <40 | [1] |
Note: The data presented is from a photocatalyzed aerobic oxidation. Direct comparative data for conventional thermal oxidation is limited.
Table 2: Catalytic Oxidation of Cyclohexanol to Cyclohexanone
| Catalyst | Oxidant | Solvent | Reaction Time | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) | Nitric Acid | Aqueous | - | High | [2] |
| Cerium (IV) Sulfate | - | Aqueous Sulfuric Acid | - | - | [3] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of catalytic methods. Below are representative protocols for the oxidation of alcohols using different cerium (IV) salts.
Protocol 1: Oxidation of Benzyl Alcohol using Ceric Ammonium Nitrate (CAN)
This protocol describes the synthesis of benzaldehyde through the oxidation of benzyl alcohol using CAN.
Materials:
-
Benzyl alcohol
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
-
Sodium Bicarbonate (NaHCO₃)
-
Blue LED light source
Procedure:
-
To a reaction vessel, add benzyl alcohol (1 mmol), CAN (10 mol %), and NaHCO₃ (10 mol %) in acetonitrile.
-
Irradiate the mixture with a blue LED at 50 °C for 35 hours under an air atmosphere.[1]
-
Upon completion, the reaction mixture is worked up by standard procedures to isolate the benzaldehyde product.
Protocol 2: Oxidation of Cyclohexanol
This protocol provides a general method for the oxidation of cyclohexanol to cyclohexanone.
Materials:
-
Cyclohexanol
-
Cerium (IV) salt (e.g., Ceric Ammonium Nitrate or Cerium (IV) Sulfate)
-
Appropriate acidic aqueous solvent (e.g., Nitric Acid for CAN, Sulfuric Acid for Cerium (IV) Sulfate)[2][3]
Procedure:
-
In a reaction flask, dissolve cyclohexanol in the acidic aqueous solvent.
-
Add the cerium (IV) salt catalyst to the solution.
-
Stir the reaction mixture at a specified temperature for a designated period.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by distillation or chromatography to obtain pure cyclohexanone.
Mechanistic Insights and Visualizations
The catalytic action of cerium (IV) salts in alcohol oxidation generally proceeds through a single-electron transfer mechanism, involving the formation of radical intermediates.[4][5] The Ce(IV) ion is reduced to Ce(III) during the process.[6]
Catalytic Cycle for Alcohol Oxidation
The following diagram illustrates a generalized catalytic cycle for the cerium-catalyzed oxidation of an alcohol.
References
- 1. Cerium-photocatalyzed aerobic oxidation of benzylic alcohols to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on Oxidation of Alcohols by Cerium (IV)-Dimer in Aqueous Nitric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Validation of Cerimetric Methods for Drug Assay
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the selection of an appropriate analytical method is paramount to ensure the quality, safety, and efficacy of drug products. While High-Performance Liquid Chromatography (HPLC) is often considered the gold standard, classical methods like cerimetric titration continue to offer a simple, cost-effective, and reliable alternative for the assay of certain drugs. This guide provides an objective comparison of the validation of a cerimetric method with a modern chromatographic technique, supported by experimental data, to aid researchers in making informed decisions for their analytical needs.
Performance Comparison: Cerimetric Titration vs. High-Performance Liquid Chromatography
This comparison focuses on the assay of Ethionamide, a second-line antitubercular drug. The data presented is a synthesis from published validation studies for a cerimetric method and a reverse-phase HPLC (RP-HPLC) method.
| Validation Parameter | Cerimetric Titration | RP-HPLC |
| Linearity Range | 1.0–8.0 mg | 5-30 µg/mL |
| Correlation Coefficient (r²) | Not specified in titrimetry | 0.999 |
| Accuracy (% Recovery) | 98.6% - 101.5% | 99.2% - 100.8% |
| Precision (% RSD) | ||
| - Intraday | ≤ 1.5% | ≤ 0.8% |
| - Interday | ≤ 1.8% | ≤ 1.2% |
| Limit of Detection (LOD) | Not applicable for titrimetry | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 mg | 0.3 µg/mL |
| Specificity | Susceptible to interference from other reducing agents | High, separates drug from impurities and excipients |
The Underlying Principles: A Glimpse into the Methodologies
Cerimetric titration is a redox titration method where a cerium(IV) salt, a strong oxidizing agent, is used as the titrant. The endpoint is typically detected using a redox indicator like ferroin (B110374), which exhibits a sharp color change. In the context of drug assays, the drug substance is oxidized by a known excess of cerium(IV) sulfate (B86663), and the unreacted Ce(IV) is then back-titrated with a standard solution of a reducing agent, such as ferrous ammonium (B1175870) sulfate.
In contrast, HPLC is a powerful separation technique. For a drug assay, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector then measures the amount of the drug eluting from the column, allowing for precise quantification.
Experimental Protocols
Cerimetric Assay of Ethionamide
This protocol is based on a back-titration method.
1. Reagents and Solutions:
-
Cerium(IV) Sulfate Solution (0.01 M): Dissolve an accurately weighed amount of cerium(IV) sulfate in 0.5 M sulfuric acid.
-
Ferrous Ammonium Sulfate (FAS) Solution (0.01 M): Dissolve an accurately weighed amount of ferrous ammonium sulfate in distilled water containing a small amount of sulfuric acid.
-
Ferroin Indicator: A solution of 1,10-phenanthroline (B135089) and ferrous sulfate.
-
Sulfuric Acid (2 M): Prepare by diluting concentrated sulfuric acid.
2. Standard Drug Solution Preparation:
-
Accurately weigh and dissolve a suitable amount of pure Ethionamide in a known volume of a suitable solvent.
3. Assay Procedure:
-
Pipette a known volume of the standard drug solution into a conical flask.
-
Add a measured excess of the standard 0.01 M Cerium(IV) sulfate solution and 5 mL of 2 M sulfuric acid.
-
Allow the reaction to proceed for a specified time (e.g., 5-10 minutes) at room temperature.
-
Add a few drops of ferroin indicator.
-
Titrate the unreacted Cerium(IV) sulfate with the standard 0.01 M FAS solution until the color changes from greenish-blue to reddish-brown.
-
Perform a blank titration under the same conditions without the drug.
-
Calculate the amount of drug using the difference in the volume of FAS consumed for the blank and the sample.
RP-HPLC Assay of Ethionamide
This protocol outlines a general procedure for the quantitative analysis of Ethionamide.
1. Reagents and Mobile Phase:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) Buffer (pH adjusted): Prepare a buffer solution of appropriate molarity and adjust the pH.
-
Mobile Phase: A filtered and degassed mixture of the phosphate buffer and acetonitrile in a specified ratio.
2. Standard Solution Preparation:
-
Prepare a stock solution of Ethionamide reference standard of a known concentration in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
3. Sample Solution Preparation:
-
Accurately weigh and dissolve the drug product (e.g., powdered tablets) in the mobile phase to obtain a solution of a known concentration.
-
Filter the solution through a 0.45 µm membrane filter before injection.
4. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 20 µL.
-
Detection: UV detector at a specified wavelength.
-
Temperature: Ambient or a controlled temperature.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the drug in the sample solution from the calibration curve.
Visualizing the Workflow
To better understand the logical flow of a cerimetric drug assay validation, the following diagram illustrates the key steps involved.
Caption: Workflow for the validation of a cerimetric drug assay method.
Conclusion
The validation data reveals that both the cerimetric and HPLC methods are suitable for the assay of Ethionamide, each with its own set of advantages. The cerimetric method, being a titrimetric analysis, is simple, rapid, and does not require expensive instrumentation, making it a valuable tool for quality control in settings with limited resources. However, its specificity can be a limitation if other reducing agents are present in the sample matrix.
On the other hand, the HPLC method demonstrates superior sensitivity (lower LOD and LOQ) and specificity, enabling the separation and quantification of the active pharmaceutical ingredient even in the presence of impurities and degradation products. This makes it the method of choice for stability studies and for the analysis of complex formulations.
Ultimately, the choice between a cerimetric method and an HPLC method will depend on the specific requirements of the analysis, including the nature of the sample, the available resources, and the regulatory context. This guide provides the foundational data and understanding to assist researchers in making a well-informed decision.
A Comparative Guide to Inter-Laboratory Performance of Cerium Ammonium Sulfate Titration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cerium ammonium (B1175870) sulfate (B86663) titration method with other analytical techniques, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs. The guide details the experimental protocol for cerium ammonium sulfate titration and presents a comparative analysis of its performance against alternative methods.
Comparative Performance Data
| Analyte | Method | Concentration Range | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Iron (II) | This compound Titration | - | - | - | [1] |
| Iron (II) | Spectrophotometry (1,10-phenanthroline) | - | - | - | [1] |
| Iron (II) | Potentiometric Titration (K2Cr2O7) | - | - | - | [1] |
| Dihydroartemisinin | This compound Titration (Direct) | 2-20 mg/ml | - | - | [2] |
| Dihydroartemisinin | This compound Titration (Back) | 1-15 mg/ml | - | - | [2] |
| Dihydroartemisinin | Spectrophotometry | 1.0-10 µg/ml | - | - | [2] |
| Ethionamide | Cerium (IV) Sulphate Titration (Back) | 1.0–8.0 mg | 99.8 - 100.5 | < 1.0 | [3] |
| Ethionamide | Spectrophotometry | 0.5–5.0 µg/mL | 99.7 - 100.6 | < 1.5 | [3] |
| Cerium | Cerimetric Titration | - | - | - | [4][5] |
| Cerium | Iodometric Titration | - | - | - | [4][5] |
| Cerium | Iodo-Potentiometric Titration | - | - | - | [4][5] |
Note: Specific recovery and RSD values were not available in all cited abstracts. The table indicates the methods compared in the respective studies.
Experimental Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study of an analytical method like this compound titration.
Inter-laboratory comparison workflow.
Detailed Experimental Protocol: this compound Titration
This protocol outlines the standardized procedure for performing a this compound titration, typically used for the assay of reducing agents. The method described here is for the standardization of the this compound solution using arsenic trioxide as a primary standard.
1. Preparation of 0.1 M Ceric Ammonium Sulfate Solution
-
Dissolve approximately 65 g of ceric ammonium sulfate in a mixture of 30 ml of sulfuric acid and 500 ml of water, with gentle heating.
-
After cooling, filter the solution if it is turbid.
-
Dilute the solution to 1000 ml with water.
2. Standardization against Arsenic Trioxide
-
Accurately weigh about 0.2 g of arsenic trioxide (previously dried at 105°C for 1 hour) and transfer it to a 500 ml conical flask.[4]
-
Add 25 ml of an 8.0% w/v solution of sodium hydroxide (B78521) and swirl to dissolve the arsenic trioxide.[4]
-
Add 100 ml of water and mix.[4]
-
Carefully add 30 ml of dilute sulfuric acid.[4]
-
Add 0.15 ml of osmic acid solution (as a catalyst) and 0.1 ml of ferroin (B110374) sulfate solution (as an indicator).[4]
-
Titrate with the prepared ceric ammonium sulfate solution. The endpoint is reached when the pink color of the indicator changes to a very pale blue.[4] The titrant should be added slowly as the endpoint is approached.
3. Calculation of Molarity
The molarity of the ceric ammonium sulfate solution can be calculated using the following formula:
Molarity (M) = (mass of As₂O₃ in g) / (Volume of Ceric Ammonium Sulfate in L × 0.04946 g/mmol )
Where 0.04946 is the milliequivalent weight of arsenic trioxide.[4]
Signaling Pathway of the Titration Reaction
The following diagram illustrates the key chemical transformations occurring during the this compound titration of a reducing agent, exemplified by the standardization with arsenic trioxide.
Redox reactions in the titration.
Conclusion
This compound titration is a robust and reliable analytical method with several advantages, including the stability of the titrant solution.[6] As demonstrated in comparative studies, its performance is often comparable to other titrimetric and instrumental methods.[1][2][3] The choice of analytical method will ultimately depend on the specific application, required sensitivity, and the nature of the sample matrix. This guide provides the necessary information to make an informed decision and to properly implement the this compound titration method in a laboratory setting.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ricca Chemical - Ceric Sulfate [riccachemical.com]
Ceric Ammonium Sulfate: A Superior Oxidizing Agent for Research and Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and analysis, the choice of an oxidizing agent is pivotal to the success of a reaction. Among the plethora of options, ceric ammonium (B1175870) sulfate (B86663) (CAS), (NH₄)₄Ce(SO₄)₄·2H₂O, emerges as a highly effective and versatile reagent. This guide provides an objective comparison of ceric ammonium sulfate with other common oxidizing agents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their laboratory and developmental needs.
Key Advantages of Ceric Ammonium Sulfate
Ceric ammonium sulfate, a powerful one-electron oxidizing agent, offers several distinct advantages over traditional oxidants like potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇).[1] Its high oxidizing potential (approximately +1.44V) makes it suitable for a wide array of redox reactions.[2]
One of the most significant benefits of ceric ammonium sulfate is the exceptional stability of its solutions.[1][3] Unlike potassium permanganate, which can decompose in the presence of light and is unstable in hydrochloric acid solutions, ceric ammonium sulfate solutions exhibit remarkable stability, even when heated, ensuring consistent and reliable results over time.[1] This stability makes it an ideal titrant in quantitative analysis.[3]
Furthermore, the reduction of the yellow Ce⁴⁺ ion to the colorless Ce³⁺ ion provides a clear visual endpoint in titrations without the need for an external indicator, although indicators like ferroin (B110374) can be used for enhanced precision.[1] This is in contrast to the intensely colored permanganate ion, which can obscure the meniscus in volumetric glassware.[1] The reactions involving ceric ammonium sulfate are generally clean and do not produce toxic byproducts, contributing to a safer laboratory environment.[4]
In organic synthesis, ceric ammonium sulfate is a valuable tool for the oxidation of a variety of functional groups, including the conversion of alcohols to carbonyl compounds.[5] Its applications extend to the synthesis of pharmaceutical intermediates, streamlining the production of active pharmaceutical ingredients.[6]
Comparative Performance Data
The following tables summarize the key performance indicators of ceric ammonium sulfate in comparison to other common oxidizing agents.
| Oxidizing Agent | Standard Redox Potential (V) | Stability in Acidic Solution | Usable in HCl Solution | Color Change (Oxidized → Reduced) |
| Ceric Ammonium Sulfate (Ce⁴⁺/Ce³⁺) | ~1.44 | High | Yes | Yellow → Colorless |
| Potassium Permanganate (MnO₄⁻/Mn²⁺) | 1.51 | Moderate (light sensitive) | No (oxidizes Cl⁻) | Purple → Colorless |
| Potassium Dichromate (Cr₂O₇²⁻/Cr³⁺) | 1.33 | High | Yes (with caution) | Orange → Green |
Table 1: General Properties of Common Oxidizing Agents.
Experimental Data: Oxidation of Benzyl (B1604629) Alcohol
The efficacy of ceric ammonium sulfate in organic synthesis is demonstrated in the aerobic oxidation of alcohols. A highly efficient method utilizing a combination of (2,2,6,6-tetramethylpiperidinyloxyl) (TEMPO) and ceric ammonium nitrate (B79036) (CAN), a related cerium(IV) salt, showcases excellent yields and short reaction times.
| Substrate | Product | Yield (%) |
| Benzyl alcohol | Benzaldehyde | >90 |
| Allylic alcohols | Corresponding aldehydes/ketones | >80 |
Table 2: Yields for the Aerobic Oxidation of Alcohols using a TEMPO/CAN Catalytic System.[7]
Experimental Protocols
Preparation and Standardization of 0.1 M Ceric Ammonium Sulfate Solution
This protocol is suitable for preparing a standardized solution for titrimetric analysis.
Preparation:
-
Weigh 65 g of ceric ammonium sulfate.
-
In a beaker, mix 30 ml of concentrated sulfuric acid and 500 ml of deionized water.
-
With gentle heating and stirring, dissolve the ceric ammonium sulfate in the acid solution.
-
Allow the solution to cool to room temperature.
-
Filter the solution if it is turbid.
-
Transfer the clear solution to a 1000 ml volumetric flask and dilute to the mark with deionized water.
Standardization:
-
Accurately weigh approximately 0.2 g of arsenic trioxide (As₂O₃), previously dried at 105°C for one hour, and transfer it to a 500 ml conical flask.
-
Add 25 ml of an 8.0% w/v sodium hydroxide (B78521) solution and swirl to dissolve the arsenic trioxide.
-
Add 100 ml of deionized water and mix.
-
Carefully add 30 ml of dilute sulfuric acid.
-
Add 0.15 ml of osmic acid solution (catalyst) and 0.1 ml of ferroin sulfate solution (indicator).
-
Titrate with the prepared ceric ammonium sulfate solution until the pink color of the indicator changes to a pale blue. The titration should be performed slowly near the endpoint.
-
Calculate the molarity of the ceric ammonium sulfate solution. 1 ml of 0.1 M ceric ammonium sulfate is equivalent to 0.004946 g of As₂O₃.[8]
Aerobic Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol demonstrates the use of a cerium(IV) salt in a catalytic oxidation reaction.
Procedure:
-
In a round-bottom flask, dissolve the benzyl alcohol, a catalytic amount of ceric ammonium nitrate (CAN), and TEMPO in acetonitrile.
-
Heat the reaction mixture under a continuous stream of oxygen (O₂).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using silica (B1680970) gel chromatography to obtain benzaldehyde.[7]
Reaction Mechanism and Workflow
The oxidizing action of ceric ammonium sulfate involves the reduction of Ce(IV) to Ce(III). In the case of alcohol oxidation, the reaction can proceed through the formation of an intermediate complex. The following diagram illustrates a catalytic cycle for the aerobic oxidation of an alcohol using a TEMPO/CAN system.
Catalytic cycle for the aerobic oxidation of alcohols.
References
- 1. Ricca Chemical - Ceric Sulfate [riccachemical.com]
- 2. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 3. info.gfschemicals.com [info.gfschemicals.com]
- 4. Principles and applications of Cerimetry - Pharmacy Infoline [pharmacyinfoline.com]
- 5. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 6. The stability of ceric ammonium sulfate in dilute sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient Aerobic Oxidation of Alcohols to Aldehydes and Ketones with TEMPO/Ceric Ammonium Nitrate as Catalysts [organic-chemistry.org]
- 8. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
A Comparative Guide: Spectrophotometric vs. Titrimetric Determination of Analytes with Cerium (IV)
For Researchers, Scientists, and Drug Development Professionals
The quantitative determination of active pharmaceutical ingredients (APIs) and other analytes is a cornerstone of drug development and quality control. Cerium (IV) sulfate (B86663) is a versatile oxidizing agent that can be employed for the assay of a wide range of compounds. This guide provides an objective comparison of two common analytical techniques utilizing cerium (IV): spectrophotometry and titrimetry. We will delve into the principles, experimental protocols, and performance characteristics of each method, supported by experimental data to aid researchers in selecting the most suitable approach for their specific analytical needs.
Principle of the Methods
Both spectrophotometric and titrimetric methods using cerium (IV) are based on its strong oxidizing properties. Cerium (IV) is a potent oxidizing agent, particularly in acidic media, with a high redox potential (Eº = +1.44 V in 1 M H₂SO₄). This allows for the oxidation of a wide variety of organic and inorganic analytes.
Titrimetric Determination (Cerimetry): This is a type of redox titration where a standard solution of cerium (IV) sulfate is used as the titrant. The analyte is oxidized by the cerium (IV), which is itself reduced to cerium (III). The endpoint of the titration, which is the point of complete reaction, can be detected visually using a redox indicator, such as ferroin (B110374), or instrumentally by potentiometry.[1][2] In many cases, a back-titration approach is employed. Here, a known excess of cerium (IV) is added to the analyte solution, and the unreacted cerium (IV) is then titrated with a standard solution of a reducing agent, such as ferrous ammonium (B1175870) sulfate.[3][4][5][6][7][8]
Spectrophotometric Determination: This method relies on measuring the absorbance of a colored species. There are two main approaches for the spectrophotometric determination of analytes using cerium (IV):
-
Direct Spectrophotometry: This involves the formation of a colored complex between the analyte and cerium (IV) or the measurement of the absorbance of a colored product formed from the oxidation of the analyte.[9][10][11]
-
Indirect Spectrophotometry: This is a more common approach where a known excess of cerium (IV) is added to the analyte. The unreacted cerium (IV) is then reacted with a chromogenic agent (a substance that forms a colored compound) to produce a colored solution. The absorbance of this solution is measured, and the concentration of the analyte is determined by the decrease in the amount of cerium (IV) that reacted with the chromogenic agent.[12][13][14][15]
Quantitative Data Comparison
The choice between spectrophotometric and titrimetric methods often depends on the required sensitivity, concentration range, and the nature of the analyte. The following tables summarize key performance parameters from studies determining various drug substances using both techniques with cerium (IV).
| Analyte | Method | Linearity Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Ketotifen Fumarate | Titrimetry | 2–18 mg | - | - | - | [3][4][5][6] |
| Spectrophotometry (Method B) | 0.4–8.0 µg/mL | 4.0 × 10⁴ | - | - | [3][4][6] | |
| Spectrophotometry (Method C) | 0.4–10.0 µg/mL | 3.7 × 10⁴ | - | - | [3][4][6] | |
| Ethionamide | Titrimetry | 1.0–8.0 mg | - | - | - | [8] |
| Spectrophotometry | 0.5–5.0 µg/mL | 2.66 × 10⁴ | 0.013 µg/mL | 0.043 µg/mL | [8] | |
| Norfloxacin | Potentiometric Titration | 20.00–1000 µg/mL | - | - | 20 µg/mL | [16] |
| Tofisopam | Spectrophotometry | 2-12 µg/mL | - | - | - | [17] |
| Spectrofluorimetry | 2-12 µg/mL | - | - | - | [17] |
Experimental Protocols
Below are detailed methodologies for the titrimetric and spectrophotometric determination of an analyte using cerium (IV), based on common procedures found in the literature.
Titrimetric Determination of an Analyte (Back-Titration)
This protocol is a generalized procedure for the determination of a drug substance via back-titration with cerium (IV) and ferrous ammonium sulfate (FAS).
1. Reagent Preparation:
-
Cerium (IV) Sulfate Solution (0.01 M): Dissolve an accurately weighed amount of cerium (IV) sulfate in 0.5 M sulfuric acid with gentle heating. Standardize the solution against a primary standard like sodium oxalate (B1200264) or by using a standardized ferrous ammonium sulfate solution.[8][18]
-
Ferrous Ammonium Sulfate (FAS) Solution (0.01 M): Dissolve an accurately weighed amount of FAS in distilled water containing a small amount of sulfuric acid to prevent hydrolysis.
-
Ferroin Indicator: Prepare a solution of 1,10-phenanthroline (B135089) and ferrous sulfate in distilled water.
-
Sulfuric Acid (2 M): Prepare by diluting concentrated sulfuric acid with distilled water.
2. Assay Procedure:
-
Accurately weigh a quantity of the analyte and dissolve it in a suitable solvent.
-
Transfer a known volume of the analyte solution into a conical flask.
-
Add a measured excess of the standardized 0.01 M cerium (IV) sulfate solution and 5 mL of 2 M sulfuric acid.[8]
-
Allow the reaction to proceed for a specified time (e.g., 5-10 minutes) at room temperature.[3][4][5][8]
-
Add a few drops of ferroin indicator to the solution.
-
Titrate the unreacted cerium (IV) with the standardized 0.01 M FAS solution until the color changes from the yellowish-green of the cerium (IV) complex to the reddish-brown of the ferroin endpoint.[8]
-
Perform a blank titration under the same conditions without the analyte.
-
Calculate the amount of analyte using the difference in the volume of FAS consumed for the blank and the sample.
Spectrophotometric Determination of an Analyte (Indirect Method)
This protocol describes a general indirect spectrophotometric method for the determination of a drug substance.
1. Reagent Preparation:
-
Cerium (IV) Sulfate Solution (e.g., 100 µg/mL): Prepare a stock solution of cerium (IV) sulfate in 0.5 M sulfuric acid and dilute to the desired concentration.[8]
-
Chromogenic Agent Solution (e.g., Amaranth dye, o-dianisidine): Prepare a solution of the chromogenic agent in a suitable solvent.[8][12]
-
Analyte Standard Solution: Prepare a stock solution of the pure analyte and dilute to prepare a series of standard solutions of known concentrations.
2. Assay Procedure:
-
Pipette aliquots of the standard or sample analyte solutions into a series of volumetric flasks.
-
Add a known excess of the cerium (IV) sulfate solution to each flask.
-
Allow the reaction to proceed for a specified time.
-
Add the chromogenic agent solution to each flask and dilute to the mark with a suitable solvent.
-
Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance (λmax) against a reagent blank.[12]
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the logical steps for each method.
Caption: Workflow for Titrimetric Determination.
Caption: Workflow for Spectrophotometric Determination.
Conclusion: Choosing the Right Method
Both spectrophotometric and titrimetric methods offer reliable and accurate means for the determination of various analytes using cerium (IV).
Titrimetric methods are often preferred for the analysis of bulk drug substances and in situations where high precision is required for higher concentration ranges. They are generally less susceptible to interference from colored or turbid solutions. However, they can be more time-consuming and may require larger amounts of sample and reagents.
Spectrophotometric methods excel in terms of sensitivity, making them ideal for the determination of low concentrations of analytes, such as in pharmaceutical formulations. They are typically faster and can be easily automated for high-throughput analysis. However, they can be prone to interference from other substances that absorb at the same wavelength.
The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the concentration of the analyte, the nature of the sample matrix, the required sensitivity and precision, and the available instrumentation. This guide provides the foundational information to make an informed decision for your analytical challenges.
References
- 1. Principles and applications of Cerimetry - Pharmacy Infoline [pharmacyinfoline.com]
- 2. Cerimetry - Wikipedia [en.wikipedia.org]
- 3. [PDF] Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric determination of cerium(IV) using a phenothiazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. Spectrophotometric Determination of Cerium(IV) Using a Phenothiazine Derivative | Semantic Scholar [semanticscholar.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. iosrjournals.org [iosrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. iosrjournals.org [iosrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
- 18. mt.com [mt.com]
A Comparative Guide to the Electrochemical Behavior of the Ce(IV)/Ce(III) Redox Couple in Diverse Acidic Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of the Ce(IV)/Ce(III) redox couple in various acidic media, namely sulfuric acid (H₂SO₄), nitric acid (HNO₃), perchloric acid (HClO₄), and methanesulfonic acid (CH₃SO₃H). The selection of the supporting electrolyte profoundly influences the redox potential, reaction kinetics, and stability of the cerium species, impacting its applications in areas ranging from redox flow batteries to organic synthesis and analytical chemistry. This document summarizes key quantitative data, details experimental protocols, and visualizes influential factors to aid in the selection of the optimal medium for specific applications.
Comparative Electrochemical Data
The electrochemical parameters of the Ce(IV)/Ce(III) redox couple are significantly affected by the nature and concentration of the acidic medium due to complexation of the cerium ions, particularly Ce(IV), with the anions of the acid.[1][2] The following tables summarize the formal potentials (E°'), diffusion coefficients (D), and heterogeneous electron transfer rate constants (k⁰) reported in the literature for different media.
| Medium | Concentration | Formal Potential (E°' vs. SHE) | Notes | Reference(s) |
| Sulfuric Acid (H₂SO₄) | 1.0 M | 1.44 V | Formal potential decreases with increasing H₂SO₄ concentration. | [3] |
| 0.1 M - 2.0 M | Shifts to more noble potential, then to base potential with increasing concentration. | [4] | ||
| Not Specified | 1.22 V | Measured using a platinum electrode. | [5] | |
| Nitric Acid (HNO₃) | 1.0 M - 6.0 M | ~1.61 V (in 1 M) | Formal potential is largely independent of HNO₃ and proton concentration. | [3][4] |
| Not Specified | 1.34 - 1.38 V (vs. Ag/AgCl) | Kinetics are significantly promoted by increasing HNO₃ concentration. | [6] | |
| Perchloric Acid (HClO₄) | 1.0 M | 1.70 V | The highest reported formal potential among common acids. | [3] |
| 8.0 M | 1.87 V | Ce(IV) exists as a hydrated ion, [Ce(H₂O)n]⁴⁺, in concentrated HClO₄. | [7][8] | |
| 6.5 M (at -5 °C) | 1.755 V | [9] | ||
| Methanesulfonic Acid (CH₃SO₃H) | 1.0 M | Not explicitly stated, but quasi-reversible behavior observed. | Offers good solubility for both Ce(III) and Ce(IV). | [9] |
| Mixed Acid (H₂SO₄ + CH₃SO₃H) | 1.0 M MSA + 0.8 M H₂SO₄ | Not explicitly stated, but improved reversibility and higher current response compared to single acids. | This mixture is considered optimal for some applications due to enhanced electrochemical activity. |
| Medium | Species | Diffusion Coefficient (D in cm²/s) | Notes | Reference(s) |
| Sulfuric Acid (H₂SO₄) | Ce(III) | 8.45 x 10⁻⁵ | Determined by cyclic voltammetry. | [5] |
| Ce(IV) | 4.05 x 10⁻⁵ | The difference in D values reflects different states of complexation. | [5] | |
| Ce(IV)-F complex | 3.04 x 10⁻⁵ (anodic), 3.10 x 10⁻⁵ (cathodic) | [5] | ||
| Nitric Acid (HNO₃) | Ce(III) | 1.12 x 10⁻⁵ | In 4 M HNO₃. | |
| Methanesulfonic Acid (CH₃SO₃H) | Ce(IV) | 5.89 x 10⁻⁶ | [9] | |
| Ce(III) | 0.5 x 10⁻⁶ |
| Medium | Heterogeneous Rate Constant (k⁰ in cm/s) | Notes | Reference(s) |
| Sulfuric Acid (H₂SO₄) | 3.50 x 10⁻³ | The electrochemical process is quasi-reversible. | [5] |
| 1.43 x 10⁻⁴ | [2] | ||
| Nitric Acid (HNO₃) | Increases with proton concentration. | The kinetics of the Ce(III)/Ce(IV) couple are rapid in high concentrations of nitric acid. | [4] |
| Methanesulfonic Acid (CH₃SO₃H) | 3.06 x 10⁻⁴ | The redox reaction is quasi-reversible. | [9] |
Experimental Protocols
The data presented in this guide are primarily derived from cyclic voltammetry (CV) experiments. Below is a generalized protocol for conducting such studies on the Ce(IV)/Ce(III) redox couple.
1. Preparation of Solutions:
-
Stock solutions of Ce(III) and Ce(IV) salts (e.g., cerium(III) sulfate, cerium(IV) sulfate, cerium(III) nitrate) are prepared in the desired acidic medium (H₂SO₄, HNO₃, HClO₄, or CH₃SO₃H) at a specific concentration.
-
All solutions should be prepared using deionized water with high resistivity (>18 MΩ/cm).[5]
-
The solutions are typically purged with an inert gas (e.g., nitrogen or argon) for a sufficient period (e.g., 15-20 minutes) prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.
2. Electrochemical Cell Setup:
-
A standard three-electrode system is employed.[5]
-
Working Electrode: A platinum (Pt) or glassy carbon (GC) electrode is commonly used. The electrode surface should be polished to a mirror finish with alumina (B75360) slurry and cleaned thoroughly before each experiment.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically used. A salt bridge may be necessary to prevent contamination of the analyte solution.
-
Counter (Auxiliary) Electrode: A platinum wire or graphite (B72142) rod with a large surface area is used as the counter electrode.
-
3. Cyclic Voltammetry Measurement:
-
The electrochemical cell is filled with the deoxygenated cerium solution.
-
The potential of the working electrode is scanned linearly from an initial potential to a vertex potential and then back to the initial potential. The potential range is chosen to encompass the redox events of the Ce(IV)/Ce(III) couple.
-
The scan rate (ν) is a critical parameter and is typically varied (e.g., from 10 to 200 mV/s) to investigate the kinetics of the electrode reaction.
-
The current response is recorded as a function of the applied potential, resulting in a cyclic voltammogram.
4. Data Analysis:
-
Formal Potential (E°'): Estimated as the midpoint of the anodic and cathodic peak potentials (Epa and Epc).
-
Diffusion Coefficient (D): Calculated from the slope of the plot of peak current (ip) versus the square root of the scan rate (ν¹/²) using the Randles-Sevcik equation.[5]
-
Heterogeneous Rate Constant (k⁰): Can be estimated using various methods, such as the Nicholson method, which relates k⁰ to the separation of the anodic and cathodic peak potentials (ΔEp).
Visualizing Key Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the factors influencing the electrochemical behavior of the Ce(IV)/Ce(III) redox couple.
Caption: Experimental workflow for electrochemical studies of the Ce(IV)/Ce(III) redox couple.
Caption: Factors influencing the electrochemical properties of the Ce(IV)/Ce(III) redox couple.
Concluding Remarks
The electrochemical behavior of the Ce(IV)/Ce(III) redox couple is highly dependent on the composition of the electrolyte. Perchloric acid offers the highest formal potential, which is advantageous for applications requiring strong oxidizing power. However, the kinetics in this medium are not as well-characterized as in other acids. Sulfuric acid and nitric acid provide a balance of favorable kinetics and redox potential, with the choice between them often depending on the specific reaction conditions and desired outcome. Methanesulfonic acid and mixed acid systems are emerging as promising alternatives, offering enhanced solubility and improved electrochemical performance. This guide serves as a foundational resource for researchers to make informed decisions when selecting an appropriate medium for their studies and applications involving the Ce(IV)/Ce(III) redox couple.
References
- 1. echem101.gamry.com [echem101.gamry.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the formal potential of the cerium(IV)–cerium(III) couple at –5 °C in 6.5 mol kg–1 HClO4 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. OXIDATION POTENTIAL OF THE Ce(III)-Ce(IV) COUPLE AS A FUNCTION OF TEMPERATURE IN PERCHLORIC ACID SOLUTIONS--THERMODYNAMIC PROPERTIES (thesis) (Technical Report) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cerium Ammonium Sulfate: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of cerium ammonium (B1175870) sulfate (B86663), a common oxidizing agent. Following these procedures will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for cerium ammonium sulfate.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling and disposal steps should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1]
Disposal Plan: Precipitation of Cerium Hydroxide (B78521)
The primary method for treating waste containing this compound in a laboratory setting is through chemical precipitation. This process converts the soluble cerium salt into an insoluble cerium hydroxide, which can then be separated from the liquid waste. The acidic nature of the this compound solution must also be neutralized.[3]
It is critical to handle this process with care, as violent reactions can occur with strong alkalis.[3] The overall goal is to adjust the pH of the waste solution to precipitate the cerium and neutralize the acid.
Key Experimental Protocol:
The following is a detailed methodology for the precipitation of cerium from an aqueous waste solution of this compound.
-
Preparation :
-
Ensure all necessary PPE is in use.
-
Work in a designated waste treatment area, preferably within a chemical fume hood.
-
Have a spill kit readily available.
-
-
Dilution :
-
If the waste solution is concentrated, slowly and carefully dilute it with water in a large, appropriate chemical waste container. This helps to control the heat generated during neutralization.
-
-
Neutralization and Precipitation :
-
While stirring the diluted waste solution, slowly add a 1 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium carbonate (Na₂CO₃).[4]
-
Monitor the pH of the solution continuously using a pH meter or pH paper.
-
As the base is added, cerium hydroxide will begin to precipitate out of the solution as a solid.
-
Continue adding the base until the pH of the solution is between 7 and 8 to ensure complete precipitation of the cerium hydroxide.
-
-
Separation :
-
Allow the solid precipitate to settle to the bottom of the container. This may take some time.
-
Once the supernatant (the liquid above the solid) is clear, carefully decant it.
-
Alternatively, the precipitate can be separated by filtration using a Buchner funnel and filter paper.
-
-
Final Disposal :
-
Supernatant : Check the pH of the decanted liquid. If it is within the locally permitted range for drain disposal (typically between 6 and 9), it can be flushed down the drain with copious amounts of water. Always check your institution's specific guidelines.
-
Precipitate : The solid cerium hydroxide is considered hazardous waste. It should be collected in a clearly labeled hazardous waste container.
-
Arrange for the disposal of the solid waste through your institution's environmental health and safety office or a licensed professional waste disposal service.[5][6]
-
Quantitative Data Summary
While specific quantitative parameters can vary based on the concentration of the this compound waste, the following table provides a general guideline for the precipitation process.
| Parameter | Value/Range | Notes |
| Neutralizing Agent Concentration | 1 M NaOH or Saturated Na₂CO₃ | A lower concentration allows for better control of the neutralization reaction and heat generation. |
| Target pH for Precipitation | 7 - 8 | Ensures complete precipitation of cerium hydroxide.[4] |
| pH for Drain Disposal of Supernatant | 6 - 9 | This is a typical range; however, always confirm with local regulations. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and responsible chemical disposal.
References
Personal protective equipment for handling Cerium ammonium sulfate
Essential Safety and Handling Guide for Cerium Ammonium (B1175870) Sulfate (B86663)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Cerium (IV) ammonium sulfate (also known as ceric ammonium sulfate), a strong oxidizing agent commonly used in organic synthesis and quantitative analysis. Adherence to these procedures is essential to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Cerium ammonium sulfate in both solid and solution forms.
| PPE Category | Solid Form | Solution Form | Specifications & Rationale |
| Eye Protection | Chemical safety goggles | Chemical safety goggles with face shield | Protects against dust particles and chemical splashes. A face shield offers additional protection when handling larger volumes or during vigorous reactions.[1] |
| Hand Protection | Nitrile rubber (NBR) gloves | Nitrile rubber (NBR) gloves | NBR gloves with a minimum thickness of >0.11 mm and a breakthrough time of >480 minutes are recommended for prolonged contact.[1] Always inspect gloves for integrity before use. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Not generally required if handled in a fume hood | A dust respirator is necessary when handling the solid form to prevent inhalation of airborne particles.[1][2] |
| Protective Clothing | Laboratory coat | Chemical-resistant apron over a laboratory coat | Provides a barrier against spills and contamination.[1] |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound minimizes risks and ensures the integrity of experimental results.
Engineering Controls and Safe Handling
-
Ventilation: Always handle solid this compound and concentrated solutions in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ignition Sources: Keep away from heat and all sources of ignition. This compound is a strong oxidizer and can intensify fires.[3]
-
Incompatible Materials: Avoid contact with combustible materials, strong bases, and reducing agents.[3]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Spill Management
Immediate and appropriate response to a spill is critical to prevent injury and environmental contamination.
| Spill Size | Procedure |
| Minor Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Cover the spill with an inert absorbent material such as sand, earth, or vermiculite. DO NOT use combustible materials like sawdust.[3] 4. Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. 5. Clean the spill area with a suitable decontaminant. |
| Major Spill | 1. Evacuate the laboratory and alert others. 2. Contact your institution's emergency response team. 3. Provide them with the Safety Data Sheet (SDS) for this compound. |
Experimental Protocol: Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate Solution
This protocol provides a common example of a procedure involving this compound.
Preparation of 0.1 M Ceric Ammonium Sulphate Solution:
-
To a 1000 mL volumetric flask, add 500 mL of deionized water and carefully add 30 mL of concentrated sulfuric acid.
-
With gentle heating and stirring, dissolve 65 g of this compound in the acid solution.
-
Allow the solution to cool to room temperature.
-
If the solution is turbid, filter it.
-
Dilute the solution to the 1000 mL mark with deionized water and mix thoroughly.
Standardization of the Solution:
-
Accurately weigh approximately 0.2 g of arsenic trioxide (a primary standard), previously dried at 105°C for one hour, and transfer it to a 500 mL conical flask.
-
Add 25 mL of an 8.0% w/v sodium hydroxide (B78521) solution and swirl to dissolve the arsenic trioxide.
-
Add 100 mL of deionized water and mix.
-
Carefully add 30 mL of dilute sulfuric acid, 0.15 mL of osmic acid solution, and 0.1 mL of ferroin (B110374) sulfate indicator.
-
Titrate with the prepared Ceric ammonium sulfate solution until the pink color changes to a very pale blue. Add the titrant slowly as the endpoint is approached.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated absorbent materials from spills, in a clearly labeled, sealed container.
-
Aqueous Waste:
-
Collect all aqueous waste containing this compound in a designated, labeled waste container.
-
Before disposal, acidic solutions should be neutralized. Slowly add a dilute base (e.g., sodium carbonate or sodium hydroxide solution) while stirring in a fume hood. Monitor the pH with a pH meter or pH paper until it is between 6 and 8. Be aware that neutralization can generate heat.
-
The neutralized solution, along with the solid waste, should be disposed of through your institution's hazardous waste management program.[4][5] Do not pour down the drain.[4][5]
-
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
